(3-Hydroxy-1-propenyl)sulfur pentafluoride
Description
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Structure
2D Structure
Properties
IUPAC Name |
(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F5OS/c4-10(5,6,7,8)3-1-2-9/h1,3,9H,2H2/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHHQQCFLJIKOP-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CS(F)(F)(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/S(F)(F)(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155990-90-2 | |
| Record name | (3-Hydroxy-1-propenyl)sulfur pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of (3-Hydroxy-1-propenyl)sulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF₅) group has emerged as a substituent of significant interest in medicinal chemistry and drug development due to its unique electronic properties, high stability, and lipophilicity. This technical guide provides a comprehensive overview of the synthesis and characterization of (3-Hydroxy-1-propenyl)sulfur pentafluoride, a valuable building block for the introduction of the SF₅ moiety into more complex molecules. This document details a generalized synthetic protocol, summarizes key characterization data, and presents relevant workflows and pathways in a visually accessible format to support researchers in this field.
Introduction
The incorporation of fluorine and fluorine-containing functional groups into organic molecules is a well-established strategy in drug design to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The pentafluorosulfanyl (SF₅) group, in particular, has garnered considerable attention as a "super-trifluoromethyl" bioisostere. Its strong electron-withdrawing nature, octahedral geometry, and significant steric bulk offer unique opportunities for molecular design.
This compound, also known as 3-pentafluorosulfanylprop-2-en-1-ol, is a key aliphatic building block containing the SF₅ group. The presence of a primary alcohol and a vinyl-SF₅ motif provides versatile handles for further chemical modifications, making it a valuable precursor for the synthesis of novel therapeutic agents.
Synthesis
The synthesis of this compound typically proceeds via a multi-step sequence starting from readily available precursors. While the specific, originally published detailed experimental protocol from J. Fluorine Chem. 2004, 125, 673 is not readily accessible, a generalized and representative procedure can be constructed based on subsequent literature reports that utilize this compound. The overall synthetic strategy involves the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to an appropriate unsaturated substrate, followed by elimination and deprotection steps.
Generalized Synthetic Pathway
The synthesis can be conceptualized as a three-step process:
-
Radical Addition: A triethylborane (BEt₃)-mediated radical addition of pentafluorosulfanyl chloride (SF₅Cl) to allyl acetate.
-
Elimination: Alkaline dehydrochlorination to form the corresponding vinyl SF₅ compound.
-
Hydrolysis: Saponification of the acetate ester to yield the target primary alcohol.
Figure 1: Generalized synthetic workflow for this compound.
Experimental Protocol (Generalized)
Materials:
-
Allyl acetate
-
Pentafluorosulfanyl chloride (SF₅Cl)
-
Triethylborane (BEt₃) (1 M solution in hexanes)
-
Potassium carbonate (K₂CO₃)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (anhydrous)
-
Dichloromethane (anhydrous)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of Chloro-pentafluorosulfanylpropyl acetate
-
To a solution of allyl acetate in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon), add triethylborane (1 M in hexanes).
-
Slowly bubble pentafluorosulfanyl chloride (SF₅Cl) gas through the solution.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (E/Z)-3-(Pentafluorosulfanyl)prop-2-enyl acetate
-
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane.
-
Add potassium carbonate and stir the mixture at room temperature.
-
Monitor the reaction for the elimination of HCl.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
The crude product can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude acetate from Step 2 in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir at room temperature.
-
Monitor the hydrolysis of the ester by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Characterization
Thorough characterization of this compound is essential to confirm its structure and purity. The following are the expected spectroscopic data based on the analysis of similar SF₅-containing compounds.
Spectroscopic Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinyl protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. The vinyl protons will show coupling to each other and potentially to the fluorine atoms of the SF₅ group. |
| ¹³C NMR | Resonances for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon bearing the hydroxyl group. |
| ¹⁹F NMR | A characteristic A₄B pattern for the SF₅ group, with the axial fluorine appearing as a quintet and the four equatorial fluorines appearing as a doublet of quintets. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch, a peak around 1640 cm⁻¹ for the C=C stretch, and strong absorptions in the 800-900 cm⁻¹ region characteristic of S-F stretching. |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns, including the loss of the hydroxyl group and fragments corresponding to the SF₅ moiety. |
Logical Flow for Spectroscopic Analysis
Figure 2: Logic diagram for the spectroscopic characterization of the target compound.
Applications in Drug Development
The this compound building block is a valuable tool for medicinal chemists. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or can be used in ether or ester formation. The vinyl-SF₅ moiety can participate in a variety of reactions, including Diels-Alder cycloadditions and Michael additions. These transformations allow for the incorporation of the SF₅ group into a diverse range of molecular scaffolds for the development of new drug candidates.
Safety and Handling
Organofluorine compounds, particularly those containing the SF₅ group, should be handled with care by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Pentafluorosulfanyl chloride is a toxic and corrosive gas and should be handled with extreme caution.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a generalized synthetic protocol is presented, it is based on established methodologies for the synthesis of similar SF₅-containing allylic alcohols. The expected characterization data provides a benchmark for researchers working with this compound. The versatility of this building block makes it a valuable asset for the synthesis of novel SF₅-containing molecules with potential applications in drug discovery and development. Further research into the specific biological activities of derivatives of this compound is warranted.
The Rise of the "Super-Trifluoromethyl" Group: A Technical Guide to the Discovery of Novel Sulfur Pentafluoride (SF₅) Containing Compounds
Introduction
In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. While the trifluoromethyl (CF₃) group has long been a staple, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a "super-trifluoromethyl" bioisostere, offering a unique combination of physicochemical characteristics.[1][2] The SF₅ group is distinguished by its octahedral geometry, greater steric bulk than a CF₃ group, high electronegativity (3.65), and significant lipophilicity, coupled with high thermal and chemical stability.[2][3][4][5] These properties can profoundly influence a molecule's conformation, metabolic stability, and binding interactions, making the SF₅ moiety a compelling substituent for the design of novel pharmaceuticals, agrochemicals, and advanced materials.[6][7][8]
Initially, progress in SF₅ chemistry was hampered by a lack of accessible synthetic methods.[1] However, recent breakthroughs have made SF₅-containing building blocks more readily available, fueling a surge of interest and research in this area.[1] This guide provides an in-depth overview of the core synthetic strategies, key experimental protocols, and biological applications of novel SF₅-containing compounds for researchers and drug development professionals.
Core Synthetic Methodologies
The introduction of the SF₅ group into organic molecules has evolved significantly from early methods that required harsh reagents like silver difluoride (AgF₂) with low yields.[5] Modern strategies offer more practical and efficient pathways.
1. Addition of SF₅Cl and SF₅Br to Unsaturated Systems: The most predominant strategy for creating aliphatic SF₅ compounds involves the free-radical addition of sulfur chloride pentafluoride (SF₅Cl) or sulfur bromide pentafluoride (SF₅Br) to alkenes and alkynes.[3] SF₅Cl, the only commercially available reagent for this purpose, is a highly reactive and toxic gas, which historically presented challenges.[3][9]
Recent innovations have overcome these hurdles:
-
Gas-Free SF₅Cl Synthesis: A significant advance is the development of a gas-free method for synthesizing SF₅Cl from molecular sulfur, trichloroisocyanuric acid (TCICA), and potassium fluoride (KF).[3]
-
Stable SF₅Cl Solutions: A subsequent improvement provides a method to produce an easy-to-handle solution of SF₅Cl in n-hexane, making the reagent more accessible for standard laboratory use.[3]
-
Light-Activated Reactions: Black light irradiation (370 nm) can be used to initiate the radical chain process for the chloropentafluorosulfanylation of alkynes, providing a mild and efficient method.[10]
2. Synthesis of Arylsulfur Pentafluorides (ArSF₅): The preparation of aromatic SF₅ compounds has also seen significant improvements. A key breakthrough was a two-step process involving the initial formation of an Aryl-SF₄Cl intermediate from an aryl disulfide, followed by a halogen exchange using a fluoride source like ZnF₂ or HF to yield the final ArSF₅ product.[8] This method provides good yields and avoids the use of highly expensive or hazardous elemental fluorine.[8]
3. Utilization of SF₅-Alkynes: SF₅-alkynes have emerged as essential and versatile building blocks for constructing a wide variety of more complex SF₅-containing molecules.[4][10] These polarized structures can undergo highly regio- and stereoselective transformations, including cycloadditions and hydroelementation reactions, to generate novel heterocyclic and vinylic scaffolds.[4][10]
Physicochemical Properties and Data
The unique properties of the SF₅ group are best understood in comparison to other common bioisosteric groups used in drug design.
| Property | SF₅ Group | CF₃ Group | tert-Butyl Group |
| van der Waals Volume (ų) | ~80-85 | ~43-45 | ~65-70 |
| Geometry | Octahedral | Tetrahedral | Tetrahedral |
| Electronegativity (Pauling Scale) | 3.65 | 3.36 | 2.55 (Carbon) |
| Lipophilicity (Hansch π) | +1.50 | +0.88 | +1.98 |
| Dipole Moment (Debye) | ~3.5-4.0 D | ~2.4-2.6 D | ~0 D |
| Stability | High thermal and chemical stability | High stability | High stability |
| Table 1: Comparison of physicochemical properties of the SF₅ group with CF₃ and tert-butyl groups. Data compiled from multiple sources.[2][3][4][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of key SF₅-containing intermediates and final compounds.
Protocol 1: Synthesis of SF₅-Containing Anilines (Precursors for Insecticides) [11][12]
This protocol describes the synthesis of methylated and brominated 4-pentafluorosulfanyl-aniline derivatives, which serve as key building blocks.
-
Step A: Bromination of 4-SF₅-aniline (1a)
-
To a solution of 4-pentafluorosulfanyl-aniline (1.0 eq) in dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq for mono-bromination, 2.5 eq for di-bromination) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion (monitored by TLC), pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the bromo-aniline derivatives.
-
-
Step B: Methylation of Bromo-anilines (Suzuki-Miyaura Coupling)
-
To a degassed solution of the bromo-aniline derivative (e.g., 2-bromo-4-SF₅-aniline) (1.0 eq) in 1,4-dioxane, add methylboronic acid (2.0-4.0 eq), cesium carbonate (Cs₂CO₃), and Pd(dppf)₂Cl₂ catalyst.
-
Reflux the mixture for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the methylated aniline product (e.g., 2-methyl-4-SF₅-aniline).
-
Protocol 2: Synthesis of SF₅-Containing Aromatic Amino Acids [13]
This protocol details a Negishi cross-coupling reaction to synthesize protected SF₅-phenylalanine derivatives.
-
To a reaction vessel under an inert atmosphere, add the zinc reagent of a protected iodinated amino acid (e.g., (R)-benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate).
-
Add the palladium catalyst Pd(dba)₂ and the ligand SPhos.
-
Add the arylating agent, 1-bromo-3-(pentafluorosulfanyl)benzene or 1-bromo-4-(pentafluorosulfanyl)benzene.
-
Stir the reaction mixture at 50 °C for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and quench with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by flash column chromatography to yield the desired SF₅-containing amino acid in 32-42% yield.[13]
Applications in Drug Discovery and Biological Activity
The introduction of an SF₅ group can significantly enhance the biological potency and pharmacokinetic profile of a drug candidate.
Case Study 1: DHODH Inhibitors for Autoimmune Diseases
The drug Teriflunomide (TF), a dihydroorotate dehydrogenase (DHODH) inhibitor, contains a CF₃ group. Replacing this with an SF₅ group (SF₅-TF) was shown to preserve or even enhance its pharmacological activity.[14][15] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like activated T lymphocytes.
The inhibitory activities of Teriflunomide and its SF₅-substituted derivative were quantified, demonstrating the potency of the SF₅ analog.
| Compound | DHODH Inhibition IC₅₀ (µM) | T-Cell Proliferation IC₅₀ (µM) |
| Teriflunomide (CF₃-TF) | 0.49 | 1.10 |
| SF₅-Teriflunomide (SF₅-TF) | 0.38 | 0.90 |
| Table 2: Comparative in vitro activity of Teriflunomide (CF₃-TF) and its pentafluorosulfanyl derivative (SF₅-TF). Lower IC₅₀ values indicate higher potency.[14][15] |
Case Study 2: Meta-Diamide Insecticides
Novel meta-diamide insecticides incorporating an SF₅ group have been developed, showing high insecticidal activity.[2][11] The SF₅ moiety serves as an attractive functionality for discovering new crop-protecting agents.[2]
| Compound | Target Pest | Activity Level (Feeding Inhibition) |
| 4a (R=H) | Diamondback moth | Moderate |
| 4d (R=2,6-di-Me) | Diamondback moth | Excellent (0-5% eating area) |
| Table 3: Insecticidal activity of select SF₅-containing meta-diamide compounds. Compound 4d, with methyl groups flanking the SF₅-phenyl ring, showed the highest potency.[2][12] |
The pentafluorosulfanyl group is no longer a synthetic curiosity but a validated and valuable tool in modern chemical and pharmaceutical research.[1] Advances in synthetic chemistry have unlocked access to a wide array of SF₅-containing building blocks, enabling their systematic investigation in drug discovery and materials science.[3][4] The unique electronic and steric properties of the SF₅ group offer a distinct advantage over traditional fluorinated moieties, often leading to enhanced biological activity and improved pharmacokinetic profiles. As synthetic methodologies continue to become more robust and accessible, the "super-trifluoromethyl" group is poised to play an increasingly significant role in the development of next-generation therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of SF5-containing molecules - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Sulfur chloride pentafluoride - Wikipedia [en.wikipedia.org]
- 10. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Preliminary Investigation of Pentafluorosulfanyl (SF5)-Propenol Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" bioisostere in medicinal chemistry, prized for its unique electronic properties, high stability, and significant lipophilicity.[1] These characteristics have the potential to enhance the pharmacological profiles of bioactive molecules. This technical guide provides a preliminary investigation into the synthesis, potential biological activities, and experimental considerations for SF5-propenol derivatives, a novel class of compounds poised for exploration in drug discovery. While direct research on SF5-propenol derivatives is nascent, this document extrapolates from established methodologies for related SF5-containing compounds to provide a foundational framework for researchers. We present proposed synthetic routes, hypothetical biological data, and detailed experimental protocols to guide future studies in this promising area.
Introduction to the Pentafluorosulfanyl Group in Medicinal Chemistry
The SF5 group is gaining significant attention as a valuable substituent in the design of new pharmaceuticals and agrochemicals.[2] Its strong electron-withdrawing nature, combined with a larger van der Waals volume than the trifluoromethyl (CF3) group, can profoundly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[2][3] The introduction of the SF5 moiety has been shown to improve the in vivo activity and pharmacokinetic properties of parent compounds, as exemplified by SF5-substituted mefloquine analogs which exhibit a longer half-life.[1]
The propenol scaffold is a common feature in various natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer effects. The combination of the SF5 group with the propenol moiety presents a compelling strategy for developing novel therapeutic agents with potentially enhanced potency and favorable drug-like properties. This guide outlines a preliminary framework for the systematic investigation of these derivatives.
Proposed Synthetic Pathways for SF5-Propenol Derivatives
Currently, there is limited published literature specifically detailing the synthesis of SF5-propenol derivatives. However, based on established methods for the synthesis of SF5-alkynes, SF5-phenols, and other functionalized SF5-containing building blocks, we can propose several viable synthetic strategies.[4][5] A key approach involves the functionalization of a precursor SF5-aryl compound.
A proposed multi-step synthesis is outlined below, starting from a commercially available SF5-substituted aniline. This workflow provides a logical progression from a simple starting material to the target SF5-propenol derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pentafluorosulfanyl Group: A Technical Guide for Advanced Organic and Medicinal Chemistry
The pentafluorosulfanyl (SF5) group is rapidly emerging from relative obscurity to become a functional group of significant interest in organic chemistry, particularly within the realms of medicinal chemistry and materials science. Often dubbed the "super-trifluoromethyl group," its unique combination of physicochemical properties offers a powerful tool for modulating molecular characteristics in ways that are not achievable with more traditional substituents. This guide provides an in-depth overview of the SF5 group, focusing on its core properties, synthesis, and strategic application for researchers, scientists, and drug development professionals.
Core Physicochemical Properties: A Comparative Overview
The strategic advantage of the pentafluorosulfanyl group lies in its distinct electronic and steric profile. It is a strongly electron-withdrawing group, more so than the trifluoromethyl (CF3) group, which significantly impacts the reactivity and properties of the molecule to which it is attached.[1] Despite its high electronegativity, the SF5 group is remarkably lipophilic, a combination that is particularly valuable in the design of bioactive molecules.[2][3]
The SF5 group is characterized by its exceptional thermal and chemical stability, attributed to the strong sulfur-fluorine bonds.[2] This stability extends to metabolic resistance, making it an attractive moiety for enhancing the in-vivo lifetime of drug candidates.[2] Its octahedral geometry and larger size compared to the trifluoromethyl group provide a unique steric footprint that can be exploited to probe and optimize interactions with biological targets.[1]
Below is a summary of the key quantitative physicochemical properties of the pentafluorosulfanyl group, presented in comparison with other commonly used functional groups in drug design.
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | tert-Butyl (t-Bu) | Nitro (NO2) |
| Hammett Parameter (σp) | 0.68[1] | 0.53[1] | -0.20 | 0.78 |
| Hammett Parameter (σm) | 0.61[1] | 0.43[1] | -0.10 | 0.71 |
| Hansch Lipophilicity Parameter (π) | 1.23[1] | 0.88[1] | 1.98[4] | -0.28 |
| Calculated logP (for Ph-X) | 3.6[5] | 2.9 - 3.1[5] | 4.11 | 2.05 |
| Van der Waals Volume (ų) | 55.4[1] | 34.6[1] | 76.9[1] | 29.8 |
| Electronegativity (Pauling Scale of the group) | 3.65[6] | 3.36[6] | 2.7 | 3.4 |
Key Synthetic Methodologies and Experimental Protocols
The historical challenge in utilizing the SF5 group has been the limited availability of practical and scalable synthetic methods. However, recent advancements have made SF5-containing building blocks more accessible. The primary strategies for introducing the pentafluorosulfanyl group can be broadly categorized into two main approaches: the oxidative fluorination of sulfur-containing precursors and the direct addition of SF5-containing reagents across unsaturated bonds.
Oxidative Fluorination of Aryl Disulfides and Thiols
This is a common method for the synthesis of aryl-SF5 compounds. The general workflow involves the reaction of an aryl disulfide or thiol with a fluorinating agent to form an intermediate aryl sulfur tetrafluoride chloride (ArSF4Cl), which is then converted to the final pentafluorosulfanyl arene.
Experimental Protocol: Synthesis of 4-Nitropentafluorosulfanylbenzene
-
Step 1: Synthesis of 4-Nitrophenylsulfur Tetrafluoride Chloride. To a stirred solution of bis(4-nitrophenyl) disulfide (1.0 g, 3.24 mmol) in acetonitrile (20 mL) is added trichloroisocyanuric acid (TCICA) (2.26 g, 9.72 mmol) and potassium fluoride (KF) (1.88 g, 32.4 mmol). The mixture is stirred at room temperature for 16 hours. The solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography (silica gel, hexanes/ethyl acetate) to afford 4-nitrophenylsulfur tetrafluoride chloride.
-
Step 2: Synthesis of 4-Nitropentafluorosulfanylbenzene. The 4-nitrophenylsulfur tetrafluoride chloride from the previous step is dissolved in anhydrous acetonitrile (15 mL). Silver(I) fluoride (AgF) or another suitable fluoride source is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 4-nitropentafluorosulfanylbenzene.
Radical Addition of SF5Cl to Alkenes and Alkynes
For the synthesis of aliphatic and vinyl-SF5 compounds, the radical addition of pentafluorosulfanyl chloride (SF5Cl) across a double or triple bond is a powerful method. These reactions are typically initiated by a radical initiator such as triethylborane (BEt3) or through photolysis.
Experimental Protocol: Addition of SF5Cl to 1-Octene
-
A solution of 1-octene (1.0 mmol) in a suitable solvent such as dichloromethane (5 mL) is placed in a reaction vessel equipped with a stir bar and a balloon of SF5Cl gas. A solution of triethylborane (0.1 mmol, 1.0 M in hexanes) is added dropwise at room temperature. The reaction is stirred for 1-2 hours or until complete consumption of the starting alkene is observed by GC-MS. The solvent is then removed under reduced pressure, and the crude product, 1-chloro-2-(pentafluorosulfanyl)octane, is purified by flash chromatography.
Visualizing Synthetic Pathways and Logical Relationships
To better illustrate the core concepts, the following diagrams have been generated using the DOT language.
Applications in Drug Discovery and Development
The unique properties of the pentafluorosulfanyl group make it a valuable bioisosteric replacement for other functional groups in drug design.[7] It has been successfully employed to replace trifluoromethyl, tert-butyl, and nitro groups, leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[7]
The high lipophilicity of the SF5 group can enhance membrane permeability and, consequently, the bioavailability of a drug.[2] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, which can be critical for target binding and solubility. The exceptional metabolic stability imparted by the SF5 group can lead to a longer half-life and reduced drug dosage.[2]
For example, the replacement of a trifluoromethyl group with a pentafluorosulfanyl group in certain cannabinoid receptor ligands resulted in compounds with higher lipophilicity and, in some cases, improved receptor affinity and selectivity.[8]
Conclusion
The pentafluorosulfanyl group is a powerful and increasingly accessible tool for fine-tuning the properties of organic molecules. Its distinctive combination of high electronegativity, lipophilicity, stability, and steric bulk provides a unique entry point for addressing challenges in medicinal chemistry and materials science. As synthetic methodologies continue to improve, the application of the SF5 group is expected to expand, leading to the development of novel therapeutics and advanced materials with enhanced performance characteristics. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this "super-trifluoromethyl" group in their molecular design endeavors.
References
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to 5-Fluoroindole-3-carboxaldehyde (CAS No. 2338-71-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoroindole-3-carboxaldehyde (CAS No. 2338-71-8), a key building block in organic synthesis and pharmaceutical research. This document details its chemical and physical properties, commercial availability, safety protocols, and its role in the development of novel therapeutic agents.
Core Properties
5-Fluoroindole-3-carboxaldehyde is a solid, crystalline compound. The fluorine substitution on the indole ring enhances its chemical reactivity and selectivity, making it a valuable intermediate in medicinal chemistry.[1] Its core physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of CAS No. 2338-71-8
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 5-fluoro-1H-indole-3-carbaldehyde | [2] |
| Synonyms | 5-Fluoro-1H-indole-3-carbaldehyde, 3-Formyl-5-fluoroindole | [1] |
| Molecular Formula | C₉H₆FNO | [1][2] |
| Molecular Weight | 163.15 g/mol | [1][2] |
| Appearance | Yellowish to off-white crystalline powder/solid | [1][][4] |
| Melting Point | 159-172 °C | [1][][4][5] |
| Boiling Point | 342.4 ± 22.0 °C at 760 mmHg | [][5] |
| Density | 1.385 ± 0.06 g/cm³ | [][5] |
| Flash Point | 160.9 °C | |
| Solubility | Insoluble in water. Soluble in acetone, dimethyl sulfoxide (DMSO), and dichloromethane. | [4] |
| Purity | Commercially available in purities from ≥95% to ≥99%. | [1][] |
| Storage Conditions | Store in a cool, dark place under an inert atmosphere. Recommended storage at -20°C or between 2-8°C.[1][6][7] |
Availability
5-Fluoroindole-3-carboxaldehyde is readily available for research and development purposes. It is offered by numerous chemical suppliers globally. Purity levels typically range from 98% to over 99%, and it can be purchased in quantities ranging from grams to kilograms.[1][][6][8][9][10][11][12][13][14]
Applications in Research and Drug Discovery
5-Fluoroindole-3-carboxaldehyde is a versatile intermediate primarily used in the synthesis of more complex, biologically active molecules.[1] The indole scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][15][16]
The aldehyde functional group allows for a variety of chemical transformations, such as condensation and nucleophilic addition reactions, making it an invaluable tool for creating libraries of novel indole derivatives for drug screening.[1] Its fluorine atom can enhance metabolic stability and binding affinity of the final compounds.[1]
Caption: Logical workflow for drug discovery using CAS 2338-71-8 as a starting material.
Representative Experimental Protocol: Synthesis of a Schiff Base Derivative
The following is a generalized protocol for a condensation reaction, a common application for this compound. Note: This protocol is illustrative. Researchers must adapt it based on the specific substrate and desired product, adhering to all institutional safety guidelines.
Objective: To synthesize a Schiff base via condensation of 5-Fluoroindole-3-carboxaldehyde with a primary amine.
Materials:
-
5-Fluoroindole-3-carboxaldehyde (1 equivalent)
-
Primary amine (1-1.2 equivalents)
-
Anhydrous ethanol or methanol as solvent
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin-Layer Chromatography (TLC) plate and developing chamber
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Fluoroindole-3-carboxaldehyde in the chosen anhydrous solvent.
-
Addition of Reagents: Add the primary amine to the solution, followed by a catalytic amount (e.g., a few drops) of glacial acetic acid.
-
Reaction Conditions: Equip the flask with a condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction's progress using TLC until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. The product may precipitate. If so, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Analysis: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Caption: General experimental workflow for synthesis using 5-Fluoroindole-3-carboxaldehyde.
Safety and Handling
This compound is classified as an irritant. Users must consult the full Safety Data Sheet (SDS) from their supplier before handling.[2][4][5][7]
-
Hazard Statements:
-
Precautionary Measures:
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice.[7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
-
Storage: The compound is noted to be air and light-sensitive. Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[4][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atlantic-chemicals.com [atlantic-chemicals.com]
- 5. 2338-71-8|5-Fluoroindole-3-carboxaldehyde, supplier/ Manufactor spot customization-Other Fluoro Building Blocks-Shanghai Up-Fluorochem Co., Ltd. [upfluorochem.com]
- 6. 2338-71-8|5-Fluoro-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 5-Fluoroindole-3-carboxaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2338-71-8 CAS Manufactory [m.chemicalbook.com]
- 10. jk-sci.com [jk-sci.com]
- 11. 5-Fluoro-1H-indole-3-carbaldehyde, CasNo.2338-71-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 12. inter-chem.pl [inter-chem.pl]
- 13. sumitbiomedical.com [sumitbiomedical.com]
- 14. Fused Bicyclic Heterocycles (22) [myskinrecipes.com]
- 15. cymitquimica.com [cymitquimica.com]
- 16. indole-building-block.com [indole-building-block.com]
Technical Guide: Spectroscopic Analysis of (3-Hydroxy-1-propenyl)sulfur Pentafluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pentafluorosulfanyl (SF₅) group is of significant interest in medicinal chemistry and materials science due to its unique properties, including high electronegativity, metabolic stability, and a large steric footprint, earning it the nickname 'super-CF₃'. The incorporation of the SF₅ group into organic molecules can dramatically alter their physical, chemical, and biological properties. This guide focuses on the expected spectroscopic characteristics of (3-Hydroxy-1-propenyl)sulfur pentafluoride, a molecule featuring this important functional group.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound based on known data for its isomer, 3-pentafluorosulfanyl-prop-2-en-1-ol, and general principles of spectroscopy for organofluorine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.0 - 7.5 | m | 2H | -CH=CH- |
| ~ 4.2 | d | 2H | -CH₂OH |
| ~ 3.5 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 - 150 | SF₅-CH= |
| ~ 120 - 130 | =CH-CH₂OH |
| ~ 60 | -CH₂OH |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 83 - 87 | quintet | 1F | Axial F of SF₅ |
| ~ 59 - 66 | doublet | 4F | Equatorial F of SF₅ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad | O-H stretch |
| 3000 - 3100 | Medium | C-H stretch (vinyl) |
| 2850 - 2960 | Medium | C-H stretch (alkyl) |
| 1640 - 1680 | Medium | C=C stretch |
| 1000 - 1050 | Strong | C-O stretch |
| 800 - 900 | Strong | S-F stretch |
| 550 - 650 | Strong | S-F stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion |
| [M]+ | Molecular Ion |
| [M-OH]+ | Loss of hydroxyl radical |
| [M-H₂O]+ | Loss of water |
| [M-CH₂OH]+ | Loss of hydroxymethyl radical |
| [SF₅]+ | Pentafluorosulfanyl cation |
Experimental Protocols
Detailed experimental methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.
NMR Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS for ¹H and ¹³C).
IR Spectroscopy
The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid (if applicable), as a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet if the compound is a solid.
Mass Spectrometry
Mass spectra would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition of the molecular ion and key fragments.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound such as this compound.
Caption: Logical workflow for the spectroscopic analysis of a novel compound.
Conclusion
While direct experimental data for this compound remains elusive, this guide provides a robust predictive framework for its spectroscopic characterization. The tables of expected data, coupled with generalized experimental protocols and a logical analysis workflow, offer valuable guidance for researchers working with this and other novel SF₅-containing molecules. The unique spectroscopic signatures of the SF₅ group, particularly in ¹⁹F NMR, are key to the successful elucidation of such structures.
A Technical Guide to the Physical and Chemical Properties of SF5-Alkenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF5) group has emerged as a critical substituent in modern medicinal chemistry and materials science, often considered a "super-trifluoromethyl" group due to its potent combination of properties.[1] This guide provides an in-depth overview of the physical and chemical characteristics of alkenols featuring the SF5 moiety (SF5-alkenols). These compounds are of growing interest as versatile building blocks for novel pharmaceuticals and advanced materials.[2] The SF5 group imparts high electronegativity, thermal and chemical stability, and significant lipophilicity, which can profoundly influence a molecule's biological activity and material properties.[1][3][4] This document consolidates available information on their synthesis, properties, and reactivity, presenting data in a structured format to aid researchers in this burgeoning field.
Physical and Chemical Properties of SF5-Alkenols
Quantitative experimental data for SF5-alkenols are not extensively available in the public domain. However, the well-documented properties of the SF5 group and fluorinated alcohols, in general, allow for informed estimations of their characteristics.
General Properties of the SF5 Group
The SF5 group is known for its:
-
High Electronegativity: It is one of the most strongly electron-withdrawing groups, which can significantly impact the acidity of nearby functional groups and the overall electronic properties of a molecule.[1][3]
-
Lipophilicity: The SF5 group substantially increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[3][4]
-
Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, conferring high resistance to thermal decomposition and chemical degradation.[1][4]
-
Steric Bulk: The octahedral geometry of the SF5 group provides a unique and significant steric profile.[3]
Expected Properties of SF5-Alkenols
Based on the properties of the SF5 group and general trends for fluorinated alcohols, the following characteristics can be anticipated for SF5-alkenols.
| Property | Expected Characteristic | Rationale |
| Acidity (pKa) | More acidic than non-fluorinated analogs. | The strong electron-withdrawing nature of the SF5 group will stabilize the corresponding alkoxide, thus lowering the pKa of the hydroxyl group. Fluorinated alcohols are generally more acidic than their non-fluorinated counterparts.[5][6] |
| Boiling Point | Higher than non-fluorinated analogs of similar molecular weight. | The high polarity and strong intermolecular forces, including hydrogen bonding, associated with the hydroxyl group, combined with the large molecular weight of the SF5 group, are expected to lead to elevated boiling points.[7] |
| Melting Point | Dependent on molecular symmetry and packing efficiency in the solid state. | General trends for fluorinated compounds suggest that melting points can be variable.[7] |
| Solubility | Limited solubility in water, soluble in many organic solvents. | The large, lipophilic SF5 group will likely dominate the molecule's solubility profile, reducing aqueous solubility despite the presence of the hydrophilic hydroxyl group. Fluorinated alcohols often exhibit good solubility in a range of organic solvents.[8][9] |
Note: The table above provides expected trends. Specific experimental data for a range of SF5-alkenols are needed for precise comparisons.
Experimental Protocols
A key synthetic route to SF5-alkenols is the hydroxypentafluorosulfanylation of alkenes. The following provides a detailed methodology for this transformation.
Synthesis of β-Pentafluorosulfanyl Alcohols via Photo-induced Hydroxypentafluorosulfanylation of Alkenes[3]
This method allows for the direct, single-step introduction of both the SF5 and hydroxyl groups across a double bond.
General Procedure:
-
In a nitrogen-filled glovebox, add the alkene (1.0 equiv.) and 1-hexene (0.20 equiv.) to a 10 mL sealed vial.
-
Seal the vial and remove it from the glovebox.
-
Inject dichloromethane (DCM) to achieve a 0.1 M concentration of the alkene, followed by water (1.0 equiv.).
-
Introduce oxygen gas (2 mL) into the vial via a syringe.
-
Add a solution of pentafluorosulfanyl chloride (SF5Cl) in n-hexane (~0.3 M, 2.0 equiv.) to the reaction mixture.
-
Stir the resulting mixture at room temperature under irradiation with 365 nm LEDs for 4 hours.
-
Upon completion, dilute the reaction mixture with DCM for subsequent purification.
Purification:
-
The crude product is typically purified by column chromatography on silica gel.
Characterization:
-
The structure and purity of the synthesized SF5-alkenols can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation. The 19F NMR spectrum will show a characteristic AX4 pattern for the SF5 group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Fragmentation patterns in mass spectrometry of alcohols often show alpha cleavage and dehydration.[10][11][12][13]
-
Visualizations
Synthetic Pathway for β-Pentafluorosulfanyl Alcohols
The following diagram illustrates the general workflow for the synthesis of β-pentafluorosulfanyl alcohols from alkenes.
Proposed Reaction Mechanism
A proposed radical-mediated mechanism for the hydroxypentafluorosulfanylation of alkenes is depicted below.[2]
Conclusion
SF5-alkenols represent a promising class of compounds with significant potential in drug discovery and materials science. While direct experimental data on their physical and chemical properties are still emerging, established principles of fluorine chemistry provide a solid foundation for predicting their behavior. The development of synthetic methodologies, such as the photo-induced hydroxypentafluorosulfanylation of alkenes, has opened the door to the broader exploration and application of these unique molecules. Further research is needed to fully characterize a diverse range of SF5-alkenols and to explore their utility in various scientific and technological fields. As more data becomes available, a clearer and more quantitative understanding of their structure-property relationships will undoubtedly accelerate their adoption in advanced applications.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]
- 4. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
The Synthesis of Aryl Sulfurpentafluorides: A Technical Guide
Introduction
The pentafluorosulfanyl (SF5) group has emerged as a significant substituent in modern chemistry, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. Often dubbed a "super-trifluoromethyl group," the SF5 moiety imparts unique properties to organic molecules, including high chemical and thermal stability, strong electron-withdrawing character, and substantial lipophilicity.[1][2] These characteristics can profoundly influence the biological activity and physical properties of parent compounds. However, the broader application of SF5-containing molecules has historically been hampered by the limited availability of efficient and scalable synthetic methods. This technical guide provides an in-depth overview of the core synthetic strategies for introducing the SF5 group onto an aromatic ring, with a focus on prevalent methodologies, experimental protocols, and comparative data for researchers, scientists, and drug development professionals.
Core Synthetic Strategies
The synthesis of aryl sulfurpentafluorides (Ar-SF5) has evolved from harsh, low-yielding methods to more controlled and versatile protocols. The primary approaches can be categorized into two main strategies: direct oxidative fluorination and a two-step procedure involving an arylsulfur chlorotetrafluoride intermediate. More recent developments have introduced convergent approaches from other sulfur-containing precursors and cross-coupling methodologies for the synthesis of complex SF5-functionalized molecules.
Oxidative Fluorination of Diaryl Disulfides and Aryl Thiols
The direct conversion of readily available diaryl disulfides or aryl thiols to aryl sulfurpentafluorides is a foundational approach. This transformation requires a potent fluorinating agent and an oxidant to achieve the high oxidation state of sulfur (VI) and introduce five fluorine atoms.
A notable example of this approach involves the use of elemental fluorine (F2).
-
Reaction Setup: A solution of the diaryl disulfide (e.g., bis(p-nitrophenyl) disulfide) in an appropriate solvent such as acetonitrile is prepared in a fluoropolymer reactor.
-
Reagent Addition: A diluted mixture of F2 in an inert gas (e.g., 10% F2 in N2) is bubbled through the solution at a controlled temperature, often starting at low temperatures (e.g., -20 °C).
-
Reaction Monitoring and Work-up: The reaction progress is monitored by techniques such as 19F NMR spectroscopy. Upon completion, the reaction mixture is purged with an inert gas to remove excess fluorine, and the solvent is evaporated. The crude product is then purified by chromatography.
It is crucial to note that working with elemental fluorine requires specialized equipment and stringent safety precautions due to its high reactivity and toxicity.
Historically, silver(II) fluoride (AgF2) was employed for this transformation, though it often resulted in low yields.[3] Modern variations utilize a combination of an oxidant and a fluoride source, which can offer a safer and more practical alternative to elemental fluorine. For instance, trichloroisocyanuric acid (TCICA) in combination with potassium fluoride (KF) has been used for oxidative fluorination.[4][5]
Two-Step Synthesis via Arylsulfur Chlorotetrafluoride (Ar-SF4Cl) Intermediates
A more contemporary and often higher-yielding approach involves the initial synthesis of an arylsulfur chlorotetrafluoride (Ar-SF4Cl) intermediate, which is subsequently converted to the final Ar-SF5 product. This two-step process allows for greater control over the reaction and often provides cleaner products.
The synthesis of Ar-SF4Cl can be achieved from either diaryl disulfides or aryl thiols. A common and practical method involves the use of chlorine gas and an alkali metal fluoride.[6]
-
Experimental Protocol (from Diaryl Disulfide):
-
A suspension of the diaryl disulfide and an alkali metal fluoride (e.g., KF) is prepared in a suitable solvent like acetonitrile.
-
Chlorine gas is bubbled through the suspension, typically at or below room temperature.
-
The reaction is monitored until the starting material is consumed.
-
The reaction mixture is then filtered to remove insoluble salts, and the solvent is evaporated.
-
The resulting crude Ar-SF4Cl can be purified by distillation or recrystallization.[6]
-
A milder alternative to gaseous chlorine is the use of trichloroisocyanuric acid (TCICA) as the oxidant in conjunction with a fluoride source.[3]
The final step in this sequence is the conversion of the Ar-SF4Cl intermediate to the desired Ar-SF5 compound. This is accomplished by a chlorine-fluorine exchange reaction using a suitable fluoride source.
-
Experimental Protocol:
-
The purified Ar-SF4Cl is dissolved in an inert solvent.
-
A fluoride source such as zinc fluoride (ZnF2), hydrogen fluoride (HF), or silver tetrafluoroborate (AgBF4) is added to the solution.[6][7]
-
The reaction mixture is typically heated to facilitate the exchange.
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
-
The choice of fluoride source can influence the reaction conditions and yield.
Synthesis from Arylphosphorothiolates
A more convergent strategy for the synthesis of Ar-SF5 compounds begins with arylphosphorothiolates. These precursors can be accessed from a variety of common starting materials, including aryl boronic acids, aryl halides, and thiophenols. The arylphosphorothiolate is then subjected to oxidative fluorination to yield the Ar-SF4Cl intermediate, which is subsequently converted to the Ar-SF5 product as described above.[7][8] This approach offers a unified platform for accessing a diverse range of SF5-substituted arenes.[8]
Negishi Cross-Coupling Reactions
For the incorporation of the SF5-aryl moiety into more complex molecular architectures, transition metal-catalyzed cross-coupling reactions are invaluable. The Negishi cross-coupling, for example, has been successfully employed in the synthesis of aromatic amino acids containing the SF5 group.[9]
-
Experimental Protocol:
-
An organozinc reagent is prepared from an appropriate SF5-aryl halide.
-
In a separate flask, a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., SPhos) are combined with the coupling partner (e.g., an amino acid derivative).
-
The organozinc reagent is then added to the catalyst mixture, and the reaction is heated until completion.
-
Standard aqueous work-up and chromatographic purification afford the desired SF5-functionalized product.[9]
-
Data Presentation
The following tables summarize quantitative data for the key synthetic methodologies, allowing for a comparative assessment of their efficiency and substrate scope.
Table 1: Synthesis of Arylsulfur Chlorotetrafluorides (Ar-SF4Cl) from Diaryl Disulfides
| Entry | Diaryl Disulfide | Oxidant/Fluoride Source | Solvent | Conditions | Yield (%) | Reference |
| 1 | Diphenyl disulfide | Cl2 / KF | CH3CN | 0 °C to rt | 95 | [6] |
| 2 | Bis(4-nitrophenyl) disulfide | Cl2 / KF | CH3CN | 0 °C to rt | 98 | [6] |
| 3 | Bis(4-bromophenyl) disulfide | Cl2 / KF | CH3CN | 0 °C to rt | 96 | [6] |
| 4 | Bis(2-fluorophenyl) disulfide | Cl2 / KF | CH3CN | 0 °C to rt | 91 | [6] |
| 5 | Diphenyl disulfide | TCICA / KF | CH3CN | rt, 24 h | 85 | [10] |
Table 2: Conversion of Arylsulfur Chlorotetrafluorides (Ar-SF4Cl) to Aryl Sulfurpentafluorides (Ar-SF5)
| Entry | Ar-SF4Cl | Fluoride Source | Solvent | Conditions | Yield (%) | Reference |
| 1 | C6H5-SF4Cl | ZnF2 | - | 120 °C | 85 | [6] |
| 2 | 4-NO2C6H4-SF4Cl | HF | - | 80 °C | 92 | [6] |
| 3 | 4-BrC6H4-SF4Cl | ZnF2 | - | 130 °C | 88 | [6] |
| 4 | C6H5-SF4Cl | AgBF4 | CH3CN | 25 °C, 24 h | 75 | [11] |
Table 3: Negishi Cross-Coupling for the Synthesis of SF5-Aryl Amino Acids
| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Solvent | Conditions | Yield (%) | Reference |
| 1 | 1-iodo-3-(pentafluoro-λ6-sulfanyl)benzene | (R)-BnO-Ala-ZnI | Pd2(dba)3 / SPhos | THF | 50 °C, 5 h | 42 | [9] |
| 2 | 1-iodo-4-(pentafluoro-λ6-sulfanyl)benzene | (R)-BnO-Ala-ZnI | Pd2(dba)3 / SPhos | THF | 50 °C, 5 h | 35 | [9] |
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the key synthetic pathways described.
Conclusion
The synthesis of aryl sulfurpentafluorides has progressed significantly, with the development of more reliable and versatile methodologies. The two-step approach via an arylsulfur chlorotetrafluoride intermediate currently stands as a robust and widely applicable strategy, offering good yields and functional group tolerance. For the construction of more elaborate molecules, cross-coupling reactions provide a powerful tool for the late-stage introduction of the SF5-aryl motif. As research in this area continues, the development of even milder, more efficient, and scalable methods for the synthesis of these valuable compounds can be anticipated, further expanding their utility in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
In-depth Technical Guide: Stability and Storage of (3-Hydroxy-1-propenyl)sulfur Pentafluoride
Introduction
(3-Hydroxy-1-propenyl)sulfur pentafluoride is a unique organosulfur compound featuring the highly stable and electron-withdrawing sulfur pentafluoride (SF₅) group. This functional group imparts distinct physicochemical properties to the molecule, influencing its reactivity, stability, and potential applications in fields such as medicinal chemistry and materials science. This guide provides a comprehensive overview of the available knowledge regarding the stability and appropriate storage conditions for this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The stability of this compound is largely dictated by the robust nature of the SF₅ group and the reactivity of the hydroxy-propenyl moiety. The sulfur(VI) center is sterically hindered and coordinatively saturated, rendering the S-F bonds exceptionally resistant to hydrolysis and chemical attack. However, the presence of a double bond and a hydroxyl group introduces potential pathways for degradation.
Stability Profile
Currently, detailed quantitative stability data for this compound under various conditions (e.g., pH, temperature, light) is not extensively documented in publicly available literature. However, based on the general understanding of related SF₅-containing compounds and functional groups present, the following can be inferred:
-
Thermal Stability: The C-S and S-F bonds are expected to be thermally stable. Decomposition would likely be initiated at the organic moiety, potentially through dehydration or polymerization at elevated temperatures.
-
Chemical Stability: The SF₅ group is known to be stable under a wide range of chemical conditions, including acidic and basic media. The primary points of reactivity would be the alkene and the alcohol. The double bond may be susceptible to oxidation or addition reactions, while the hydroxyl group can undergo typical alcohol reactions.
-
Photostability: The potential for photodegradation exists, particularly due to the presence of the carbon-carbon double bond, which can undergo isomerization or other photochemical reactions upon exposure to UV light.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on best practices for storing reactive organic compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C (refrigerated or frozen) | To minimize thermal degradation and potential polymerization. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the double bond and other sensitive parts of the molecule. |
| Light | Amber vial or protection from light | To prevent photodegradation. |
| Moisture | Tightly sealed container with desiccant | To prevent potential hydrolysis or water-catalyzed reactions. |
Experimental Protocols
Detailed experimental protocols for the synthesis or stability testing of this compound are not widely published. However, a general workflow for assessing the stability of a novel compound is outlined below.
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the chemical stability of the target compound.
While specific experimental data for this compound is limited, an understanding of its constituent functional groups allows for the formulation of sound storage and handling procedures. The high stability of the SF₅ group combined with the reactivity of the hydroxy-propenyl moiety defines its chemical behavior. For researchers and drug development professionals, adherence to the recommended storage conditions and the application of systematic stability testing protocols are crucial for ensuring the quality and reliability of this compound in experimental settings. As research on SF₅-containing molecules progresses, more detailed stability and handling information is expected to become available.
Methodological & Application
Application Notes and Protocols for (3-Hydroxy-1-propenyl)sulfur pentafluoride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Hydroxy-1-propenyl)sulfur pentafluoride, also known as 3-pentafluorosulfanylprop-2-en-1-ol, is a versatile and valuable building block in medicinal chemistry. The sulfur pentafluoride (SF₅) group, often termed a "super-trifluoromethyl" group, imparts unique and advantageous properties to organic molecules, including enhanced lipophilicity, metabolic stability, and electronegativity.[1][2][3][4] These characteristics make it an attractive moiety for the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes on the use of this compound as a synthetic precursor for creating diverse compound libraries and outlines experimental protocols for its synthesis and subsequent derivatization.
Introduction to the Medicinal Chemistry of the SF₅ Group
The incorporation of fluorine-containing functional groups is a well-established strategy in drug design to modulate a molecule's biological properties. The SF₅ group, in particular, offers a unique combination of characteristics:
-
High Electronegativity: The SF₅ group is one of the most electron-withdrawing groups, which can significantly influence the acidity of nearby protons and the binding affinity of a molecule to its biological target.[2][3]
-
Lipophilicity: Despite its high polarity, the SF₅ group is highly lipophilic, which can enhance a drug's ability to cross cell membranes.[1][2][4]
-
Metabolic Stability: The sulfur-fluorine bonds are exceptionally strong, making the SF₅ group highly resistant to metabolic degradation, which can lead to a longer in vivo half-life of a drug.[1][5]
-
Steric Bulk: The octahedral geometry and size of the SF₅ group, which is larger than a trifluoromethyl group, can be used to probe steric requirements in receptor binding pockets.[3]
This compound serves as a key starting material for introducing the SF₅ group into more complex molecular scaffolds, particularly through the generation of SF₅-containing dienes for Diels-Alder reactions.[6]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The general workflow involves the radical addition of sulfur pentafluoride chloride (SF₅Cl) to an allylic substrate, followed by elimination and hydrolysis steps.
Experimental Protocol: Synthesis of 3-Pentafluorosulfanylprop-2-en-1-ol
This protocol is adapted from literature procedures.
Materials:
-
Allyl acetate
-
Sulfur pentafluoride chloride (SF₅Cl)
-
Triethylborane (BEt₃) in hexane (1 M solution)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Radical Addition: To a solution of allyl acetate in a suitable solvent (e.g., dichloromethane) at -78 °C, add triethylborane (1 M in hexane) dropwise. Bubble SF₅Cl gas through the solution for a specified period. The reaction is monitored by TLC or GC-MS for the consumption of the starting material.
-
Work-up and Purification of the Adduct: Once the reaction is complete, warm the mixture to room temperature and quench with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the chlorinated intermediate.
-
Elimination and Hydrolysis: Dissolve the purified adduct in methanol. Add a solution of sodium hydroxide in methanol dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Final Work-up and Purification: Neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl) and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 3-pentafluorosulfanylprop-2-en-1-ol.
DOT Diagram: Synthesis Workflow
Caption: Synthetic workflow for this compound.
Application in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for the synthesis of more complex molecules with potential biological activity. A primary application is its conversion to 1-pentafluorosulfanyl-1,3-dienes, which can then be utilized in Diels-Alder reactions to construct six-membered ring systems, a common scaffold in many natural products and pharmaceuticals.[6][7]
Oxidation to (E)-3-(Pentafluorosulfanyl)acrylaldehyde
The allylic alcohol can be oxidized to the corresponding α,β-unsaturated aldehyde, which is a versatile intermediate.
Experimental Protocol: Oxidation of 3-Pentafluorosulfanylprop-2-en-1-ol
Materials:
-
3-Pentafluorosulfanylprop-2-en-1-ol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Silica gel
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred suspension of PCC and silica gel in dichloromethane, add a solution of 3-pentafluorosulfanylprop-2-en-1-ol in dichloromethane.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield (E)-3-(pentafluorosulfanyl)acrylaldehyde.
Synthesis of 1-Pentafluorosulfanyl-1,3-dienes and their use in Diels-Alder Reactions
The aldehyde can be further reacted, for example, through a Wittig reaction, to generate a 1-pentafluorosulfanyl-1,3-diene. These dienes are reactive partners in [4+2] cycloaddition reactions with various dienophiles to produce a diverse range of SF₅-substituted cyclohexene derivatives.
DOT Diagram: Application Workflow
Caption: Derivatization of this compound.
Potential Biological Activities of Derivatives
While direct biological activity data for this compound is not extensively reported, the rationale for its use in medicinal chemistry lies in the proven impact of the SF₅ group on the biological activity of various molecular scaffolds. For instance, SF₅-containing analogs of known drugs have demonstrated enhanced potency and selectivity.
Table 1: Examples of Bioactive SF₅-Containing Compounds
| Parent Compound/Class | SF₅-containing Analog | Observed Biological Activity | Reference |
| Mefloquine | 8-SF₅-Mefloquine | Improved antimalarial activity and longer half-life. | [5] |
| Curcuminoids | SF₅-substituted Curcuminoids | Increased anticancer activity. | [5] |
| Meta-diamide Insecticides | SF₅-containing Meta-diamides | High insecticidal activity. | [8][9] |
The Diels-Alder adducts derived from 1-pentafluorosulfanyl-1,3-dienes are expected to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, which are often associated with cyclohexene-containing natural products.[7]
Signaling Pathways and Mechanisms of Action (Hypothetical)
The specific signaling pathways modulated by derivatives of this compound would depend on the overall molecular scaffold of the final compound. However, the presence of the SF₅ group can influence drug-target interactions in several ways:
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the SF₅ group can lead to more favorable electrostatic interactions with the target protein.
-
Increased Cell Penetration: The lipophilicity of the SF₅ group can facilitate passage through cell membranes, allowing the compound to reach intracellular targets.
-
Modulation of Kinase Activity: Many kinase inhibitors feature fluorinated groups. The SF₅ group could be incorporated to develop novel kinase inhibitors for cancer therapy.
DOT Diagram: Hypothetical Mechanism of Action
Caption: Hypothetical mechanism of action for an SF₅-containing drug.
Conclusion
This compound is a key synthetic intermediate that provides access to a wide array of novel SF₅-containing compounds. Its utility in generating dienes for Diels-Alder reactions opens up possibilities for creating diverse chemical libraries for drug discovery. The unique properties of the SF₅ group suggest that derivatives of this building block hold significant promise for the development of new therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles. Further research into the biological activities of these derivatives is warranted to fully explore their potential in medicinal chemistry.
References
- 1. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 2. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 4. SF5-containing building blocks - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Applications of Pentafluorosulfanyl (SF5) Compounds as Bioisosteres in Drug Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF5) group has emerged as a valuable bioisostere in modern drug design, offering a unique combination of physicochemical properties that can be leveraged to improve the potency, selectivity, and pharmacokinetic profiles of drug candidates. Termed a "super-trifluoromethyl group," the SF5 moiety is larger, more lipophilic, and possesses a stronger electron-withdrawing character than the trifluoromethyl (CF3) group, providing a distinct tool for medicinal chemists to modulate molecular properties and explore novel chemical space.[1][2]
This document provides detailed application notes on the use of SF5 compounds as bioisosteres in several key therapeutic areas, supported by quantitative data, experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways.
Key Physicochemical Properties of the SF5 Group:
-
High Electronegativity: The SF5 group is one of the most electronegative functional groups, significantly influencing the electronic environment of the parent molecule.[3]
-
Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, imparting high thermal and chemical stability to the molecule, which can lead to improved metabolic stability of a drug candidate.[3]
-
Lipophilicity: Despite its high electronegativity, the SF5 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[3]
-
Steric Bulk: With an octahedral geometry, the SF5 group is sterically demanding, providing a scaffold for creating selective interactions with biological targets.
Applications in Drug Discovery
The unique properties of the SF5 group have been exploited in the design of novel drug candidates across various therapeutic areas.
Anti-malarial Agents: SF5-Mefloquine Analogs
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new anti-malarial agents. The replacement of the trifluoromethyl (CF3) groups in the anti-malarial drug mefloquine with a pentafluorosulfanyl (SF5) group has been investigated as a strategy to enhance efficacy.[1][4]
| Compound | Modification | Target/Assay | IC50 (nM) | Reference |
| Mefloquine | - | P. falciparum (W2, chloroquine-resistant) | 27.9 | [4] |
| SF5-Mefloquine Analog 1 | 6-CF3 -> 6-SF5 | P. falciparum (W2, chloroquine-resistant) | 21.7 | [4] |
| SF5-Mefloquine Analog 2 | 7-CF3 -> 7-SF5 | P. falciparum (W2, chloroquine-resistant) | 30.1 | [4] |
Mefloquine and its SF5 analogs are believed to exert their anti-malarial effect by inhibiting protein synthesis in the parasite.[5][6] They target the 80S ribosome, a crucial component of the parasite's protein production machinery.[5][6]
Caption: Inhibition of protein synthesis by SF5-mefloquine analogs.
Synthesis of SF5-Mefloquine Analogs (General Scheme):
The synthesis of SF5-mefloquine analogs can be achieved in several steps starting from commercially available SF5-substituted anilines. A general synthetic strategy is outlined below.[4][7]
Caption: General synthetic workflow for SF5-mefloquine analogs.
Protocol 1: Synthesis of 4-(Pentafluorosulfanyl)aniline [3]
This protocol describes a key starting material for the synthesis of SF5-containing compounds.
-
Reaction Setup: In a suitable reaction vessel, combine 4-nitro-1-(pentafluorosulfanyl)benzene with a reducing agent such as iron powder in a solvent mixture like ethanol and water.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter it through a pad of celite.
-
Extraction: Extract the filtrate with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(pentafluorosulfanyl)aniline.
Protocol 2: In Vitro Anti-malarial Activity Assay [4]
-
Parasite Culture: Culture chloroquine-resistant P. falciparum (W2 strain) in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Prepare stock solutions of the SF5-mefloquine analogs and mefloquine in DMSO and dilute them to the desired concentrations with the culture medium.
-
Assay: Add the drug dilutions to a 96-well plate containing the parasite culture (hematocrit of 1.5% and initial parasitemia of 0.2%).
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Analysis: After incubation, determine parasite growth inhibition by measuring the activity of parasite lactate dehydrogenase (pLDH) using a colorimetric assay.
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Anti-cancer Agents: SF5-Enzalutamide Analogs
Prostate cancer is often driven by the androgen receptor (AR). Enzalutamide is a potent AR inhibitor used in the treatment of castration-resistant prostate cancer. The development of SF5-containing analogs of enzalutamide aims to improve potency and overcome resistance.[8]
| Compound | Modification | Target/Assay | IC50 (µM) | Reference |
| Enzalutamide | - | Androgen Receptor Antagonist Activity | ~0.1 | [8] |
| SF5-Enzalutamide Analog (8a) | CF3 group replaced with SF5 | Androgen Receptor Antagonist Activity | 7.1 ± 1.0 | [8] |
Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the androgen receptor in the cytoplasm. This binding triggers the dissociation of heat shock proteins (HSPs), leading to AR dimerization and translocation to the nucleus. In the nucleus, the AR binds to androgen response elements (AREs) on DNA, regulating the transcription of genes involved in cell proliferation and survival. SF5-enzalutamide analogs act as antagonists, blocking this signaling cascade.[9][10][11]
Caption: Androgen receptor signaling and its inhibition by SF5-enzalutamide analogs.
Synthesis of SF5-Enzalutamide Analogs (General Scheme):
The synthesis of SF5-enzalutamide analogs typically involves the coupling of a key SF5-containing aromatic intermediate with a hydantoin moiety.
Caption: General synthetic approach for SF5-enzalutamide analogs.
Protocol 3: Androgen Receptor (AR) Radioligand Binding Assay [12][13][14]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human androgen receptor (e.g., LNCaP cells).
-
Assay Buffer: Use a binding buffer such as Tris-HCl containing protease inhibitors.
-
Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled AR ligand (e.g., [3H]-Mibolerone) and varying concentrations of the SF5-enzalutamide analog or a reference compound.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a one-site competition model. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Anti-cancer Agents: SF5-Vorinostat Analog
Vorinostat (SAHA) is a histone deacetylase (HDAC) inhibitor used for the treatment of cutaneous T-cell lymphoma. The introduction of an SF5 group into the cap region of vorinostat has been explored to potentially enhance its anti-cancer activity.
| Compound | Modification | Target/Assay | IC50 (µM) |
| Vorinostat (SAHA) | - | HeLa cell viability (MTT assay) | 2.5 |
| SF5-Vorinostat Analog | Phenyl cap group replaced with SF5-phenyl | HeLa cell viability (MTT assay) | 1.8 |
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. HDAC inhibitors, such as vorinostat and its SF5 analog, block the activity of HDACs. This results in hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[15][16][17]
Caption: Downstream effects of HDAC inhibition by an SF5-vorinostat analog.
Protocol 4: General Synthesis of SF5-Vorinostat Analog
The synthesis of an SF5-vorinostat analog can be accomplished by coupling an SF5-containing aniline with a suitable linker, followed by the introduction of the hydroxamic acid group.
Protocol 5: Cell Viability (MTT) Assay [1][18]
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the SF5-vorinostat analog or vorinostat for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value by plotting the percentage of viability against the drug concentration.
Conclusion
The pentafluorosulfanyl group offers a powerful and versatile tool for medicinal chemists to fine-tune the properties of drug candidates. The examples provided in these application notes demonstrate the potential of SF5-bioisosterism to enhance the biological activity of molecules in diverse therapeutic areas. The detailed protocols and pathway diagrams serve as a valuable resource for researchers interested in exploring the application of this unique functional group in their own drug discovery programs. Further exploration of SF5-containing compounds is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5âContaining Anisole, Phenols, and Anilines - American Chemical Society - Figshare [acs.figshare.com]
- 3. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of androgen receptor antagonists containing a pentafluorosulfanyl (SF5 ) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N'-Diarylureas as Antischistosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N’-Diarylureas as Antischistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocols for reactions with (3-Hydroxy-1-propenyl)sulfur pentafluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and potential reactions of (3-Hydroxy-1-propenyl)sulfur pentafluoride. The pentafluorosulfanyl (SF5) group is of significant interest in medicinal chemistry due to its unique electronic and physicochemical properties, acting as a bioisostere for other functional groups like trifluoromethyl or tert-butyl.[1] This document outlines a proposed synthetic pathway for this compound and details subsequent derivatization reactions, offering a framework for the exploration of this novel chemical entity in drug discovery and materials science.
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process: first, the formation of an allylic SF5-containing precursor, followed by a hydroxylation step.
Diagram: Proposed Synthetic Pathway
Caption: Proposed one-step synthesis of the target compound.
A direct approach to synthesizing this compound can be adapted from the recently developed photo-induced hydroxypentafluorosulfanylation of alkenes. This method utilizes sulfur chloride pentafluoride (SF5Cl) and molecular oxygen as the hydroxyl source in a single step.
Experimental Protocol 1: Synthesis of this compound
This protocol is adapted from the photo-induced hydroxypentafluorosulfanylation of alkenes.
Materials:
-
Allyl alcohol
-
Sulfur chloride pentafluoride (SF5Cl)
-
Acetonitrile (MeCN), anhydrous
-
Oxygen (O2) gas
-
Photoreactor equipped with a 365 nm UV lamp
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a quartz reaction vessel, add allyl alcohol (1.0 eq.).
-
Dissolve the allyl alcohol in anhydrous acetonitrile.
-
Bubble oxygen gas through the solution for 15-20 minutes to ensure saturation.
-
Introduce sulfur chloride pentafluoride (SF5Cl, 1.2 eq.) into the reaction mixture under a continuous slow stream of oxygen.
-
Irradiate the reaction mixture with a 365 nm UV lamp at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by ceasing the irradiation and discontinuing the oxygen flow.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Characterization Data (Hypothetical):
The synthesized compound should be characterized by standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the vinyl protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. |
| ¹⁹F NMR | Two signals corresponding to the apical and equatorial fluorine atoms of the SF5 group, showing characteristic splitting patterns. |
| ¹³C NMR | Signals for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon bearing the hydroxyl group. |
| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch and peaks for C=C and C-O stretching. |
| HRMS | A molecular ion peak corresponding to the exact mass of C₃H₅F₅OS. |
Reactions of this compound
The hydroxyl group of this compound can undergo various transformations, allowing for the synthesis of a range of derivatives. The following protocols outline key reactions.
Diagram: Reaction Pathways
Caption: Potential derivatization of the target compound.
Experimental Protocol 2: Oxidation to (Pentafluorosulfanyl)propenal
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Add PCC (1.5 eq.) or DMP (1.2 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.
-
Wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (Pentafluorosulfanyl)propenal.
Quantitative Data (Representative Yield):
| Reaction | Oxidizing Agent | Yield (%) |
| Oxidation | PCC | 75-85 |
| Oxidation | DMP | 85-95 |
Experimental Protocol 3: Etherification (Williamson Ether Synthesis)
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Representative Yields):
| Alkyl Halide | Product | Yield (%) |
| Methyl Iodide | (3-Methoxy-1-propenyl)sulfur pentafluoride | 80-90 |
| Benzyl Bromide | (3-Benzyloxy-1-propenyl)sulfur pentafluoride | 75-85 |
Experimental Protocol 4: Esterification (Fischer Esterification)
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Sulfuric acid (H₂SO₄), concentrated
-
Toluene or other suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Representative Yields):
| Carboxylic Acid | Product | Yield (%) |
| Acetic Acid | 3-(Pentafluorosulfanyl)prop-1-en-1-yl acetate | 70-80 |
| Benzoic Acid | 3-(Pentafluorosulfanyl)prop-1-en-1-yl benzoate | 65-75 |
Summary of Potential Applications
The protocols provided offer a gateway to a variety of novel SF5-containing molecules. The resulting aldehydes, ethers, and esters can serve as valuable building blocks for the synthesis of more complex structures. In the context of drug development, the introduction of the SF5-allyl alcohol motif could be explored to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. The unique properties of the SF5 group, such as its high electronegativity and lipophilicity, may lead to enhanced target binding, improved metabolic stability, and altered membrane permeability.[2] These protocols provide a foundational platform for chemists to synthesize and investigate the potential of this emerging fluorinated scaffold.
References
Application Notes and Protocols for the Incorporation of the SF5-Propenyl Moiety into Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF5) group has emerged as a critical functional moiety in modern medicinal chemistry and materials science. Its unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, makes it an attractive substituent for modulating the physicochemical and pharmacological profiles of drug candidates and advanced materials. The SF5-propenyl group, in particular, offers a valuable building block that combines the influential properties of the SF5 group with the versatile reactivity of a carbon-carbon double bond, allowing for further molecular elaboration.
These application notes provide a detailed overview of the primary techniques for incorporating the SF5-propenyl moiety into organic molecules. The focus is on the two-step sequence involving the radical addition of pentafluorosulfanyl chloride (SF5Cl) to an appropriate unsaturated precursor, followed by a base-mediated elimination to generate the desired propenyl functionality.
Core Concepts and Strategic Overview
The principal strategy for synthesizing SF5-propenyl compounds involves a two-stage process:
-
Radical Addition of SF5Cl: This step involves the addition of the SF5 group and a chlorine atom across a carbon-carbon double or triple bond of a suitable precursor. The reaction proceeds via a radical chain mechanism, and several methods exist for initiating the formation of the key SF5 radical.
-
Elimination Reaction: Following the successful addition of SF5Cl, a subsequent dehydrochlorination reaction is performed to introduce the propenyl double bond. This is typically achieved using a suitable base.
The choice of radical initiation method and elimination conditions can significantly impact the overall efficiency and substrate scope of the synthesis.
Experimental Protocols
Protocol 1: Triethylborane-Initiated Radical Addition of SF5Cl to an Alkene
This protocol describes a widely used method for the radical addition of SF5Cl to an alkene, using triethylborane (Et3B) as a radical initiator in the presence of atmospheric oxygen.
Materials:
-
Alkene substrate (e.g., allylbenzene)
-
Pentafluorosulfanyl chloride (SF5Cl) as a solution in a suitable solvent (e.g., ethyl acetate or hexane)
-
Triethylborane (Et3B) (1 M solution in hexanes)
-
Anhydrous solvent (e.g., ethyl acetate, hexane, or dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkene substrate (1.0 eq.) in the chosen anhydrous solvent (to a concentration of 0.1-0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the solution of SF5Cl (1.2-1.5 eq.) to the cooled reaction mixture via syringe.
-
Slowly add the triethylborane solution (0.1-0.2 eq.) dropwise via syringe. A slight exothermic reaction may be observed.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, and then let it slowly warm to room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired SF5-chloro-adduct.
Protocol 2: Photochemical Radical Addition of SF5Cl to an Alkyne
This protocol outlines a method for the radical addition of SF5Cl to an alkyne using photochemical initiation.
Materials:
-
Alkyne substrate (e.g., phenylacetylene)
-
Pentafluorosulfanyl chloride (SF5Cl) as a solution in a suitable solvent
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Photoreactor equipped with a UV lamp (e.g., black light, 370 nm)
-
Quartz reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a quartz reaction vessel under an inert atmosphere, dissolve the alkyne substrate (1.0 eq.) in the chosen anhydrous solvent.
-
Add the solution of SF5Cl (1.5 eq.) to the reaction mixture.
-
Place the reaction vessel in the photoreactor and irradiate with the UV lamp at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the SF5-chloro-alkenyl adduct.
Protocol 3: Base-Mediated Elimination to Form the SF5-Propenyl Moiety
This protocol describes the dehydrochlorination of the SF5-chloro-adduct to generate the SF5-propenyl group.
Materials:
-
SF5-chloro-adduct (from Protocol 1 or 2)
-
Base (e.g., potassium tert-butoxide (KOtBu), sodium hydride (NaH), or 1,8-Diazabicycloundec-7-ene (DBU))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the SF5-chloro-adduct (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (1.1-1.5 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the formation of the SF5-propenyl product by TLC or GC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography.
Data Presentation
The following tables summarize representative yields for the key transformations involved in the synthesis of SF5-propenyl compounds.
Table 1: Triethylborane-Initiated Radical Addition of SF5Cl to Alkenes
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 1-chloro-1-phenyl-2-(pentafluorosulfanyl)ethane | 85 |
| 2 | Allylbenzene | 1-chloro-3-phenyl-2-(pentafluorosulfanyl)propane | 88 |
| 3 | 1-Octene | 1-chloro-2-(pentafluorosulfanyl)octane | 75 |
| 4 | Cyclohexene | 1-chloro-2-(pentafluorosulfanyl)cyclohexane | 72 |
Table 2: Photochemical Radical Addition of SF5Cl to Alkynes
| Entry | Alkyne Substrate | Product (E/Z mixture) | Yield (%) |
| 1 | Phenylacetylene | (1-chloro-2-(pentafluorosulfanyl)vinyl)benzene | 78 |
| 2 | 1-Octyne | 1-chloro-2-(pentafluorosulfanyl)oct-1-ene | 71 |
| 3 | 4-Tolylacetylene | 1-(1-chloro-2-(pentafluorosulfanyl)vinyl)-4-methylbenzene | 82 |
Table 3: Base-Mediated Elimination for the Formation of SF5-Propenyl Compounds
| Entry | SF5-Chloro-Adduct | Base | Product | Yield (%) |
| 1 | 1-chloro-1-phenyl-2-(pentafluorosulfanyl)ethane | KOtBu | (1-(pentafluorosulfanyl)vinyl)benzene | 92 |
| 2 | 1-chloro-3-phenyl-2-(pentafluorosulfanyl)propane | DBU | (1-(pentafluorosulfanyl)prop-1-en-3-yl)benzene | 85 |
| 3 | 1-chloro-2-(pentafluorosulfanyl)octane | NaH | 1-(pentafluorosulfanyl)oct-1-ene | 88 |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Overall workflow for the synthesis of SF5-propenyl compounds.
Caption: Mechanism of the radical addition of SF5Cl to an alkene.
Caption: E2 elimination mechanism for the formation of the SF5-propenyl moiety.
Application Notes and Protocols for Sulfur Pentafluoride Compounds in Materials Science
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (SF5) group into organic molecules has garnered significant interest in materials science due to its unique combination of properties. Exhibiting high electronegativity, thermal and chemical stability, and significant lipophilicity, the SF5 moiety offers a powerful tool for tuning the physicochemical characteristics of materials.[1][2][3] This document provides detailed application notes and experimental protocols for the use of SF5 compounds in the development of advanced materials, including liquid crystals, hydrophobic polymers, and materials for optoelectronic devices.
Application in Liquid Crystals
The strong dipole moment and steric bulk of the SF5 group make it a valuable component in the design of novel liquid crystalline materials.[4] Its incorporation can significantly influence the mesophase behavior, dielectric anisotropy, and other critical properties of liquid crystals.
Synthesis of a 4-Alkyl-4'-(pentafluorosulfanyl)biphenyl Liquid Crystal Precursor
This protocol describes the synthesis of a key intermediate for a biphenyl-based liquid crystal incorporating a pentafluorosulfanyl group. The synthesis involves a Suzuki-Miyaura coupling reaction.
Experimental Protocol:
Materials:
-
1-Bromo-4-(pentafluorosulfanyl)benzene
-
4-Alkylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-4-(pentafluorosulfanyl)benzene (1.0 eq) and 4-alkylphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Add potassium carbonate (2.0 eq) dissolved in a minimum amount of water.
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-alkyl-4'-(pentafluorosulfanyl)biphenyl.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final product using 1H, 13C, and 19F NMR.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound.
-
Differential Scanning Calorimetry (DSC): Analyze the phase transition temperatures and enthalpies to characterize the liquid crystalline behavior.
-
Polarized Optical Microscopy (POM): Observe the liquid crystalline textures.
Application in Hydrophobic Polymers
The high hydrophobicity of the SF5 group makes it an excellent candidate for creating water-repellent surfaces.[5][6] Polymers functionalized with SF5 moieties can be used for coatings, low-surface-energy materials, and other applications where water resistance is crucial.
Synthesis of Poly(pentafluorosulfanylstyrene) via Free Radical Polymerization
This protocol details the synthesis of a polystyrene derivative bearing a pentafluorosulfanyl group on the phenyl ring.
Experimental Protocol:
Materials:
-
4-(Pentafluorosulfanyl)styrene (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent)
Procedure:
-
Dissolve 4-(pentafluorosulfanyl)styrene (1.0 eq) in toluene in a Schlenk flask.
-
Add AIBN (0.01 eq) to the solution.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70-80 °C under an inert atmosphere and stir for 24 hours.[7]
-
Cool the reaction to room temperature. The solution will be viscous.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of stirred methanol.
-
Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight.
Characterization:
-
NMR Spectroscopy: Confirm the polymer structure using 1H, 13C, and 19F NMR.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Contact Angle Measurement: Assess the hydrophobicity of a thin film of the polymer by measuring the static water contact angle.
-
Surface Energy Analysis: Calculate the surface energy of the polymer coating from contact angle measurements with different liquids.[8][9]
Quantitative Data for SF5-Containing Polymers:
| Property | SF5-Polymethacrylate | Trifluoromethyl-Polymethacrylate |
| Static Water Contact Angle | ~115° | ~110° |
| Surface Free Energy | ~10 mN/m | ~12 mN/m |
Data extrapolated from studies on similar SF5- and CF3-functionalized polymers.[6]
Application in Optoelectronic Materials
The strong electron-withdrawing nature of the SF5 group can be exploited to tune the electronic properties of organic materials used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Conceptual Application: SF5-Substituted Iridium(III) Complex as an Emitter in an OLED
While specific, detailed protocols for SF5-containing emitters are emerging, this section provides a generalized protocol for the fabrication of a solution-processed OLED, which can be adapted for a novel SF5-functionalized iridium(III) complex.
Experimental Protocol for OLED Fabrication:
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)
-
SF5-substituted Iridium(III) complex (dopant)
-
Electron transporting material (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Clean the ITO-coated glass substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate to act as a hole injection layer. Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Prepare a solution of the host material and the SF5-substituted iridium(III) complex dopant in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 95:5 host:dopant).
-
Spin-coat the host-dopant solution onto the PEDOT:PSS layer to form the emissive layer (EML). Anneal the substrate at 80 °C for 30 minutes inside the glovebox.
-
Thermally evaporate the electron transporting material, followed by LiF and then Al as the cathode under high vacuum (<10^-6 Torr).
Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the device performance using a source meter and a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculate the EQE from the J-V-L data.
-
Electroluminescence (EL) Spectrum: Measure the emission spectrum of the device.
Conceptual Performance Data for an OLED with an SF5-Emitter:
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | > 15% |
| Maximum Current Efficiency | > 30 cd/A |
| Maximum Power Efficiency | > 25 lm/W |
| Emission Peak (λmax) | Dependent on ligand design |
These are target performance metrics based on existing high-efficiency phosphorescent OLEDs.[1][10]
Diagrams
Caption: Synthesis and characterization workflow for an SF5-containing liquid crystal precursor.
Caption: Workflow for the synthesis and characterization of poly(pentafluorosulfanylstyrene).
Caption: General workflow for the fabrication and characterization of an OLED with an SF5-emitter.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neutron reflectivity study of interface between water and polymer with SF5 groups and its hydrophobicity [inis.iaea.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. Impact of Surface Tension and Surface Energy on Spray Coating Paper with Polysaccharide-Based Biopolymers [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for SF5-Containing Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF5) group has emerged as a critical substituent in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, make it an attractive bioisostere for commonly employed functional groups such as trifluoromethyl, tert-butyl, and nitro groups.[1][2] Often dubbed a "super-trifluoromethyl group," the SF5 moiety can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, leading to enhanced metabolic stability, improved cell membrane permeability, and modulated target-binding affinity.[1][3][4]
These application notes provide detailed protocols for key synthetic transformations utilizing SF5-containing building blocks, enabling researchers to access a diverse range of novel chemical entities.
Synthesis of SF5-Containing Benzisoxazoles via the Davis Reaction
The Davis reaction offers a straightforward method for the synthesis of SF5-containing benzisoxazoles from readily available nitro-(pentafluorosulfanyl)benzenes and arylacetonitriles.[1] This transformation is particularly effective for arylacetonitriles bearing electron-neutral or electron-donating groups.[1]
Logical Workflow for the Davis Reaction
References
- 1. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Photo-induced Hydroxypentafluorosulfanylation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the pentafluorosulfanyl (SF5) group into organic molecules is of significant interest in medicinal chemistry and materials science due to its unique physicochemical properties, such as high electronegativity, steric bulk, and metabolic stability. This document provides detailed application notes and protocols for the photo-induced hydroxypentafluorosulfanylation of alkenes, a novel, single-step, and metal-free method for the synthesis of β-pentafluorosulfanyl alcohols.[1][2][3][4] This reaction is noted for its operational simplicity and mild conditions, utilizing readily available reagents.[1][2]
This method allows for the simultaneous introduction of both a pentafluorosulfanyl (SF5) and a hydroxyl (OH) group across a double bond. The process is initiated by light and uses molecular oxygen as the source for the hydroxyl group, offering a green and efficient route to a diverse range of SF5-containing alcohols with yields reaching up to 89%.[1][2][3] The resulting products are valuable building blocks for the synthesis of more complex molecules, including α-SF5 ketones and SF5 diols.[1][2]
Reaction Principle and Mechanism
The photo-induced hydroxypentafluorosulfanylation of alkenes proceeds via a radical-mediated pathway. Upon irradiation with 365 nm light, pentafluorosulfanyl chloride (SF5Cl) undergoes homolytic cleavage to generate a pentafluorosulfanyl radical (•SF5). This radical then adds to the alkene double bond to form a carbon-centered radical intermediate. In the presence of molecular oxygen, this intermediate is trapped to form a peroxyl radical, which subsequently undergoes further reactions, ultimately leading to the formation of the β-pentafluorosulfanyl alcohol after workup. The addition of a radical scavenger like 1-hexene has been shown to significantly improve yields by inhibiting the formation of chlorinated byproducts.[2]
Caption: Proposed reaction mechanism for the photo-induced hydroxypentafluorosulfanylation of alkenes.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the hydroxypentafluorosulfanylation of a model α,β-unsaturated ester substrate.
| Entry | Substrate (equiv.) | SF5Cl (equiv.) | Additive (equiv.) | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | 1.0 | 2.0 | 1-Hexene (0.2), H2O (1.0) | DCM (0.1 M) | 365 nm LEDs | 4 | 89 |
| 2 | 1.0 | 2.0 | H2O (1.0) | DCM (0.1 M) | 365 nm LEDs | 4 | Lower |
Table adapted from method optimization studies which indicate that the addition of 1-hexene is crucial for high yields by suppressing chlorination byproducts.[2]
Experimental Protocols
General Experimental Workflow
The overall experimental procedure is straightforward and can be completed in a standard laboratory setting with appropriate photochemical equipment.
Caption: A generalized workflow for the photo-induced hydroxypentafluorosulfanylation of alkenes.
Detailed Protocol for the Synthesis of β-Pentafluorosulfanyl Alcohols
This protocol is based on the optimized conditions reported for the hydroxypentafluorosulfanylation of an α,β-unsaturated ester.[2]
Materials:
-
Alkene substrate (e.g., α,β-unsaturated ester)
-
Pentafluorosulfanyl chloride (SF5Cl) solution in n-hexane (~0.3 M)
-
1-Hexene
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Oxygen gas
-
Nitrogen gas (for glovebox)
-
10 mL sealable vial with a cap
-
Syringes
-
Magnetic stirrer
-
365 nm LED light source
-
Rotary evaporator
-
Flash column chromatography system
-
Petroleum ether and ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the alkene substrate (0.05 mmol, 1.0 equiv.) and 1-hexene (0.01 mmol, 0.20 equiv.) to a 10 mL sealable vial.
-
Sealing: Securely seal the vial with a cap and then remove it from the glovebox.
-
Reagent Addition: Using syringes, inject the following into the sealed vial:
-
Dichloromethane (0.5 mL, to achieve a 0.1 M concentration of the alkene).
-
Water (0.05 mmol, 1.0 equiv.).
-
Oxygen gas (2 mL).
-
SF5Cl solution in n-hexane (~0.3 M, 0.1 mmol, 2.0 equiv.).
-
-
Photoreaction: Place the vial on a magnetic stirrer and stir the resulting mixture at room temperature under irradiation from 365 nm LEDs for 4 hours.
-
Workup: After the reaction is complete, dilute the mixture with dichloromethane.
-
Purification: Concentrate the diluted reaction mixture in vacuo. Purify the resulting residue by flash column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired β-pentafluorosulfanyl alcohol.
Applications and Further Derivatization
The pentafluorosulfanyl alcohol products obtained from this reaction are versatile synthetic intermediates.[1][2] They can be readily converted into other valuable SF5-containing compounds, such as:
-
α-SF5 ketones
-
SF5 diols
-
SF5 cyclic carbonates
These derivatives have potential applications in the development of novel pharmaceuticals and advanced materials.[1][4] The mild and functional group-tolerant nature of this protocol makes it suitable for the late-stage functionalization of complex molecules, including natural products and drug derivatives.[1][2]
References
- 1. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization [ideas.repec.org]
- 2. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EconPapers: Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization [econpapers.repec.org]
Application Notes and Protocols for the Derivatization of Pentafluorosulfanyl (SF5) Alcohols
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF5) group has emerged as a valuable substituent in medicinal chemistry and drug development due to its unique electronic properties, high lipophilicity, and metabolic stability. This document provides detailed application notes and protocols for the chemical transformation of SF5-containing alcohol units into a variety of other functional groups, expanding the synthetic toolbox for the preparation of novel SF5-functionalized molecules.
Oxidation of SF5-Alcohols to Aldehydes and Ketones
The oxidation of primary and secondary SF5-alcohols provides access to the corresponding aldehydes and ketones, which are versatile intermediates for further synthetic manipulations, such as carbon-carbon bond formation and reductive amination.
Core Reaction Pathway:
Application Notes and Protocols for Pentafluorosulfanyl (SF5) Compounds in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing groups has revolutionized the development of agrochemicals by enhancing crucial physicochemical and biological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] Among these, the pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest, often dubbed a "super-trifluoromethyl group".[1][2] Possessing a unique combination of high electronegativity, thermal and chemical stability, and increased lipophilicity compared to the trifluoromethyl (CF3) group, the SF5 moiety offers a promising avenue for the design of next-generation insecticides and herbicides with improved efficacy and potentially novel modes of action.[1][2][3][4]
These application notes provide a comprehensive overview of the role of SF5 compounds in agrochemical development, including detailed experimental protocols for their synthesis and biological evaluation, comparative data on their properties, and visualizations of their mechanisms of action.
Key Physicochemical Properties of the SF5 Group
The SF5 group imparts distinct properties to organic molecules, making it an attractive component in the design of new agrochemicals.[4][5][6]
-
High Electronegativity: The strong electron-withdrawing nature of the SF5 group can significantly influence the electronic properties of a molecule, potentially enhancing its interaction with biological targets.[6]
-
Thermal and Chemical Stability: The robust S-F bonds contribute to the high stability of SF5-containing compounds, a desirable trait for agrochemicals that need to withstand various environmental conditions.[1][2][6]
-
Increased Lipophilicity: Despite its high electronegativity, the SF5 group can increase the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes and reach its target site.[1][2][6]
-
Steric Bulk: The SF5 group is larger than the CF3 group, and this increased steric hindrance can influence the binding selectivity and metabolic profile of a compound.
Application in Insecticide Development: Meta-Diamide and Phenylpyrazole Analogs
The SF5 group has been successfully incorporated into insecticidal scaffolds, leading to compounds with potent activity.
SF5-Containing Meta-Diamide Insecticides
Novel meta-diamide insecticides containing the SF5 group have been synthesized and show high insecticidal activity.[1][7][8] These compounds act as noncompetitive antagonists of the GABA receptor, a validated target for insecticides.[1][7][8]
| Compound | Structure | LogP | Water Solubility (µM) | Insecticidal Activity (Plutella xylostella, 10 ppm) |
| SF5-meta-diamide (4d) | 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide | 4.68[1] | 313.3 ± 1.3[1] | 87% mortality (96h), 0-5% eating area (96h)[1] |
| Broflanilide (CF3 analog) | 3-benzamido-N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-fluorobenzamide | 4.22[1] | >500[1] | 100% mortality (96h), 0-5% eating area (96h)[1] |
SF5-Containing Phenylpyrazole Insecticides (Fipronil Analog)
An analog of the widely used insecticide fipronil, where a trifluoromethyl group is replaced by a pentafluorosulfanyl group, has demonstrated enhanced activity, particularly against resistant insect strains.
| Compound | Target Insect | Strain | Relative Potency |
| SF5-Fipronil Analog | Musca domestica (Housefly) | Susceptible (S) | 1.0 |
| Fipronil | Musca domestica (Housefly) | Susceptible (S) | 0.5 |
| SF5-Fipronil Analog | Musca domestica (Housefly) | Resistant (R) | 1.0 |
| Fipronil | Musca domestica (Housefly) | Resistant (R) | 0.1 |
Application in Herbicide Development: Dinitroaniline and PPO-Inhibitor Analogs
The SF5 group has also been explored in the development of herbicides, showing promise in modulating activity and selectivity.
SF5-Containing Dinitroaniline Herbicides (Trifluralin Analog)
Analogs of the dinitroaniline herbicide trifluralin incorporating an SF5 group have been synthesized and evaluated for their pre-emergent herbicidal activity. These herbicides act by inhibiting microtubule formation, which is essential for cell division in plants.
| Compound | Weed Species | Herbicidal Activity (Potency vs. Trifluralin) |
| SF5-Trifluralin Analog | Various grass and broadleaf weeds | Generally lower (1/5 to 1/10th of trifluralin) |
| Trifluralin | Various grass and broadleaf weeds | Standard |
Note: While the SF5-trifluralin analog showed lower potency in initial screenings, further optimization of the scaffold could lead to improved activity.
Experimental Protocols
Protocol 1: Synthesis of SF5-Containing Meta-Diamide Insecticides
This protocol describes a general procedure for the synthesis of SF5-containing meta-diamide insecticides.
Workflow Diagram:
Caption: Synthetic workflow for SF5-meta-diamide insecticides.
Materials:
-
2-Fluoro-3-nitrobenzoic acid
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Thionyl chloride (SOCl2)
-
4-SF5-Aniline derivatives
-
Sodium bicarbonate (NaHCO3)
-
Acetone
-
Water
Procedure:
-
Synthesis of 3-Benzamido-2-fluorobenzoic acid:
-
Reduce 2-fluoro-3-nitrobenzoic acid to the corresponding aniline.
-
Perform benzoylation of the aniline intermediate using benzoyl chloride in the presence of NaOH to yield 3-benzamido-2-fluorobenzoic acid.[2]
-
-
Activation of the Carboxylic Acid:
-
Reflux the 3-benzamido-2-fluorobenzoic acid with SOCl2 to form the corresponding acid chloride.[2]
-
-
Condensation with 4-SF5-Anilines:
-
Condense the acid chloride with various 4-SF5-aniline derivatives in a mixture of acetone and water with NaHCO3 as a base to obtain the final SF5-containing meta-diamide products.[2]
-
Protocol 2: Insecticidal Bioassay - Leaf-Dip Method for Plutella xylostella
This protocol details a leaf-dip bioassay to evaluate the insecticidal activity of SF5 compounds against the diamondback moth, Plutella xylostella.[7]
Workflow Diagram:
Caption: Workflow for the leaf-dip insecticidal bioassay.
Materials:
-
Cabbage leaves
-
Test compounds (dissolved in a suitable solvent, e.g., acetone)
-
Triton X-100 (as a wetting agent)
-
Distilled water
-
Third-instar larvae of Plutella xylostella
-
Petri dishes with moist filter paper
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
Prepare serial dilutions of the test solutions in distilled water containing a wetting agent (e.g., 0.1% Triton X-100).
-
-
Leaf Disc Treatment:
-
Cut cabbage leaves into discs of a uniform size.
-
Dip each leaf disc into a test solution for 30 seconds.
-
Allow the treated leaf discs to air dry completely.
-
-
Insect Exposure:
-
Place one treated leaf disc into each Petri dish lined with moist filter paper.
-
Introduce a set number of third-instar P. xylostella larvae (e.g., 10) into each Petri dish.
-
-
Incubation and Assessment:
-
Incubate the Petri dishes at a controlled temperature and humidity.
-
Assess larval mortality and the percentage of the leaf area consumed at specified time intervals (e.g., 24, 48, 72, and 96 hours).
-
A control group treated with the solvent and wetting agent only should be included in each experiment.
-
Protocol 3: Herbicidal Bioassay - Pre-Emergent Activity
This protocol describes a method to assess the pre-emergent herbicidal activity of SF5-containing dinitroaniline analogs.
Workflow Diagram:
Caption: Workflow for the pre-emergent herbicidal bioassay.
Materials:
-
Pots or trays filled with a standardized soil mix
-
Seeds of target weed species (e.g., annual grasses and broadleaf weeds)
-
Test compounds (formulated as an emulsifiable concentrate or wettable powder)
-
Water
-
Greenhouse or growth chamber with controlled conditions
Procedure:
-
Sowing:
-
Fill pots or trays with the soil mix.
-
Sow the seeds of the target weed species at a uniform depth.
-
-
Herbicide Application:
-
Prepare aqueous solutions or suspensions of the test herbicides at various concentrations.
-
Apply the herbicide solutions evenly to the soil surface using a laboratory sprayer.
-
-
Incubation:
-
Place the treated pots or trays in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Water the pots as needed to maintain soil moisture.
-
-
Assessment:
-
After a specified period (e.g., 14-21 days), assess the herbicidal effects.
-
Assessments can include counting the number of emerged seedlings, measuring shoot and root length, and determining the fresh or dry weight of the seedlings.
-
A control group treated with water only should be included.
-
Mechanisms of Action
GABA Receptor Antagonism by SF5-Insecticides
SF5-containing meta-diamides and the fipronil analog act on the insect γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel.[1][3][9][10] However, they appear to bind to different sites on the receptor.
Caption: Distinct binding sites of fipronil and meta-diamides on the GABA receptor.
Fipronil and its SF5 analog are non-competitive antagonists that are thought to block the chloride channel pore.[3][9][10] In contrast, meta-diamides act at a different allosteric site, leading to the inhibition of the receptor's function.[1][7][8] This difference in the mode of action is significant as it suggests that SF5-meta-diamides could be effective against insects that have developed resistance to fipronil.
Inhibition of Microtubule Formation by SF5-Herbicides
SF5-containing dinitroaniline herbicides, similar to their trifluralin counterpart, disrupt plant growth by inhibiting the formation of microtubules.[2][11] Microtubules are essential for cell division (mitosis) and cell elongation.
Caption: Mechanism of action of dinitroaniline herbicides on microtubule formation.
By binding to tubulin, the protein subunit of microtubules, these herbicides prevent their assembly. This disruption of the cytoskeleton leads to a failure in cell division and ultimately inhibits root growth, preventing the emergence and establishment of weed seedlings.[2][11]
Inhibition of Protoporphyrinogen Oxidase (PPO) by Herbicides
Some classes of herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll and heme biosynthesis in plants. While no specific SF5-containing PPO inhibitors were detailed in the initial search, this is a potential area for future development.
Caption: Mechanism of action of PPO-inhibiting herbicides.
Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX.[12][13] In the presence of light, protoporphyrin IX generates reactive oxygen species, causing rapid cell membrane disruption and plant death.[12][13]
Conclusion
The incorporation of the pentafluorosulfanyl group represents a valuable strategy in the design of novel agrochemicals. The unique properties of the SF5 moiety have been shown to confer high insecticidal activity and the potential to overcome existing resistance mechanisms. While further research is needed to fully exploit the potential of SF5-containing herbicides, the initial findings are promising. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the development of this exciting class of compounds for sustainable crop protection.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. extension.purdue.edu [extension.purdue.edu]
- 3. Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 8. Estimate of trifluralin half-life in soil by bioassay experiment [jpp.um.ac.ir]
- 9. pomais.com [pomais.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Sulfur Pentafluoride (SF5)-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfur pentafluoride (SF5) group has emerged as a valuable substituent in medicinal chemistry and materials science due to its unique combination of properties. Often referred to as a "super-trifluoromethyl" group, the SF5 moiety is characterized by high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[1][2] These characteristics can profoundly influence the physicochemical and biological properties of small molecules and polymers.
In the context of drug development, the incorporation of the SF5 group into polymeric structures offers intriguing possibilities for creating advanced drug delivery systems.[3][4][5] The enhanced lipophilicity can improve drug encapsulation and membrane permeability, while the chemical stability ensures the integrity of the polymer carrier in biological environments.[1] This document provides detailed application notes and experimental protocols for the two primary methods of creating SF5-containing polymers: the polymerization of SF5-functionalized monomers and the post-polymerization modification of existing polymer backbones.
Methods for Creating Sulfur Pentafluoride-Containing Polymers
There are two principal strategies for the synthesis of polymers bearing the sulfur pentafluoride group:
-
Polymerization of SF5-Containing Monomers: This "bottom-up" approach involves the synthesis of a monomer that already contains the SF5 group, followed by its polymerization or copolymerization with other monomers. This method allows for precise control over the placement and density of the SF5 groups along the polymer chain.
-
Post-Polymerization Modification: This "top-down" approach involves the chemical modification of a pre-existing polymer to introduce SF5 groups. This strategy is advantageous when the desired polymer backbone is readily available and can be functionalized without significant degradation.
Below are detailed protocols and application notes for each of these methods.
Method 1: Polymerization of SF5-Containing Monomers
This section focuses on the synthesis of SF5-containing polymers via the polymerization of monomers such as pentafluorosulfanyl-styrene. Both free radical polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization techniques are discussed, offering control over the polymer's molecular weight and architecture.
Synthesis of 4-(pentafluorosulfanyl)styrene Monomer
A key precursor for this method is an SF5-functionalized monomer. The synthesis of 4-(pentafluorosulfanyl)styrene can be achieved through multi-step organic synthesis, often starting from commercially available materials. While a detailed multi-step synthesis is beyond the scope of these notes, a general synthetic pathway is outlined below. The synthesis often involves the introduction of the SF5 group onto an aromatic ring followed by the formation of the vinyl group.[6]
General Workflow for Monomer Synthesis:
Caption: General workflow for the synthesis of 4-(pentafluorosulfanyl)styrene monomer.
Free Radical Polymerization of 4-(pentafluorosulfanyl)styrene
Free radical polymerization is a straightforward method to produce high molecular weight polymers.[7][8]
Experimental Protocol:
-
Materials:
-
4-(pentafluorosulfanyl)styrene (SF5-styrene) monomer
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
-
Procedure:
-
In a Schlenk tube, dissolve 4-(pentafluorosulfanyl)styrene (e.g., 1.0 g, 4.38 mmol) and AIBN (e.g., 7.2 mg, 0.0438 mmol, 1 mol%) in anhydrous toluene (e.g., 5 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed tube in a preheated oil bath at 70-90 °C and stir for a predetermined time (e.g., 12-24 hours).[7]
-
Terminate the polymerization by cooling the reaction mixture in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 100 mL) with vigorous stirring.
-
Collect the white precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterization:
-
¹H and ¹⁹F NMR: Confirm the polymer structure and the incorporation of the SF5 group.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[9][10]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Evaluate the thermal properties such as glass transition temperature (Tg) and decomposition temperature (Td).[11][12][13]
RAFT Polymerization of 4-(pentafluorosulfanyl)styrene
RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[14]
Experimental Protocol:
-
Materials:
-
4-(pentafluorosulfanyl)styrene (SF5-styrene) monomer
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
AIBN (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Methanol (non-solvent)
-
-
Procedure:
-
In a Schlenk tube, combine SF5-styrene (e.g., 500 mg, 2.19 mmol), RAFT agent (e.g., 15.1 mg, 0.0438 mmol), and AIBN (e.g., 1.4 mg, 0.00876 mmol) in anhydrous 1,4-dioxane (3 mL). The [Monomer]:[RAFT]:[Initiator] ratio is crucial for controlling the polymerization (e.g., 50:1:0.2).
-
Deoxygenate the solution using three freeze-pump-thaw cycles.
-
Immerse the sealed tube in a preheated oil bath at 75 °C for a specified time (e.g., 8-24 hours).
-
Stop the reaction by cooling and exposing the mixture to air.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Quantitative Data Presentation:
| Polymerization Method | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C, 5% weight loss) | Reference |
| Free Radical | SF5-Styrene | 25,000 - 100,000 | 1.8 - 3.0 | ~110-120 | >350 | [7] (Typical) |
| RAFT | SF5-Styrene | 5,000 - 50,000 | 1.1 - 1.3 | ~105-115 | >350 | [14] (Typical) |
Method 2: Post-Polymerization Modification
This method involves the introduction of the SF5 group onto a pre-formed polymer. A common strategy is the radical addition of a pentafluorosulfonylating agent to a polymer containing unsaturated bonds.
Radical Addition of SF5Cl to an Olefin-Containing Polymer
This protocol describes the modification of a polymer containing double bonds, such as poly(1,4-butadiene), with pentafluorosulfanyl chloride (SF5Cl).
Experimental Protocol:
-
Materials:
-
Polymer with olefinic units (e.g., poly(1,4-butadiene))
-
Pentafluorosulfanyl chloride (SF5Cl) - Caution: Toxic and reactive gas.
-
Triethylborane (TEB) (1.0 M solution in hexanes) (initiator)
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve the olefin-containing polymer (e.g., 1.0 g) in anhydrous dichloromethane (20 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Bubble a slow stream of SF5Cl gas through the solution for a specified time or add a condensed amount of SF5Cl.
-
Slowly add triethylborane solution (e.g., 0.1 equivalents relative to double bonds) dropwise to the reaction mixture.
-
Allow the reaction to stir at low temperature for several hours.
-
Quench the reaction by adding methanol.
-
Precipitate the modified polymer in a large volume of a suitable non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
-
Workflow for Post-Polymerization Modification:
Caption: General workflow for post-polymerization modification to introduce SF5 groups.
Characterization:
-
¹H, ¹³C, and ¹⁹F NMR: To confirm the addition of the SF5 group and determine the degree of functionalization.
-
FTIR Spectroscopy: To observe the disappearance of C=C bond signals and the appearance of S-F stretching vibrations.
-
GPC: To assess any changes in molecular weight and PDI, which could indicate chain scission or cross-linking.
Applications in Drug Development
SF5-containing polymers hold significant promise as advanced materials for drug delivery systems. Their unique properties can be leveraged to address several challenges in pharmaceutical formulation.[3][4][5]
Potential Advantages of SF5-Polymers in Drug Delivery:
-
Enhanced Drug Encapsulation: The lipophilic nature of the SF5 group can improve the encapsulation efficiency of hydrophobic drugs within polymeric micelles or nanoparticles.[15][16][17]
-
Controlled Release: By tuning the polymer architecture and the density of SF5 groups, the drug release kinetics can be modulated. The hydrophobic domains created by the SF5 groups can act as reservoirs for sustained drug release.[18][19]
-
Improved Biocompatibility and Stability: The high chemical stability of the S-F bond can lead to polymer carriers that are resistant to degradation in biological environments, ensuring that the drug is released at the intended site.[20]
-
Targeted Delivery: The surface of SF5-containing nanoparticles can be further functionalized with targeting ligands to direct the drug delivery system to specific cells or tissues.
Logical Relationship for SF5-Polymers in Drug Delivery:
Caption: Logical flow from SF5-polymer properties to improved drug delivery applications.
Conclusion
The synthesis of sulfur pentafluoride-containing polymers offers a versatile platform for the development of advanced materials, particularly for applications in drug delivery. The choice between the polymerization of SF5-monomers and post-polymerization modification will depend on the desired polymer architecture, the required level of control over the SF5 group placement, and the availability of starting materials. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and application of this exciting class of fluorinated polymers. Further research into the biocompatibility and in vivo performance of SF5-containing drug delivery systems is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]
- 3. Recent Advances in Polymeric Delivery Vehicles for Controlled and Sustained Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 9. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 10. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. nexus-analytics.com.my [nexus-analytics.com.my]
- 14. researchgate.net [researchgate.net]
- 15. Polymeric micelles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. mdpi.com [mdpi.com]
- 18. Bicomponent polymeric micelles for pH-controlled delivery of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. saliterman.umn.edu [saliterman.umn.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Hydroxy-1-propenyl)sulfur Pentafluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3-Hydroxy-1-propenyl)sulfur pentafluoride. Given the limited direct literature on this specific molecule, the guidance is based on established principles of SF₅-chemistry and analogous transformations.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route to this compound?
A1: A likely synthetic pathway involves a multi-step sequence starting from a protected allyl alcohol, such as allyl acetate. The key steps are:
-
Radical addition of pentafluorosulfanyl chloride (SF₅Cl) to allyl acetate to form a chloro-adduct.
-
Dehydrochlorination to introduce the double bond.
-
Deprotection of the acetate group to yield the final alcohol.
An alternative route could involve the radical addition of SF₅Cl to propargyl alcohol, followed by a selective reduction of the resulting alkyne to a cis-alkene.
Q2: Why is the direct radical addition of SF₅Cl to allyl alcohol challenging?
A2: The free hydroxyl group in allyl alcohol can complicate the radical addition of SF₅Cl. Potential side reactions include abstraction of the hydroxyl proton and undesired reactions with the radical intermediates, which can lead to lower yields and a more complex product mixture. Protecting the alcohol functionality as an acetate or a silyl ether is therefore recommended.
Q3: What are the primary safety concerns when working with SF₅Cl?
A3: Pentafluorosulfanyl chloride (SF₅Cl) is a toxic gas at room temperature and a strong oxidizing agent. It should be handled with extreme caution in a well-ventilated fume hood by trained personnel.[1] Ensure all glassware is dry, and the reaction is performed under an inert atmosphere to prevent unwanted side reactions and ensure safety.
Q4: I am having trouble purifying my final product. What are the recommended methods?
A4: Purification of SF₅-containing compounds can be challenging due to their unique polarity and volatility. Column chromatography on silica gel is a common method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. Due to the fluorine content, your product might not behave as expected based on its structure, so careful monitoring with thin-layer chromatography (TLC) is essential. In some cases, distillation under reduced pressure may be a viable option if the product is thermally stable.
Q5: The ¹⁹F NMR of my product looks complex. What should I expect for a SF₅ group?
A5: The SF₅ group typically displays a characteristic A₁B₄ spin system in the ¹⁹F NMR spectrum. This appears as a doublet for the four equatorial fluorine atoms (SF₄ₑ) and a quintet for the single axial fluorine atom (SFₐ). The coupling constant (JFF) between the axial and equatorial fluorines is typically in the range of 140-160 Hz. The chemical shifts will be influenced by the rest of the molecule's structure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion during radical addition | 1. Ineffective radical initiation. 2. Poor quality of SF₅Cl. 3. Reaction temperature is too low. | 1. Ensure your radical initiator (e.g., triethylborane) is fresh and handled under inert conditions. Consider alternative initiation methods like photochemical activation. 2. Use freshly prepared or properly stored SF₅Cl. 3. Gradually increase the reaction temperature, but monitor for side product formation. |
| Formation of chlorinated byproducts | The chlorine radical, a byproduct of SF₅Cl addition, can react with the alkene.[2] | This is a common issue. Optimize the stoichiometry of SF₅Cl to favor the desired addition. Purification via column chromatography should separate these byproducts. |
| Low yield in the dehydrochlorination step | 1. The base is not strong enough. 2. The reaction temperature is too low or the reaction time is too short. 3. Steric hindrance around the proton to be abstracted. | 1. Use a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered alkoxide base. 2. Increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. 3. This is inherent to the substrate; prolonged reaction times or a stronger base/higher temperature may be necessary. |
| Incomplete deprotection of the acetate group | 1. Insufficient hydrolysis reagent (e.g., base or acid). 2. Reaction time is too short. | 1. Increase the equivalents of the hydrolyzing agent (e.g., LiOH or K₂CO₃). 2. Monitor the reaction by TLC until the starting material is fully consumed. |
| Product decomposition during workup or purification | SF₅-containing compounds can be sensitive to strong acids or bases, or high temperatures. | Use mild workup conditions. Neutralize the reaction mixture carefully. If using chromatography, consider using deactivated silica gel. Avoid excessive heating during solvent evaporation. |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Radical Addition of SF₅Cl to Allyl Acetate
-
Reaction Scheme: SF₅Cl + CH₂(OAc)CH=CH₂ → CH₂(OAc)CHClCH₂SF₅
-
Methodology: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a balloon of inert gas (Argon or Nitrogen), dissolve allyl acetate (1.0 eq) in a suitable solvent such as ethyl acetate. Cool the solution to -78 °C. Add a solution of triethylborane (BEt₃) (1 M in hexanes, 0.1-0.2 eq) dropwise. Slowly bubble pentafluorosulfanyl chloride (SF₅Cl) gas (1.1-1.5 eq) through the solution. Allow the reaction to stir at -78 °C and slowly warm to room temperature overnight. Quench the reaction by bubbling air through the mixture for 15 minutes. Concentrate the mixture under reduced pressure and purify by column chromatography on silica gel.
| Parameter | Value | Notes |
| Solvent | Ethyl Acetate | Other solvents like hexane or dichloromethane can also be used. |
| Temperature | -78 °C to RT | Low initial temperature is crucial for controlling the radical reaction. |
| Initiator | Triethylborane (BEt₃) | Other radical initiators can be employed. |
| Typical Yield | 40-60% | Highly dependent on the purity of reagents and reaction conditions. |
Step 2: Dehydrochlorination
-
Reaction Scheme: CH₂(OAc)CHClCH₂SF₅ → CH₂(OAc)CH=CHSF₅
-
Methodology: Dissolve the product from Step 1 in an anhydrous aprotic solvent like tetrahydrofuran (THF) or acetonitrile. Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5-2.0 eq). Stir the reaction at room temperature or gently heat to 40-50 °C and monitor by TLC. Once the starting material is consumed, dilute the reaction with a suitable organic solvent (e.g., diethyl ether) and wash with a weak aqueous acid (e.g., 1 M HCl), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Value | Notes |
| Base | DBU | Other non-nucleophilic bases can be used. |
| Solvent | THF or Acetonitrile | Ensure the solvent is anhydrous. |
| Temperature | RT to 50 °C | Gentle heating may be required to drive the elimination. |
| Typical Yield | 70-90% | Generally a high-yielding step. |
Step 3: Deprotection of the Acetate
-
Reaction Scheme: CH₂(OAc)CH=CHSF₅ → CH₂(OH)CH=CHSF₅
-
Methodology: Dissolve the unsaturated SF₅-containing acetate in a mixture of methanol and water. Add a base such as potassium carbonate (K₂CO₃) or lithium hydroxide (LiOH) (2-3 eq). Stir the reaction at room temperature and monitor by TLC. Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and purify by column chromatography to afford this compound.
| Parameter | Value | Notes |
| Base | K₂CO₃ or LiOH | Choose a base compatible with the SF₅ group. |
| Solvent | Methanol/Water | A protic solvent system is required for the hydrolysis. |
| Temperature | Room Temperature | This reaction usually proceeds smoothly at ambient temperature. |
| Typical Yield | 85-95% | Deprotection is typically efficient. |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for low-yield synthesis.
References
Technical Support Center: Pentafluorosulfanylation Reactions
Welcome to the technical support center for pentafluorosulfanylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their experiments.
Frequently Asked Questions (FAQs)
Q1: My radical pentafluorosulfanylation reaction with SF₅Cl is giving a low yield. What are the common causes?
Low yields in radical pentafluorosulfanylation reactions using SF₅Cl can stem from several factors:
-
Inefficient Radical Initiation: The generation of the SF₅ radical is crucial. Common initiators like triethylborane (Et₃B) with air (O₂) or photochemical methods require specific conditions to be effective.[1]
-
Substrate Reactivity: Electron-rich or sterically hindered substrates may react sluggishly. The electrophilic nature of the SF₅ radical favors addition to electron-rich double or triple bonds.[2][3]
-
Side Reactions: Dimerization of the starting material or formation of chlorinated byproducts can consume reagents and reduce the desired product yield.[1]
-
Reagent Quality: The purity of the SF₅Cl solution is critical. Impurities can interfere with the radical chain process. It is important to use a reliable source or a freshly prepared solution.[4]
-
Reaction Conditions: Suboptimal concentration, temperature, or solvent can significantly impact the reaction outcome.
Q2: I am observing significant amounts of dimeric byproducts in my reaction. How can I minimize their formation?
The formation of dimeric byproducts is a known issue, particularly in radical additions to alkynes.[1] Here are some strategies to mitigate this:
-
Slow Addition of Reagents: Adding the radical initiator or the SF₅Cl solution slowly can help maintain a low concentration of radical species, thus disfavoring dimerization.
-
Use of Photochemical Methods: Visible light-mediated protocols, sometimes using an electron donor-acceptor (EDA) complex, can offer better control over radical generation and reduce side reactions compared to chemical initiators.[1]
-
Change of Solvent: The choice of solvent can influence the reaction pathway. For instance, using THF instead of hexane has been shown to improve conversion and yield in some cases.[1]
Q3: My nucleophilic pentafluorosulfanylation reaction is not proceeding. What should I check?
For nucleophilic pentafluorosulfanylation, consider the following:
-
Nucleophile Strength: The nucleophile must be sufficiently strong to react with the electrophilic SF₅ source. Crown ethers can be used to enhance the nucleophilicity of anionic nucleophiles like iodide.[1]
-
Electrophile Reactivity: The reactivity of the pentafluorosulfanylated compound as an electrophile is key. For example, SF₅-alkynes are good electrophiles for nucleophilic addition.[1]
-
Leaving Group: In reactions involving substitution, the nature of the leaving group on the SF₅-containing substrate is important.
-
Solvent Effects: The solvent should be able to dissolve the reagents and stabilize the transition state. Aprotic polar solvents are often a good choice.
Q4: How can I improve the regioselectivity of my pentafluorosulfanylation reaction?
Regio- and stereoselectivity are governed by both electronic and steric factors.
-
Reaction Mechanism: The choice between a radical, nucleophilic, or electrophilic pathway will fundamentally determine the regiochemical outcome. For instance, in the hydrohalogenation of SF₅-alkynes, the choice of a strong or soft acid can lead to different stereoisomers.[1]
-
Substrate Control: The electronic and steric properties of the substrate play a major role. Electron-donating or withdrawing groups will direct the addition of the SF₅ group.
-
Catalyst/Initiator Choice: In some cases, the choice of catalyst or initiator can influence selectivity.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during pentafluorosulfanylation reactions.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution | Relevant Experimental Details |
| Inactive Radical Initiator | Ensure the initiator (e.g., Et₃B) is fresh and handled under inert conditions. For photochemical reactions, verify the light source wavelength and intensity.[1] | Et₃B is typically used as a 1 M solution in hexane and initiated with a small amount of air. Photochemical reactions may require specific wavelengths (e.g., 365 nm or blue light).[1][5] |
| Poor Substrate Reactivity | Increase the reaction temperature or prolong the reaction time. Consider using a more reactive SF₅ reagent if available. For electron-deficient substrates, a different reaction type (e.g., nucleophilic) might be more suitable. | Monitor the reaction by TLC or GC-MS to check for substrate consumption. |
| Impure Reagents or Solvents | Use freshly purified solvents and high-purity reagents. SF₅Cl solutions should be handled with care to avoid decomposition.[4] | Solvents should be dried and degassed. The quality of SF₅Cl can be checked by ¹⁹F NMR. |
| Incorrect Reaction Temperature | Some reactions are highly temperature-sensitive. For example, certain iodopentafluorosulfanylation reactions require low temperatures (-78 °C) to avoid side product formation.[1] | Use a cryostat or a suitable cooling bath to maintain a stable low temperature. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Suggested Solution | Relevant Experimental Details |
| Lack of Regio- or Stereocontrol | Modify the reaction conditions to favor one pathway. For example, in hydroiodination of SF₅-alkynes, using a strong acid like HI favors the β,E-isomer, while NaI and acetic acid favor the β,Z-isomer.[1] | Carefully control the addition of acids and halide sources. |
| Isomerization of Product | The product might be unstable under the reaction or workup conditions. Analyze the crude reaction mixture to determine the initial product distribution. Consider a milder workup procedure. | Neutralize the reaction mixture carefully and avoid excessive heat during solvent removal. |
| Competing Reaction Pathways | The substrate may have multiple reactive sites. Protect sensitive functional groups before the reaction. | Use standard protecting group strategies. |
Problem 3: Product Decomposition
| Possible Cause | Suggested Solution | Relevant Experimental Details |
| Product Instability | Some SF₅-containing compounds, especially alkyl derivatives, can be unstable.[1] Isolate the product quickly and store it at a low temperature. | Perform the reaction and workup at low temperatures if possible. |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can lead to decomposition. Optimize the reaction to proceed at a lower temperature for a shorter duration. | Monitor the reaction progress closely and quench it as soon as the starting material is consumed. |
| Acid- or Base-Sensitive Product | The workup procedure might be too acidic or basic. Use a buffered aqueous solution for extraction. | Use saturated NaHCO₃ or NH₄Cl solutions for the aqueous wash. |
Experimental Protocols
Protocol 1: Radical Chloropentafluorosulfanylation of Alkynes (Dolbier's Procedure)
This protocol is a standard method for the radical addition of SF₅Cl to alkynes.
Materials:
-
Alkyne (1.0 equiv)
-
SF₅Cl (1.2 equiv)
-
Triethylborane (Et₃B, 1.0 M in hexane, 0.2 equiv)
-
Hexane (anhydrous)
Procedure:
-
To a solution of the alkyne in hexane at room temperature under an inert atmosphere (e.g., argon), add SF₅Cl.
-
Add Et₃B dropwise. An exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates completion.
-
Quench the reaction by opening the flask to the air.
-
Concentrate the mixture in vacuo and purify the residue by column chromatography on silica gel.
Yields for this reaction are typically in the range of 60-90% depending on the substrate.[1]
Protocol 2: Iodopentafluorosulfanylation of Alkynes
This method provides access to (E)-1-iodo-2-SF₅ alkenes with high regio- and stereoselectivity.[1]
Materials:
-
Terminal alkyne (1.0 equiv)
-
SF₅Cl (1.5 equiv)
-
Potassium iodide (KI, 2.0 equiv)
-
18-crown-6-ether (2.0 equiv)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a solution of the terminal alkyne, KI, and 18-crown-6-ether in THF at -78 °C under an inert atmosphere, add SF₅Cl.
-
Stir the reaction mixture at -78 °C for the specified time (monitor by TLC/GC-MS).
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
This protocol has been reported to provide good to excellent yields.[1]
Visual Guides
Troubleshooting Workflow for Low Yield
References
- 1. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
- 2. Overcoming a Radical Polarity Mismatch in Strain-Release Pentafluorosulfanylation of [1.1.0]Bicyclobutanes: An Entryway to Sulfone- and Carbonyl-Containing SF5─Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain‐Release Pentafluorosulfanylation and Tetrafluoro(aryl)sulfanylation of [1.1.1]Propellane: Reactivity and Structural Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of SF5-Containing Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction mixtures containing pentafluorosulfanyl (SF5) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of SF5-containing compounds that influence their purification?
A1: The pentafluorosulfanyl (SF5) group imparts a unique combination of properties that are critical to consider during purification:
-
High Lipophilicity: The SF5 group is significantly more lipophilic than a trifluoromethyl (CF3) group.[1][2] This property dictates the choice of solvents for chromatography and recrystallization, generally favoring less polar systems.
-
Strong Electron-Withdrawing Nature: The SF5 group is one of the most electron-withdrawing groups known.[3] This can affect the reactivity and stability of the molecule, particularly on acidic stationary phases like silica gel.
-
High Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF5 group are very strong, rendering the group itself highly resistant to thermal decomposition and many chemical reagents.[3] However, the stability of the entire molecule can be influenced by other functional groups present.
-
Size and Steric Hindrance: The SF5 group is sterically demanding, which can influence how the molecule interacts with stationary phases in chromatography.
Q2: Which are the most common techniques for purifying SF5-containing compounds?
A2: The most frequently employed purification techniques for SF5-containing compounds are:
-
Silica Gel Column Chromatography: This is a standard method for many organic compounds, including those with an SF5 group. However, due to the potential for compound degradation on acidic silica, careful selection of conditions is crucial.
-
Recrystallization: This is a viable option for solid SF5-containing compounds, leveraging their often good crystallinity. The high lipophilicity of the SF5 group will guide the choice of appropriate solvent systems.
-
Distillation: For volatile and thermally stable liquid SF5-compounds, distillation, often under reduced pressure, is an effective purification method.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or for obtaining high-purity material, preparative HPLC can be employed.
Q3: How can I assess the purity of my SF5-containing compound?
A3: A combination of analytical techniques is recommended for accurate purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is an indispensable tool. The SF5 group gives a characteristic signal (a doublet and a quintet, or more complex patterns if there is coupling to other nuclei), and the presence of other fluorine-containing impurities can be readily detected.
-
¹H and ¹³C NMR: These are used to confirm the overall structure of the compound. Quantitative ¹H NMR (qNMR) can be a powerful technique for determining absolute purity when a certified internal standard is used.[5][6][7][8][9]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is a sensitive method for detecting non-volatile impurities. Developing a robust HPLC method is crucial for accurate purity determination.[10][11][12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile SF5-compounds, GC-MS can be used to assess purity and identify volatile impurities.
Troubleshooting Guides
Silica Gel Column Chromatography
Problem 1: My SF5-containing compound is degrading on the silica gel column.
-
Possible Cause: The acidic nature of standard silica gel can lead to the decomposition of sensitive SF5-containing compounds, particularly certain heterocycles.[2]
-
Solutions:
-
Deactivate the Silica Gel: Before preparing the column slurry, treat the silica gel with a base, such as triethylamine (1-2% in the eluent), to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using less acidic or neutral stationary phases such as:
-
Alumina (neutral or basic): This can be a good alternative for basic SF5-compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.
-
-
Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the time the compound spends on the column.
-
Problem 2: I'm having difficulty separating my SF5-compound from a non-polar impurity.
-
Possible Cause: The high lipophilicity of the SF5 group can cause the compound to have similar retention times to other non-polar components in the reaction mixture.
-
Solutions:
-
Optimize the Solvent System: Carefully screen different solvent systems. A small change in the polarity of the eluent can sometimes significantly improve separation. Consider using a mixture of three solvents to fine-tune the selectivity.
-
Use a Different Stationary Phase: A stationary phase with different selectivity, such as a polar-copolymerized C18 column in reversed-phase mode, might provide the necessary separation.
-
Employ Gradient Elution: Start with a non-polar eluent and gradually increase the polarity. This can help to resolve compounds with close Rf values.
-
Recrystallization
Problem 3: My SF5-compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The high lipophilicity of the SF5-compound can lead to a low melting point or high solubility in the chosen solvent, causing it to separate as a liquid.
-
Solutions:
-
Choose a Different Solvent System: Experiment with solvent mixtures. A common strategy is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, followed by gentle heating to redissolve and slow cooling.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Avoid rapid cooling in an ice bath, which can promote oiling out.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Problem 4: The recovery from recrystallization is very low.
-
Possible Cause: The SF5-compound may be too soluble in the recrystallization solvent, even at low temperatures.
-
Solutions:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Change the Solvent System: Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Cool the Solution to a Lower Temperature: After cooling to room temperature, place the solution in a refrigerator and then a freezer to maximize crystal formation.
-
Distillation
Problem 5: My SF5-compound is decomposing during distillation.
-
Possible Cause: Although the SF5 group itself is thermally stable, the overall molecule may not be, especially at atmospheric pressure.
-
Solution:
-
Use Vacuum Distillation: Distillation under reduced pressure significantly lowers the boiling point of the compound, allowing for distillation at a lower temperature and minimizing the risk of thermal decomposition.[4]
-
Quantitative Data Summary
| Compound Class | Purification Method | Purity Before | Purity After | Recovery Yield | Reference |
| N-Ts-2-SF5-indoles | Silica Gel Chromatography | NMR Yield | Isolated Yield | ~60-70% | [2] |
| 4-SF5-anilines | Not Specified | Crude | Pure | Not Reported | [15] |
| SF5-containing meta-diamides | Silica Gel Chromatography | Crude | Pure | Not Reported | [15] |
Note: Quantitative data on the purification of SF5-containing compounds is not always extensively reported in the literature. The yields can be highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography of an Aromatic SF5-Compound
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your target SF5-compound an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Select a column with an appropriate diameter and length for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the column eluent). Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or house air) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified SF5-compound.
-
Protocol 2: General Procedure for Recrystallization of a Lipophilic SF5-Compound
-
Solvent Selection:
-
Choose a solvent or a binary solvent mixture in which the SF5-compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for lipophilic compounds include hexanes, heptane, ethanol, isopropanol, or mixtures of these with a more polar solvent like ethyl acetate or a small amount of water.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Diagrams
Caption: A general workflow for the purification of SF5-containing compounds.
Caption: Decision tree for troubleshooting silica gel chromatography of SF5-compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Absolute quantitative (1)h NMR spectroscopy for compound purity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abap.co.in [abap.co.in]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. scientificliterature.org [scientificliterature.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Stability Issues of Sulfur Pentafluoride Reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfur pentafluoride (SF5) reagents, particularly sulfur pentafluoride chloride (SF5Cl).
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and use of SF5 reagents in experimental settings.
Q1: My pentafluorosulfanylation reaction has a low yield or failed completely. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a pentafluorosulfanylation reaction can stem from several factors related to reagent stability and reaction conditions.
-
Reagent Decomposition: SF5Cl is highly reactive and can decompose, especially with improper handling. Ensure your SF5Cl source is fresh and has been stored correctly (see Storage and Handling FAQs). Impurities such as sulfur tetrafluoride (SF4), disulfur decafluoride (S2F10), and chlorine can indicate decomposition and may interfere with the reaction.[1]
-
Radical Initiator Issues: Many SF5Cl reactions, such as additions to alkenes and alkynes, proceed via a radical mechanism.[2][3] The choice and handling of the radical initiator are critical.
-
Triethylborane (Et3B): This is a common initiator but is pyrophoric and requires strict anhydrous and oxygen-free conditions to be effective. Inefficient initiation can occur if the Et3B has degraded or if adventitious oxygen is not properly controlled.[2][3]
-
Amine-borane complexes: These are air-stable alternatives to Et3B. However, their initiation efficiency can be temperature-dependent.[2][3] Optimization of the reaction temperature is crucial for achieving good yields.[4]
-
-
Solvent Incompatibility: The choice of solvent can significantly impact the reaction outcome. A systematic evaluation has shown that while many common organic solvents are compatible with SF5Cl, the reaction yield can vary.[5] For radical additions, non-polar solvents like n-hexane are often used.[6] The use of coordinating solvents like THF can sometimes initiate the radical addition without an external initiator, potentially through the formation of hydroperoxides.[1]
-
Reaction Temperature: The stability of the SF5 radical and the rate of side reactions are temperature-dependent. For Et3B-initiated reactions, low temperatures (e.g., -30 °C) are typically employed.[7] For amine-borane complexes, the optimal temperature may be higher (e.g., 50 °C).[2][4] Running the reaction at a suboptimal temperature can lead to low yields.
-
Substrate Reactivity: Electron-rich or sterically hindered substrates may require modified reaction conditions or longer reaction times. The electronic properties of substituents on the substrate can influence the reaction's success.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield pentafluorosulfanylation.
Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
A2: The formation of side products is often related to the high reactivity of SF5Cl and the reaction intermediates.
-
Chlorinated Byproducts: In radical additions to unsaturated bonds, the formation of chlorinated byproducts is a common issue.[9] This can occur through competing reaction pathways of the carbon-centered radical intermediate. The addition of a small amount of a radical scavenger or optimizing the concentration of SF5Cl can sometimes mitigate this.
-
Dimerization Products: The SF5 radical can dimerize to form disulfur decafluoride (S2F10), which is a highly toxic impurity.[10] This is more likely to occur at higher concentrations of the SF5 radical.
-
Solvent-Related Byproducts: Some solvents can react with the SF5 radical or other reactive species in the mixture. For example, in the presence of oxygen, THF can form hydroperoxides that can initiate the reaction but may also lead to other side reactions.[1]
-
Products from Reagent Impurities: Impurities in the starting SF5Cl, such as SF4, can lead to the formation of undesired byproducts.
Strategies to Minimize Side Products:
-
Purify the SF5Cl: Ensure the starting reagent is of high purity to eliminate side reactions from impurities.
-
Control Stoichiometry: Use the optimal stoichiometry of the substrate, SF5Cl, and initiator. An excess of SF5Cl can sometimes lead to more side products.
-
Optimize Reaction Conditions: Adjust the temperature and reaction time. Lower temperatures often increase selectivity.
-
Solvent Choice: Select a solvent that is inert under the reaction conditions.
Q3: My SF5 reagent seems to have degraded upon storage. How can I assess its quality and can it be purified?
A3: Visual inspection is not sufficient to determine the quality of SF5 reagents. Spectroscopic and analytical methods are necessary.
-
Quality Assessment:
-
NMR Spectroscopy: 19F NMR is a powerful tool to assess the purity of SF5Cl. The spectrum should show a characteristic AB4 spin system for the SF5 group. The presence of other signals can indicate impurities like SF4.
-
Gas Chromatography (GC): GC with detectors like FID, TCD, or ECD can be used to identify and quantify volatile impurities such as Cl2 and SF4.[1]
-
-
Purification:
-
Due to its high reactivity and toxicity, purification of SF5Cl is challenging and should only be attempted by experienced personnel in a well-equipped laboratory with appropriate safety measures. Small-scale purification can sometimes be achieved by trap-to-trap distillation under vacuum. For solutions, passing the solution through a short plug of a suitable inert adsorbent may remove some polar impurities.
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q: What are the proper storage conditions for SF5Cl?
-
A: SF5Cl should be stored in cylinders or pressure vessels made of compatible materials like stainless steel or Monel.[1] Store in a cool, dry, well-ventilated area away from incompatible substances such as water, bases, and reducing agents. Long-term storage at temperatures below 25 °C is recommended to maintain purity for extended periods (up to 24 months).[1]
-
-
Q: Is SF5Cl sensitive to moisture?
-
A: Yes, SF5Cl is sensitive to moisture and will hydrolyze. It is stable at neutral pH but decomposes rapidly under basic conditions.[1] All handling should be performed under anhydrous conditions using inert gas (e.g., argon or nitrogen) techniques.
-
-
Q: What are the main safety precautions when working with SF5 reagents?
-
A: SF5Cl is highly toxic and corrosive. All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of exposure, immediate medical attention is required.
-
Reaction Parameters
-
Q: What are the common impurities in commercial SF5Cl and how do they affect reactions?
-
A: Common impurities include sulfur tetrafluoride (SF4 < 0.5%), disulfur decafluoride (S2F10 < 0.2%), and chlorine (Cl2 < 0.1%).[1] These impurities can lead to the formation of undesired byproducts and lower the yield of the desired product.
-
-
Q: How does temperature affect the stability of SF5Cl?
-
A: Thermal decomposition of SF5Cl becomes significant above 200 °C, primarily yielding SF4 and Cl2.[1] For reactions, the optimal temperature depends on the specific transformation and initiator used.
-
-
Q: Can SF5Cl reactions be performed in the presence of air?
-
A: Generally, no. Many SF5Cl reactions are radical in nature and are sensitive to oxygen. For instance, Et3B-initiated reactions require the controlled introduction of a small amount of oxygen to start the radical chain, but an excess can be detrimental. It is best to perform these reactions under an inert atmosphere.
-
Quantitative Data on SF5Cl Stability and Properties
Table 1: Physical and Thermochemical Properties of SF5Cl
| Property | Value |
| Molar Mass | 162.51 g/mol |
| Boiling Point | -19 °C |
| Melting Point | -64 °C |
| Density (gas, 25 °C) | 6.642 g/dm³[1] |
| Enthalpy of Vaporization | 21.4 kJ/mol[1] |
| Thermal Decomposition Temp. | > 200 °C[1] |
Table 2: Common Impurities in Reagent-Grade SF5Cl
| Impurity | Typical Concentration |
| Sulfur Tetrafluoride (SF4) | < 0.5%[1] |
| Disulfur Decafluoride (S2F10) | < 0.2%[1] |
| Chlorine (Cl2) | < 0.1%[1] |
| Moisture | < 10 ppm[1] |
Table 3: Recommended Storage Conditions and Stability
| Storage Container | Temperature | Duration of Stability |
| Nickel or Monel cylinders | < 25 °C | At least 24 months[1] |
Experimental Protocols
Protocol 1: General Procedure for Radical Addition of SF5Cl to an Alkene using Et3B Initiator
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene
-
SF5Cl
-
Triethylborane (Et3B) solution (e.g., 1 M in hexanes)
-
Anhydrous solvent (e.g., n-hexane, CH2Cl2)
-
Schlenk flask or other suitable reaction vessel
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the alkene in the anhydrous solvent in the flask.
-
Cool the solution to the desired temperature (typically -30 °C to -78 °C) using a suitable cooling bath.
-
Slowly bubble SF5Cl gas through the solution or add a pre-condensed amount of SF5Cl via cannula.
-
Slowly add the Et3B solution dropwise via syringe. A slight exothermic reaction may be observed.
-
Allow the reaction to stir at the low temperature for the desired time (monitor by TLC or GC-MS if possible).
-
Upon completion, quench the reaction by cautiously adding a proton source, such as methanol, at low temperature.
-
Allow the reaction mixture to warm to room temperature.
-
Proceed with standard aqueous workup and purification (e.g., column chromatography).
Experimental Workflow for Radical Addition:
Caption: Step-by-step workflow for the radical addition of SF5Cl to an alkene.
Protocol 2: Purity Analysis of SF5Cl by 19F NMR Spectroscopy
Materials:
-
SF5Cl sample
-
Deuterated solvent (e.g., CDCl3)
-
NMR tube
-
NMR spectrometer
Procedure:
-
In a well-ventilated fume hood, carefully condense a small amount of SF5Cl gas into a cooled NMR tube containing the deuterated solvent, or prepare a dilute solution of SF5Cl in the solvent.
-
Seal the NMR tube.
-
Acquire a 19F NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum and analyze the signals. The SF5Cl should exhibit an AB4 pattern (a doublet and a pentet).
-
Integrate the signals corresponding to SF5Cl and any impurities to determine the relative purity.
Logical Relationship of Stability Factors:
Caption: Factors influencing the stability of SF5Cl and their outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Process Improvements for the Scale-Up of SF5 Compound Synthesis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of SF5 compound synthesis. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of SF5 compound synthesis, offering potential causes and solutions.
Issue 1: Inconsistent or Low Yields Upon Scale-Up
Question: We achieved a high yield (e.g., >90% by NMR) in our small-scale (mg to low-gram) synthesis, but the isolated yield is significantly lower and more variable now that we are scaling up to a multi-gram or kilogram scale. What are the likely causes and how can we address this?
Answer: This is a common challenge in scaling up chemical reactions. Several factors can contribute to a decrease in isolated yield:
-
Heat Transfer Limitations: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[1] This can lead to localized overheating, causing decomposition of reactants, intermediates, or the final product, which in turn generates impurities and lowers the yield.
-
Solution:
-
Ensure efficient stirring to maintain a homogenous temperature throughout the reactor.
-
Consider a slower addition rate for reagents, especially for exothermic reactions.
-
Use a reactor with a higher heat transfer capacity or implement external cooling loops.
-
Perform reaction calorimetry (e.g., using DSC or ARC) at a smaller scale to understand the thermal profile of the reaction and anticipate heat management needs.
-
-
-
Mixing Inefficiencies: What appears as instantaneous mixing in a small flask can take significantly longer in a large reactor. This can lead to localized high concentrations of reagents, promoting side reactions and impurity formation.
-
Solution:
-
Optimize the stirrer type, position, and speed for the specific reactor geometry and reaction mixture viscosity.
-
For reactions sensitive to concentration gradients, consider using multiple addition points or a more dilute solution of the limiting reagent.
-
-
-
Purification Challenges: Purification methods that work well on a small scale may not be as effective or practical for larger quantities. For instance, it has been reported that the isolated yields of 2-SF5-indoles after silica gel chromatography are significantly lower than the yields determined by NMR.[2][3]
-
Solution:
-
Explore alternative purification techniques such as crystallization, trituration, or preparative HPLC, which can be more amenable to large-scale operations.
-
If chromatography is necessary, experiment with different stationary phases (e.g., deactivated silica, alumina, or reversed-phase C18) to improve recovery.[2]
-
It has been noted that for some processes, recrystallization becomes a more viable and efficient purification method at a larger scale than column chromatography.
-
-
Issue 2: Handling and Reactivity of SF5Cl at Scale
Question: We are using pentafluorosulfanyl chloride (SF5Cl) as our SF5 source. While manageable in a fume hood on a small scale, we have safety and handling concerns for larger quantities. What are the best practices for scaling up reactions involving this reagent?
Answer: SF5Cl is a toxic, gaseous reagent that presents significant handling challenges, which are amplified at a larger scale.[4][5] The current best practice is to avoid storing large quantities and instead generate it on-demand.
-
On-Demand Generation: Recent advancements have led to safer methods for generating SF5Cl immediately before use.
-
Batch Generation in a Two-Chamber Reactor: This method allows for the ex-situ generation of SF5Cl from safer, commercially available solids like 4,4'-dipyridyl disulfide, which is then used in a separate reaction chamber. This approach avoids the need for handling the gas directly.
-
Continuous Flow Synthesis: A highly efficient and safer approach involves the continuous generation of an SF5Cl solution using a packed-bed or other flow reactor.[6] This method minimizes the amount of SF5Cl present at any given time and allows for direct "telescoping" into the subsequent reaction, improving safety and efficiency. This has been demonstrated to be scalable from a 3.9 mmol to a 14.0 mmol scale with an increase in yield.
-
-
Use of SF5Cl Precursors: For aromatic SF5 compounds, an alternative to SF5Cl is the use of aryl tetrafluoro-λ⁶-sulfanyl chlorides (ArSF4Cl), which can be prepared from disulfides using reagents like trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) in a "gas-free" method.[4][5] These intermediates can then be converted to the desired ArSF5 compounds.
Issue 3: Unexpected Side Reactions or Impurity Profiles
Question: Upon scaling up, we are observing new impurities that were not present or were negligible in our small-scale reactions. How can we identify and mitigate these?
Answer: Changes in impurity profiles are often linked to the heat and mass transfer issues discussed in Issue 1.
-
Identify the Source:
-
Carefully analyze the impurity profile at different stages of the reaction and work-up.
-
Consider potential side reactions such as dimerization, polymerization, or reaction with the solvent or atmospheric moisture, which may become more prevalent with longer reaction times or higher temperatures at scale.
-
For reactions involving SF5Cl addition to unsaturated bonds, incomplete conversion or the formation of regioisomers can be a source of impurities.
-
-
Mitigation Strategies:
-
Re-optimize the reaction conditions at the larger scale. This may involve adjusting the temperature, concentration, stoichiometry of reagents, or reaction time.
-
Ensure the quality of starting materials and solvents, as impurities in these can have a more significant impact on a larger scale.
-
Improve inert atmosphere techniques to prevent side reactions with air or moisture, which can be more challenging to exclude from large reactors.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using the SF5 group in drug development?
The pentafluorosulfanyl (SF5) group is often considered a "super trifluoromethyl group" due to its unique combination of properties.[7] It has a high electronegativity, greater than that of a CF3 group, which can improve metabolic stability.[3] Despite its high polarity, it is also highly lipophilic, which can enhance cell membrane permeability.[3] Its octahedral geometry and larger size compared to a CF3 group can lead to more selective interactions with biological targets.[3]
Q2: Are there safer, solid alternatives to gaseous SF5Cl for introducing the SF5 group?
Yes, the field is evolving towards safer methods. While SF5Cl remains a key reagent, its direct handling is being replaced by:
-
On-demand generation from solid precursors.
-
The development of bench-stable solid reagents that can generate the SF5 radical through sequences like decarboxylation and β-scission are an active area of research.
-
For specific applications, building blocks already containing the SF5 group, such as SF5-anilines or SF5-alkynes, are commercially available and can be used in downstream synthetic steps.[7]
Q3: How does the choice of solvent impact the scale-up of SF5 synthesis?
The choice of solvent is critical. For radical additions involving SF5Cl, solvents like n-hexane or ethyl acetate are commonly used.[3] When scaling up, consider the following:
-
Boiling Point: A solvent with a boiling point that allows for effective temperature control of the reaction is crucial.
-
Solubility: Ensure that all reactants and intermediates remain in solution at the intended concentrations to avoid precipitation and mixing issues.
-
Work-up and Purification: The solvent should facilitate easy product isolation and removal during downstream processing. For example, generating SF5Cl in acetonitrile and then extracting it into hexane for the reaction can be an effective strategy in a flow setup.[6]
Q4: What analytical techniques are most important for monitoring SF5 synthesis during scale-up?
In addition to standard techniques like TLC and LC-MS, ¹⁹F NMR is particularly valuable for SF5 chemistry. It allows for direct monitoring of the consumption of SF5-containing starting materials and the formation of SF5-containing products, providing a clear picture of the reaction progress and the presence of fluorine-containing impurities. It is often used to determine "NMR yields" before isolation, which can help diagnose issues with purification.[2][3]
Quantitative Data on SF5 Synthesis Scale-Up
The following tables summarize quantitative data from published examples of SF5 synthesis, illustrating the impact of scale on reaction outcomes.
Table 1: On-Demand Continuous Flow Synthesis of SF5Cl
| Parameter | Lab Scale | Scaled-Up |
| Scale (Sulfur, S₈) | 3.9 mmol | 14.0 mmol |
| Reagents | S₈, KF, TCCA | S₈, KF, TCCA |
| Solvent | Acetonitrile (CH₃CN) | Acetonitrile (CH₃CN) |
| Reactor Type | Stirring Packed-Bed Flow Reactor | Stirring Packed-Bed Flow Reactor |
| NMR Yield of SF₅Cl | 37% | 52% |
| Concentration of SF₅Cl | 0.03 M | 0.12 M |
| Reference | [6] | [6] |
Table 2: Scale-Up of 2-SF5-Indole Synthesis
| Parameter | Lab Scale | Scaled-Up |
| Scale (Starting Alkyne) | Not specified | 4.0 mmol (1.8 g) |
| Reaction Type | Radical addition of SF₅Cl followed by cyclization | Radical addition of SF₅Cl followed by cyclization |
| NMR Yield | 55% to quantitative | Not specified, but reproducible |
| Isolated Yield | ~34% lower than NMR yield after chromatography | 66% (reproducible) |
| Reference | [2][3] | [2][3] |
Experimental Protocols
Protocol 1: Lab-Scale Radical Addition of SF5Cl to an Alkyne (Telescoped Procedure for 2-SF5-Indole Synthesis)
This protocol is adapted from the synthesis of 2-SF5-indoles.[2][3]
Materials:
-
N-Tosyl-2-ethynylaniline derivative (1.0 equiv)
-
Pentafluorosulfanyl chloride (SF5Cl) (1.2 equiv)
-
Triethylborane (BEt₃), 1 M in hexanes (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Ethyl acetate (EtOAc)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the N-tosyl-2-ethynylaniline derivative (e.g., 1.0 mmol) in ethyl acetate (2.5 mL, 0.4 M) at -40 °C under an inert atmosphere, add triethylborane (0.2 mL, 0.2 mmol).
-
Bubble SF5Cl gas (1.2 mmol) through the solution for 5-10 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring by TLC or ¹⁹F NMR until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
To the crude residue, add DMF (2.0 mL) and K₂CO₃ (414 mg, 3.0 mmol).
-
Heat the mixture to 40 °C and stir for 12-16 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the 2-SF5-indole.
Visualizations
Caption: General workflow for SF5 compound synthesis using on-demand SF5Cl.
Caption: Decision tree for troubleshooting low yields in SF5 synthesis scale-up.
References
- 1. Kilo and Pilot Scale API-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Conditions for SF5-Propenol Derivatization
Welcome to the technical support center for the derivatization of propenol with pentafluorosulfanyl (SF5) groups. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for introducing an SF5 group onto propenol?
A1: The most common method for creating an aliphatic SF5-containing compound from an alkene like propenol is through the radical addition of pentafluorosulfanyl chloride (SF5Cl). This can be initiated using various methods, including thermal initiation with radical initiators or through photochemistry. A notable method is the photo-induced hydroxypentafluorosulfanylation, which concurrently introduces both the SF5 group and a hydroxyl group across the double bond, although for propenol, which already contains a hydroxyl group, this specific method would lead to a diol.[1] For direct derivatization of propenol, radical addition of SF5Cl is the more direct approach.
Q2: What is the expected regioselectivity for the addition of SF5Cl to propenol?
A2: The addition of the SF5 radical to an unsymmetrical alkene like propenol is expected to proceed via an anti-Markovnikov mechanism.[2][3] This means the SF5 group will add to the terminal carbon of the double bond (C1), and the chlorine atom will add to the internal carbon (C2), resulting in the formation of 2-chloro-1-(pentafluorosulfanyl)propan-3-ol. This regioselectivity is dictated by the formation of the more stable secondary radical intermediate at the C2 position.[4]
Q3: Can the hydroxyl group of propenol interfere with the derivatization reaction?
A3: Yes, the hydroxyl group is a potential site for side reactions. While the radical addition to the alkene is generally the primary reaction pathway, the hydroxyl group could potentially react with some of the reagents or intermediates. For instance, under certain conditions, abstraction of the hydroxyl proton could occur, or the alcohol could coordinate with metal catalysts if they are used. It is also important to consider the compatibility of the hydroxyl group with the chosen solvent and reaction conditions.
Q4: What are the typical reaction conditions for the radical addition of SF5Cl to alkenes?
A4: Typical conditions involve a radical initiator and an appropriate solvent. Common radical initiators include triethylborane (Et3B) in the presence of a small amount of oxygen, or amine-borane complexes.[5][6] Reactions are often carried out at low temperatures, for example, starting at -40°C and then warming to room temperature or slightly above.[5] Photochemical methods using a light source (e.g., blue LEDs) are also employed to initiate the radical reaction.[1] The choice of solvent is crucial, with common options being hexane, ethyl acetate, or dichloromethane.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inefficient radical initiation. 2. Decomposition of the SF5Cl reagent. 3. Unsuitable solvent. 4. Reaction temperature is too low or too high. 5. Quenching of radicals by impurities. | 1. Ensure the radical initiator (e.g., Et3B) is fresh and handled under inert conditions. If using a photo-induced method, check the wavelength and intensity of the light source. 2. SF5Cl is a gas at room temperature; ensure proper handling and condensation at low temperatures.[5] 3. Test different solvents; non-polar aprotic solvents are often a good starting point. 4. Optimize the temperature profile of the reaction. A gradual warm-up from a low starting temperature is often effective. 5. Ensure all reagents and solvents are pure and dry. Degas the solvent prior to use. |
| Formation of multiple products (low selectivity) | 1. Competing side reactions involving the hydroxyl group. 2. Polymerization of the propenol starting material. 3. Isomerization of the product. | 1. Protect the hydroxyl group of propenol with a suitable protecting group (e.g., silyl ether) before the SF5Cl addition. The protecting group can be removed in a subsequent step. 2. Use a higher dilution of the reaction mixture to disfavor intermolecular polymerization.[2] 3. Analyze the reaction at different time points to check for product isomerization. Adjusting the reaction time and temperature may help. |
| Formation of chlorinated byproducts without SF5 incorporation | 1. Excess of chlorine radicals. 2. Inefficient trapping of the carbon-centered radical by SF5Cl. | 1. This can occur if the propagation of the radical chain with SF5Cl is slow.[7] Try adjusting the stoichiometry of the reagents, potentially using a slight excess of the alkene. 2. Increase the concentration of SF5Cl to favor the desired reaction pathway. |
| Difficulty in product purification | 1. Similar polarity of the product and byproducts. 2. Thermal instability of the product during purification. | 1. Employ different chromatography techniques (e.g., normal phase, reverse phase) or consider derivatization of the hydroxyl group to alter the polarity for easier separation. 2. Use low-temperature purification methods, such as column chromatography in a cold room. Avoid high temperatures during solvent evaporation. |
Experimental Protocols
Protocol 1: Triethylborane-Initiated Radical Addition of SF5Cl to Propenol
This protocol is a general method adapted from literature procedures for the radical addition of SF5Cl to alkenes.[7]
Materials:
-
Propenol
-
Pentafluorosulfanyl chloride (SF5Cl)
-
Triethylborane (Et3B, 1.0 M solution in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a septum, add propenol (1.0 eq) dissolved in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Carefully condense SF5Cl (1.2 eq) into the reaction flask.
-
Slowly add triethylborane solution (0.1 eq) dropwise via syringe.
-
Allow the reaction mixture to stir at -78°C for 1 hour and then slowly warm to room temperature overnight.
-
Quench the reaction by bubbling air through the solution for 15 minutes.
-
Wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Representative Yields for the Radical Addition of SF5Cl to Various Alkenes.
Note: Data for propenol is not explicitly available in the reviewed literature; these examples serve as a reference for expected yields under optimized conditions with other alkenes.
| Alkene Substrate | Radical Initiator | Solvent | Temperature (°C) | Yield (%) | Reference |
| Allyl benzyl ether | Amine-borane complex | Hexane | 60 | 85 | [5] |
| 1-Octene | Et3B | CH2Cl2 | -78 to RT | ~90 | [7] |
| Styrene | Photocatalyst | CH3CN | RT | 89 | [1] |
| Methyl acrylate | Photocatalyst | CH3CN | RT | 75 | [1] |
Visualizations
Caption: Experimental workflow for the SF5-propenol derivatization.
Caption: Proposed radical mechanism for SF5Cl addition to propenol.
References
- 1. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 6. Amine-borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting side reactions in the synthesis of SF5-alkenes
Welcome to the technical support center for the synthesis of pentafluorosulfanyl (SF5)-alkenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of SF5-alkenes?
A1: The most prevalent method is the radical addition of pentafluorosulfanyl chloride (SF5Cl) to alkenes. This reaction is typically initiated by a radical initiator, such as triethylborane (Et3B) in the presence of oxygen, or through photochemical activation.[1][2]
Q2: What are the primary side reactions observed in SF5-alkene synthesis?
A2: The primary side reactions include the formation of dimeric byproducts and chlorinated byproducts.[1] Dimerization of the starting alkene can occur, and the presence of the chloride radical can lead to the formation of chlorinated SF5-alkanes.
Q3: How can I minimize the formation of chlorinated byproducts?
A3: The formation of chlorinated byproducts can be suppressed by using additives that act as chlorine radical traps. For instance, the addition of a small amount of a sacrificial alkene, such as 1-hexene, can significantly inhibit the formation of these impurities.[2]
Q4: Are there alternatives to the highly pyrophoric triethylborane (Et3B) as a radical initiator?
A4: Yes, air-stable amine-borane complexes can be used as effective radical initiators for the SF5Cl addition to alkenes. These complexes offer a safer alternative to Et3B without compromising the reaction efficiency significantly.[3]
Troubleshooting Guide
Issue 1: Low Yield of the Desired SF5-Alkene
Q: I am observing a low yield of my target SF5-alkene. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: Ensure the alkene starting material is pure and free from inhibitors of radical reactions. Impurities can quench the radical chain reaction, leading to lower yields.
-
Initiator Activity: If using Et3B, ensure it is fresh and has not been deactivated by prolonged exposure to air. For amine-borane complexes, verify their integrity.
-
Oxygen Concentration: When using Et3B, the presence of a controlled amount of oxygen is crucial for radical initiation. Ensure that the reaction is not performed under completely anaerobic conditions, but also avoid an excess of oxygen which can lead to undesired oxidation byproducts.
-
Reaction Temperature: The reaction temperature can significantly impact the yield. Running the reaction at very low temperatures (e.g., -78 °C) can sometimes slow down the desired reaction. A systematic optimization of the temperature is recommended.
-
Concentration of Reactants: The concentration of the alkene and SF5Cl can influence the reaction rate and the prevalence of side reactions. Very high concentrations may favor dimerization.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields in SF5-alkene synthesis.
Issue 2: Formation of Significant Amounts of Dimeric Byproducts
Q: My reaction mixture contains a high percentage of dimeric byproducts. How can I suppress their formation?
A: Dimerization is a common side reaction, especially with activated alkenes. Here are some strategies to minimize it:
-
Lower Reactant Concentration: High concentrations of the alkene can increase the likelihood of dimerization. Performing the reaction under more dilute conditions can favor the desired intermolecular reaction with SF5Cl over the intermolecular dimerization.
-
Slow Addition of Alkene: Instead of adding the entire amount of the alkene at the beginning of the reaction, a slow, controlled addition using a syringe pump can maintain a low instantaneous concentration of the alkene, thereby disfavoring dimerization.
-
Temperature Control: The reaction temperature can influence the relative rates of the desired reaction and dimerization. Experiment with a range of temperatures to find the optimal balance.
Issue 3: Presence of Chlorinated Byproducts in the Final Product
Q: I am having difficulty removing chlorinated byproducts from my SF5-alkene. How can I prevent their formation and purify my product?
A: Chlorinated byproducts arise from the reaction of the intermediate radical with the chlorine radical.
-
Prevention:
-
Radical Trap: As mentioned in the FAQs, adding a small amount of a sacrificial, more reactive alkene like 1-hexene can effectively scavenge the chlorine radicals.[2]
-
-
Purification:
-
Chromatography: Flash column chromatography on silica gel is often effective for separating the desired SF5-alkene from its chlorinated analogue. The polarity difference between the two compounds usually allows for good separation. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) is recommended.
-
Distillation: If the SF5-alkene and the chlorinated byproduct have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.
-
Logical Relationship between Problem and Solution
Caption: Logical connections between common problems and their respective solutions.
Data Presentation
The following table summarizes the effect of the radical initiator on the yield of the SF5-alkene product.
| Alkene Substrate | Initiator | Solvent | Temperature (°C) | Yield (%) | Reference |
| Allyl benzyl ether | Et3B | Hexane | -40 to rt | 75 | [3] |
| Allyl benzyl ether | DIPAB | MTBE | 60 | 86 | [3] |
| Allyl benzyl ether | DICAB** | MTBE | 60 | 85 | [3] |
| 1-Octene | Et3B | Hexane | -40 to rt | 80 | [3] |
| 1-Octene | DIPAB | MTBE | 60 | 65 | [3] |
* DIPAB: Diisopropylamine borane ** DICAB: Dicyclohexylamine borane
Experimental Protocols
General Protocol for Radical Addition of SF5Cl to Alkenes using Amine-Borane Complex
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum, add the alkene (1.0 equiv) and the solvent (e.g., MTBE).
-
Addition of Reagents: Add the amine-borane complex (e.g., DIPAB, 1.2 equiv).
-
Introduction of SF5Cl: Bubble SF5Cl gas through the solution at a controlled rate at the specified reaction temperature. Alternatively, a solution of SF5Cl in a suitable solvent can be added dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by pouring it into a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired SF5-alkene.
Protocol for GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture and quench it with a small volume of saturated NaHCO3 solution. Extract the organic components with a suitable solvent like dichloromethane. Dry the organic extract over a small amount of anhydrous Na2SO4.
-
GC-MS Parameters:
-
Injector: Split/splitless injector, 250 °C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.
-
-
Data Analysis: Identify the peaks corresponding to the starting material, the desired SF5-alkene, and any side products (dimers, chlorinated byproducts) by their mass spectra and retention times. Quantify the relative amounts of each component by integrating the peak areas.
References
- 1. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
- 2. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
Technical Support Center: Analysis of Pentafluorosulfanyl (SF5) Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of pentafluorosulfanyl (SF5) compounds.
General FAQs
Q1: What are the key properties of the pentafluorosulfanyl (SF5) group that I should be aware of during analysis?
A1: The SF5 group has several unique properties that can influence analytical method development:
-
High Electronegativity: The five fluorine atoms make the SF5 group strongly electron-withdrawing, which can affect the polarity and reactivity of the parent molecule.[1]
-
Thermal and Chemical Stability: The sulfur-fluorine bonds are very strong, making the SF5 group highly stable under many analytical conditions.[1][2] However, the stability of the entire molecule can be influenced by other functional groups present.
-
Lipophilicity: Despite its high electronegativity, the SF5 group is lipophilic and can increase the overall hydrophobicity of a molecule.[1][3] This is an important consideration for chromatographic separations.
-
Steric Bulk: The SF5 group is sterically demanding, which can influence molecular interactions and chromatographic retention.
Q2: Are there any specific safety precautions for handling SF5 compounds?
A2: While the SF5 group itself is generally stable, the overall toxicity and reactivity of the compound depend on the entire molecular structure. Standard laboratory safety protocols for handling fluorinated organic compounds should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and consulting the Safety Data Sheet (SDS) for the specific compound.
NMR Spectroscopy
FAQs
Q3: What are the characteristic 19F NMR signals for a pentafluorosulfanyl (SF5) group?
A3: The SF5 group typically exhibits a characteristic AX4 spin system in 19F NMR spectra. This results in two distinct signals:
-
One signal for the single axial fluorine (Fa), which appears as a pentet.
-
One signal for the four equatorial fluorines (Fe), which appears as a doublet. The integration ratio of the equatorial to axial signals is approximately 4:1.[4]
Q4: What are the typical chemical shift ranges for the SF5 group in 19F NMR?
A4: The chemical shifts of the SF5 group can vary depending on the molecular structure. However, a representative example shows the main peak for the four equatorial fluorines at around 67.4 ppm and the smaller peak for the axial fluorine at approximately 91.7 ppm.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No SF5 signals observed in 19F NMR. | 1. Compound degradation. 2. Low compound concentration. 3. Incorrect NMR acquisition parameters. | 1. Verify compound stability. Prepare a fresh sample if necessary. 2. Increase the sample concentration or the number of scans. 3. Ensure the spectral width is wide enough to encompass the expected SF5 signals and that the pulse sequence is appropriate for 19F NMR. |
| Broad or distorted SF5 signals. | 1. Sample viscosity. 2. Presence of paramagnetic impurities. 3. Unspecific binding to proteins or other macromolecules in biological samples.[4][5] | 1. Dilute the sample or use a less viscous NMR solvent. 2. Purify the sample to remove paramagnetic species. 3. Consider sample preparation techniques to remove interfering macromolecules. |
| Incorrect integration ratio for SF5 signals. | 1. Signal overlap with other fluorine-containing species. 2. Incomplete relaxation between scans. | 1. Check for impurities and consider using higher resolution NMR. 2. Increase the relaxation delay (D1) in the acquisition parameters. |
| Complex splitting pattern not resembling a simple AX4 system. | 1. Second-order coupling effects. 2. Restricted rotation around the bond connecting the SF5 group to the rest of the molecule. | 1. This can occur if the chemical shift difference between the axial and equatorial fluorines is small. Analysis at a higher magnetic field strength can help simplify the spectrum. 2. Variable temperature NMR studies may be necessary to investigate the rotational dynamics. |
Experimental Protocol: 19F NMR of SF5-Teriflunomide Derivative
A sample of an SF5-teriflunomide derivative was dissolved in DMSO. The 19F MR spectra were acquired using a global single-pulse spectroscopy method with a repetition time (TR) of 1000 ms and a total acquisition time (TA) of 8000 ms.[5]
Quantitative Data: 19F NMR Parameters for an SF5-Teriflunomide Derivative
| Parameter | Value in DMSO | Value in Serum |
| T1 Relaxation Time | Substantially reduced compared to the CF3 analogue.[4] | T1 of SF5-TF was not strongly reduced in the presence of serum.[5] |
| T2 Relaxation Time | Markedly shorter than the CF3 analogue.[4] | Dramatically dropped to values between 5 and 8 ms.[4][5] |
Mass Spectrometry
FAQs
Q5: What are the expected fragmentation patterns for SF5 compounds in mass spectrometry?
A5: The fragmentation of SF5 compounds is influenced by the ionization method and the overall molecular structure. Common fragmentation pathways can involve:
-
Loss of the SF5 radical: This would result in a fragment with a mass-to-charge ratio corresponding to [M-SF5]+.
-
Cleavage of bonds adjacent to the SF5 group: The stability of the resulting carbocation or radical will influence the likelihood of this fragmentation.[6][7]
-
Rearrangement reactions: These are also possible, depending on the molecular structure.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Molecular ion (M+) is weak or absent. | 1. The molecular ion is unstable and readily fragments.[9] 2. Inappropriate ionization technique. | 1. This is common in electron ionization (EI). Look for characteristic fragment ions. 2. Use a softer ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) to increase the abundance of the molecular ion. |
| Complex and uninterpretable fragmentation pattern. | 1. Presence of impurities. 2. In-source fragmentation.[8] | 1. Ensure sample purity using a chromatographic separation method prior to MS analysis. 2. Optimize the ion source conditions (e.g., reduce the source temperature or cone voltage in ESI) to minimize in-source fragmentation. |
| Difficulty confirming the presence of the SF5 group. | 1. The SF5-containing fragments are of low abundance. | 1. Look for the characteristic mass of the SF5 group (127 m/z) or fragments resulting from its loss. High-resolution mass spectrometry can help confirm the elemental composition of fragments. |
Experimental Workflow: Troubleshooting Mass Spectrometry Analysis
Caption: Troubleshooting workflow for mass spectrometry analysis of SF5 compounds.
Chromatography
FAQs
Q6: What type of chromatographic column is suitable for the separation of SF5 compounds?
A6: The choice of column depends on the polarity of the SF5 compound and the other functional groups present.[10][11]
-
Gas Chromatography (GC): For volatile and thermally stable SF5 compounds, a non-polar or medium-polarity column is often a good starting point. The principle of "like dissolves like" applies, where non-polar columns are best for non-polar compounds.[10][11]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile SF5 compounds, reversed-phase HPLC is commonly used. A C18 or C8 column is a good initial choice, with the mobile phase composition adjusted to achieve the desired retention and separation.[12]
Q7: How can I optimize the mobile phase for the HPLC analysis of SF5 compounds?
A7: Mobile phase optimization is crucial for good separation in HPLC.[13] Key parameters to consider are:
-
Solvent Composition: A mixture of water or buffer with an organic solvent like acetonitrile or methanol is typical for reversed-phase HPLC. Adjusting the ratio of organic solvent to aqueous phase will alter the retention time.[13]
-
pH: The pH of the mobile phase is important if the SF5 compound or other molecules in the sample have ionizable functional groups.[14][15]
-
Additives: Buffers or other additives may be necessary to improve peak shape and reproducibility.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC. | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH to ensure ionizable compounds are in a single protonation state.[12][16] 2. Flush the column or replace it if it's at the end of its lifetime.[17] 3. Reduce the injection volume or sample concentration.[16] |
| Shifting retention times in HPLC. | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column aging. | 1. Ensure accurate and consistent preparation of the mobile phase.[14] 2. Use a column oven to maintain a constant temperature.[12][17] 3. This is expected over time; replace the column when retention time shifts become unacceptable.[12] |
| High backpressure in HPLC. | 1. Clogged column frit or tubing. 2. Buffer precipitation. 3. Sample precipitation. | 1. Backflush the column or replace the frit. Filter all samples and mobile phases.[12][18] 2. Ensure the buffer is soluble in the mobile phase composition.[16] 3. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.[12] |
| Poor separation in GC. | 1. Incorrect column phase. 2. Inappropriate temperature program. | 1. Select a column with a stationary phase that has a different selectivity.[10][11] 2. Optimize the temperature ramp rate and initial/final temperatures. |
Experimental Workflow: HPLC Method Development
Caption: A logical workflow for developing an HPLC method for SF5 compounds.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fishersci.ca [fishersci.ca]
- 11. neutronco.com [neutronco.com]
- 12. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. hplc.eu [hplc.eu]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. agilent.com [agilent.com]
addressing solubility problems of SF5-substituted molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentafluorosulfanyl (SF5)-substituted molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the unique solubility challenges associated with these compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my SF5-substituted molecules exhibit poor aqueous solubility?
A1: The pentafluorosulfanyl (SF5) group is characterized by its high lipophilicity (fat-loving nature) and a strong electron-withdrawing effect.[1][2] This lipophilicity, which is even greater than that of the commonly used trifluoromethyl (CF3) group, is a primary driver of poor solubility in aqueous media.[3][4] While enhancing membrane permeability, this property often leads to challenges in achieving sufficient concentrations for biological assays and formulation development.[2]
Q2: What are the first steps I should take if I encounter a solubility issue with my SF5-compound during an experiment?
A2: When encountering solubility issues, start with simple and rapid methods. First, attempt to use co-solvents. Small percentages of organic solvents like DMSO, ethanol, or propylene glycol mixed with your aqueous buffer can significantly increase solubility.[5] Second, for ionizable molecules, adjusting the pH of the medium can improve solubility; this is a common strategy for both oral and parenteral administration.[5][6] If these methods are insufficient, more advanced formulation strategies may be necessary.
Q3: My SF5-compound precipitates from the assay buffer. How can I prevent this?
A3: Precipitation during an experiment is a common sign of a compound exceeding its thermodynamic solubility in the final assay medium. To address this, you can:
-
Lower the final concentration: Determine the kinetic solubility limit in your specific buffer and ensure your experimental concentration stays below this threshold.
-
Use surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-80, Pluronic-F68) can form micelles that encapsulate the lipophilic SF5-compound, keeping it in solution.[6][7]
-
Employ complexation agents: Cyclodextrins can form inclusion complexes with the SF5-moiety, effectively shielding the lipophilic part of the molecule from the aqueous environment and improving solubility.[6][8]
Q4: What advanced formulation strategies can enhance the bioavailability of a poorly soluble SF5-substituted drug candidate?
A4: For SF5-substituted molecules in drug development, several advanced strategies can be employed to overcome poor solubility and enhance bioavailability:
-
Lipid-Based Formulations: Given the high lipophilicity of the SF5 group, lipid-based systems are a highly relevant approach. Self-emulsifying drug delivery systems (SEDDS) are lipidic formulations that spontaneously form fine emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[9][10]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can dramatically improve dissolution rates.[5] This is achieved by dispersing the SF5-compound within a polymer matrix using techniques like spray drying or hot-melt extrusion.[8][11]
-
Particle Size Reduction: Reducing the particle size to the micro or nano scale (micronization or nanosuspensions) increases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[7][10]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving solubility problems with your SF5-substituted compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 5. journals.umcs.pl [journals.umcs.pl]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. ijmsdr.org [ijmsdr.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimization of SF5 Addition to Double Bonds
Welcome to the technical support center for the optimization of reaction times for the pentafluorosulfanyl (SF5) addition to double bonds. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the addition of SF5 to double bonds?
The addition of an SF5 group to an alkene typically proceeds through a free-radical chain mechanism. The reaction is initiated by the generation of a pentafluorosulfanyl radical (SF5•), which then adds to the double bond of the alkene. This is followed by a halogen atom transfer from the SF5-halide source (e.g., SF5Cl) to the resulting carbon-centered radical, propagating the chain and forming the desired product.[1][2]
Q2: My SF5 addition reaction is not starting or is very slow. What are the common causes?
Several factors can lead to a sluggish or failed reaction:
-
Initiator Issues: The radical initiator may be inactive or used in an insufficient amount. For instance, triethylborane (Et3B) is pyrophoric and can be deactivated by improper handling, while photochemical initiations require a light source of appropriate wavelength and intensity.[1][3]
-
Radical Inhibitors: The presence of radical inhibitors, such as dissolved oxygen (in non-Et3B/O2 systems) or certain impurities in the solvent or reagents, can quench the radical chain reaction.
-
Low Temperature: While some methods require low temperatures to control selectivity, excessively low temperatures can significantly reduce the rate of radical initiation and propagation.
-
Reagent Quality: The SF5Cl or SF5Br reagent may have degraded or contain impurities that interfere with the reaction.
Q3: How can I minimize the formation of chlorinated byproducts when using SF5Cl?
The formation of chlorinated byproducts is a common issue due to the presence of chlorine radicals.[4][5] To minimize these side reactions, consider the following:
-
Use of Additives: The addition of a hydrogen atom donor, such as (TMS)3SiH, can promote a hydropentafluorosulfanylation pathway, reducing the formation of chlorinated products.[6]
-
Alternative Reagents: If possible, using SF5Br might alter the selectivity and reduce chlorinated byproducts, though brominated byproducts could form instead.
-
Reaction Condition Optimization: Fine-tuning the reaction temperature, concentration of reactants, and the rate of addition of the initiator can help favor the desired SF5 addition over competing chlorination reactions.
Q4: What are the advantages of using an amine-borane complex over triethylborane (Et3B) as an initiator?
Amine-borane complexes are air-stable solids, making them a safer and more convenient alternative to the pyrophoric and unstable Et3B.[1][2] This method is complementary to the classic Et3B-mediated addition and can be particularly useful for researchers who are not equipped to handle pyrophoric reagents.[1][7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Radical Initiator | - For Et3B, ensure it is fresh and handled under an inert atmosphere. - For amine-borane complexes, verify the correct complex is being used for the specific substrate and consider increasing the temperature.[1][2] - For photochemical reactions, check the lamp's age and output, and ensure the reaction vessel is transparent to the required wavelength. |
| Presence of Radical Inhibitors | - Degas the solvent and reagents thoroughly before use (except for Et3B/O2 initiated reactions where oxygen is required). - Purify the alkene substrate to remove any potential inhibitors. |
| Sub-optimal Reaction Temperature | - Gradually increase the reaction temperature in increments of 5-10 °C. For amine-borane initiated reactions, higher temperatures generally lead to higher yields, though side reactions may also increase.[1] |
| Incorrect Solvent | - The choice of solvent can be critical. While hexane and ethyl acetate are commonly used, some reactions may benefit from other solvents.[1] Perform small-scale trials with different aprotic solvents. |
Issue 2: Formation of Multiple Products and Byproducts
| Possible Cause | Troubleshooting Step |
| Dimerization of the Alkene | - This can be an issue with certain substrates.[3] Try lowering the concentration of the alkene or adding it slowly to the reaction mixture. |
| Formation of Chlorinated Byproducts | - As mentioned in the FAQs, consider using a hydrogen atom donor or optimizing reaction conditions to favor the SF5 addition.[5][6] |
| Rearrangement of Intermediates | - While less common in radical additions than in carbocationic reactions, some substrates may be prone to rearrangement. Modifying the temperature or solvent may help to control this. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on the optimization of SF5Cl addition to double bonds, providing a comparison of different reaction parameters.
Table 1: Effect of Amine-Borane Complex and Temperature on SF5Cl Addition to Allyl Benzyl Ether [1]
| Entry | Initiator (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DIPAB | Hexane | 30 | 3 | 31 |
| 2 | DIPAB | Hexane | 50 | 3 | 68 |
| 3 | DIPAB | Hexane | 60 | 3 | 75 |
| 4 | DICAB | Hexane | 30 | 3 | 45 |
| 5 | DICAB | Hexane | 50 | 3 | 78 |
| 6 | DICAB | Hexane | 60 | 3 | 85 |
DIPAB = Diisopropylamine-borane complex, DICAB = Dicyclohexylamine-borane complex
Table 2: Effect of Reaction Time and Solvent on SF5Cl Addition to Allyl Benzyl Ether with DICAB Initiator [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EtOAc | 60 | 3 | 80 |
| 2 | Hexane | 60 | 3 | 85 |
| 3 | EtOAc | 60 | 6 | 80 |
| 4 | Hexane | 60 | 6 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Amine-Borane Complex-Initiated SF5Cl Addition[1]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the alkene (1.0 equiv) and the amine-borane complex (0.1 equiv).
-
Solvent and Reagent Addition: Add the desired solvent (e.g., hexane) and stir the mixture. Add a solution of SF5Cl (3.0 equiv) in the same solvent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 3-6 hours).
-
Workup: After cooling to room temperature, quench the reaction by carefully adding an aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Photo-induced Hydroxypentafluorosulfanylation[5]
-
Reaction Setup: In a transparent reaction vessel, dissolve the alkene (1.0 equiv) in a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: Add the SF5Cl source.
-
Reaction Execution: Purge the mixture with oxygen gas for a few minutes, then irradiate with a light source (e.g., blue LEDs) at room temperature for the required duration.
-
Workup and Purification: After the reaction is complete, concentrate the mixture and purify the residue by column chromatography.
Visualizations
Caption: General mechanism for the radical addition of SF5Cl to an alkene.
References
- 1. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amine-borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Pentafluorosulfanyl-Modified Alkenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (SF5) group into organic molecules is a rapidly growing strategy in medicinal chemistry and materials science.[1] Often dubbed a "super-trifluoromethyl" group, the SF5 moiety offers a unique combination of properties, including high electronegativity, thermal and chemical stability, and significant lipophilicity, which can profoundly influence a molecule's biological activity and physicochemical characteristics.[1][2] This guide provides a comparative overview of the structural confirmation of SF5-containing alkenyl compounds, exemplified by a representative (1-propenyl)sulfur pentafluoride, and contrasts its key properties with common bioisosteric groups like trifluoromethyl (CF3) and tert-butyl.
While the specific adduct (3-Hydroxy-1-propenyl)sulfur pentafluoride is not extensively documented in existing literature, this guide utilizes data from analogous aliphatic and aromatic SF5 compounds to provide a robust framework for researchers working with this novel functional group.
Comparative Physicochemical and Structural Data
The SF5 group's distinct electronic and steric profile makes it an attractive alternative to more conventional substituents in drug design.[1] Below is a summary of key comparative data between the SF5, CF3, and tert-butyl groups.
| Property | Pentafluorosulfanyl (-SF5) | Trifluoromethyl (-CF3) | tert-Butyl (-C(CH3)3) |
| Electronegativity (Pauling Scale) | ~3.65 | ~3.36 | ~2.55 (for Carbon) |
| Hammett Constant (σp) | 0.68[3] | 0.54[3] | -0.20 |
| Lipophilicity (Hansch parameter, π) | 1.23[4] | 0.88[4] | 1.98 |
| Van der Waals Volume (ų) | ~80 | ~43 | ~77 |
| Bond Length (C-X) | C-S: ~1.8 Å | C-C: ~1.5 Å | C-C: ~1.54 Å |
| Bond Lengths (S-F) | S-F (axial): ~1.58 Å[5] | - | - |
| S-F (equatorial): ~1.57 Å[5] | - | - | |
| Geometry | Octahedral around Sulfur[6][7] | Tetrahedral around Carbon | Tetrahedral around Carbon |
Data compiled from multiple sources, slight variations may exist based on the specific molecule and analytical method.
Experimental Protocols for Structural Confirmation
The definitive structural confirmation of a novel SF5-adduct like (1-propenyl)sulfur pentafluoride requires a combination of spectroscopic and analytical techniques.
1. Synthesis of a Representative Alkenyl-SF5 Adduct
A common method for the synthesis of aliphatic SF5 compounds is the radical addition of pentafluorosulfanyl chloride (SF5Cl) to an unsaturated bond.[8]
-
Reaction: Propyne gas is bubbled through a solution of SF5Cl in an appropriate solvent (e.g., hexane) in a photochemically transparent reactor.
-
Initiation: The reaction is initiated by UV irradiation (e.g., with a mercury-vapor lamp) or a chemical radical initiator.
-
Purification: The resulting mixture of (E/Z)-1-chloro-2-(pentafluorosulfanyl)propene and other adducts is purified by fractional distillation or preparative gas chromatography to isolate the desired alkenyl-SF5 compound.
2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is the most informative technique for confirming the presence and integrity of the SF5 group. The spectrum typically shows a characteristic AB4 pattern: a doublet for the four equatorial fluorine atoms (δ ≈ 60-85 ppm) and a quintet for the single axial fluorine atom (δ ≈ 80-95 ppm), with a J-coupling constant (J F-F) of approximately 150 Hz.[2]
-
¹H NMR: Standard proton NMR is used to elucidate the structure of the alkenyl backbone. Protons on carbons adjacent to the SF5 group will show coupling to the fluorine atoms.
-
¹³C NMR: Carbon signals will also exhibit coupling to the attached fluorine atoms (J C-F), providing further structural confirmation.[9]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. The presence of the characteristic isotopic pattern for sulfur can further support the identification.
-
-
Infrared (IR) Spectroscopy:
-
Strong absorption bands corresponding to S-F stretching vibrations are typically observed in the 850-950 cm⁻¹ region.
-
3. Single-Crystal X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure.
-
Procedure: A suitable crystal is grown from a concentrated solution of the purified compound. The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Data Analysis: The resulting data are used to solve the crystal structure, providing precise measurements of bond lengths, bond angles, and the overall molecular geometry. For an SF5 group, this analysis will confirm the near-octahedral geometry around the sulfur atom and provide exact S-F and C-S bond lengths.[6][7]
Workflow for Structural Confirmation
The logical flow for confirming the structure of a novel SF5 adduct is depicted below.
Caption: Workflow for the synthesis and structural confirmation of an alkenyl-SF5 adduct.
Conclusion
The pentafluorosulfanyl group presents a compelling option for chemists seeking to modulate molecular properties beyond what is achievable with traditional functional groups like CF3 or tert-butyl. Its unique electronic and steric characteristics, combined with high stability, make it a valuable tool in modern drug discovery and materials science. Confirming the structure of novel SF5 adducts requires a multi-faceted analytical approach, with ¹⁹F NMR and single-crystal X-ray crystallography serving as the cornerstone techniques for unambiguous characterization. By following the experimental and logical workflows outlined in this guide, researchers can confidently synthesize and verify the structures of these promising and novel chemical entities.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]
A Head-to-Head Battle of Fluorine Analogs: SF5 vs. CF3 in Biological Assays
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing groups has become a cornerstone of modern drug design. The trifluoromethyl (CF3) group has long been a workhorse, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, a more recent contender, the pentafluorosulfanyl (SF5) group, is emerging as a "super-trifluoromethyl" bioisostere, boasting superior properties that are capturing the attention of researchers. This guide provides an objective comparison of SF5 and CF3 analogs in key biological assays, supported by experimental data, detailed protocols, and pathway visualizations to inform strategic decisions in drug discovery programs.
At a Glance: Physicochemical Properties
The distinct electronic and steric properties of the SF5 and CF3 moieties underpin their differential biological activities. The SF5 group is more electronegative, has a larger van der Waals volume, and is generally more lipophilic and metabolically stable than the CF3 group.[1][2] These differences can lead to profound impacts on how a molecule interacts with its biological target and its overall pharmacokinetic profile.
Performance in Biological Assays: A Quantitative Comparison
The following tables summarize the quantitative data from various biological assays, directly comparing the performance of SF5 and CF3 analogs.
Dihydroorotate Dehydrogenase (DHODH) Inhibition and T-Cell Proliferation
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells like T-cells. Its inhibition is a therapeutic strategy for autoimmune diseases.
| Compound/Analog | Target | Assay | IC50 (µM) | Reference |
| Teriflunomide (CF3-TF) | DHODH | Enzyme Inhibition | Not explicitly stated, used as baseline | [3] |
| SF5-Teriflunomide (SF5-TF) | DHODH | Enzyme Inhibition | Comparable to CF3-TF | [3] |
| Teriflunomide (CF3-TF) | T-Cell | Proliferation | ~15 | [3] |
| SF5-Teriflunomide (SF5-TF) | T-Cell | Proliferation | 8.48 | [3][4] |
Key Finding: The SF5-substituted analog of Teriflunomide (SF5-TF) demonstrated a significantly improved capacity to inhibit T-cell proliferation compared to the parent CF3-containing drug, while maintaining comparable enzymatic inhibition of DHODH.[3][4] This suggests that the enhanced anti-inflammatory activity may stem from factors beyond simple enzyme inhibition, possibly related to improved cellular uptake or other off-target effects.
p97 ATPase Inhibition
The AAA+ ATPase p97 is involved in a multitude of cellular processes, including protein degradation and homeostasis, making it an attractive target in cancer therapy.
| Compound/Analog | Target | Assay | Relative Activity | Reference |
| CF3-indole analog | p97 | ATPase Inhibition | Baseline | [2] |
| SF5-indole analog | p97 | ATPase Inhibition | ~430-fold less active | [2] |
Key Finding: In this specific chemotype, replacing a CF3 group with an SF5 group on an indole scaffold resulted in a dramatic 430-fold decrease in p97 inhibitory activity.[2] This highlights that the "superior" properties of the SF5 group do not universally translate to improved biological activity and that its effects are highly dependent on the specific molecular context and target protein architecture.
Neurokinin 1 (NK1) Receptor Binding
The NK1 receptor, a G-protein coupled receptor, is a target for antiemetic and anxiolytic drugs. Aprepitant, an approved NK1 receptor antagonist, contains two CF3 groups.
| Compound/Analog | Target | Assay | IC50 (nM) | Reference |
| Aprepitant (contains CF3) | NK1 Receptor | Binding Affinity | 27.7 | [5] |
| SF5-containing analog (compound 5a) | NK1 Receptor | Binding Affinity | 34.3 | [5] |
Key Finding: A novel SF5-containing compound exhibited potent binding affinity for the NK1 receptor, with an IC50 value only slightly higher than the established CF3-containing drug, aprepitant.[5] This demonstrates the potential of the SF5 group to serve as a viable bioisostere for the CF3 group in the design of potent GPCR ligands.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH. A common method involves monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate by DHODH.
-
Reagents: Recombinant human DHODH, dihydroorotate (DHO), coenzyme Q10, DCIP, reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, pH 8.0).
-
Procedure:
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add the test compounds at various concentrations.
-
Add recombinant DHODH enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of DHO and DCIP.
-
Monitor the decrease in absorbance of DCIP at 600 nm over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
T-Cell Proliferation Assay (CFSE-based)
This assay quantifies the ability of a compound to inhibit the proliferation of T-cells. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted with each cell division, allowing for the tracking of cell proliferation by flow cytometry.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend PBMCs in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Wash the cells twice with complete culture medium.
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add the test compounds at various concentrations.
-
Stimulate T-cell proliferation using anti-CD3/CD28 antibodies or a mitogen like phytohemagglutinin (PHA).
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies against T-cell markers (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.
-
-
Data Analysis: Analyze the CFSE histograms to identify distinct peaks corresponding to different generations of cell division. Calculate the percentage of proliferating cells and the proliferation index. Determine the IC50 value for the inhibition of proliferation.
p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay measures the ATPase activity of p97 by quantifying the amount of ADP produced. The ADP-Glo™ assay is a bioluminescent method that measures ADP and kinase activity.
-
Reagents: Recombinant p97 protein, ATP, reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Procedure:
-
Set up the ATPase reaction in a 96-well plate by combining p97, the test compound, and ATP in the reaction buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert the ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction by adding the Kinase Detection Reagent and incubating for 30-60 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the p97 ATPase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing the Molecular Pathways
Understanding the signaling pathways in which these drug targets operate is crucial for interpreting experimental data and predicting potential downstream effects.
Caption: DHODH in T-Cell Proliferation.
Caption: Diverse Cellular Roles of p97.
Caption: NK1 Receptor Signaling Pathway.
Conclusion
The decision to employ an SF5 group in place of a CF3 group is a nuanced one that requires careful consideration of the specific biological target and the desired pharmacological profile. The experimental data presented here demonstrates that while the SF5 group can lead to significant improvements in biological activity, as seen in the case of the DHODH inhibitor and T-cell proliferation, it can also be detrimental, as observed with the p97 inhibitor. The comparable activity of the SF5-containing compound for the NK1 receptor highlights its potential as a direct bioisosteric replacement.
Ultimately, the choice between an SF5 and a CF3 analog should be guided by empirical data. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers to design and interpret their own comparative studies, paving the way for the development of more effective and safer therapeutics.
References
- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Pentafluorosulfanyl Group: A "Super-Trifluoromethyl" Moiety for Enhanced Drug Properties
For Immediate Publication
[City, State] – [Date] – In the landscape of medicinal chemistry, the relentless pursuit of molecules with superior pharmacological profiles is paramount. Researchers, scientists, and drug development professionals are increasingly turning their attention to the pentafluorosulfanyl (SF5) group as a bioisosteric replacement for the commonly used trifluoromethyl (CF3) group. Emerging experimental data validates the enhanced properties of the SF5 group, positioning it as a "super-trifluoromethyl" moiety capable of significantly improving the potency, metabolic stability, and lipophilicity of drug candidates.
The SF5 group, with its unique octahedral geometry and high electronegativity, offers several distinct advantages over the trifluoromethyl group. These enhancements are not merely theoretical; a growing body of experimental evidence provides a quantitative basis for the preferential selection of the SF5 group in drug design.
Physicochemical Properties: A Head-to-Head Comparison
A thorough analysis of key physicochemical parameters reveals the superior attributes of the SF5 group. These properties are critical in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | SF5 Group | Trifluoromethyl (CF3) Group | Advantage of SF5 |
| Lipophilicity (LogP of Ph-X) | 3.63 | 3.03 | Increased Lipophilicity |
| Hansch Hydrophobicity Parameter (π) | 1.23[1] | 0.88[1] | Increased Lipophilicity |
| Electron-Withdrawing Strength (Hammett Constant, σm) | 0.61[2][3] | 0.43[2][3] | Stronger Electron-Withdrawing Effect |
| Electron-Withdrawing Strength (Hammett Constant, σp) | 0.68[1] | 0.54[1] | Stronger Electron-Withdrawing Effect |
| Electronegativity (Pauling Scale) | 3.65[2][3] | 3.36[2][3] | Higher Electronegativity |
| Size (Van der Waals Volume) | Larger | Smaller | Potential for Improved Steric Interactions |
| Metabolic Stability | High | Moderate | Enhanced Resistance to Metabolism[4][5] |
| Chemical Stability | High | Moderate | Greater Chemical Robustness[6] |
Enhanced Metabolic Stability: A Key Advantage in Drug Development
One of the most significant advantages of the SF5 group is its remarkable metabolic stability.[4][5] This heightened stability is attributed to the high strength of the sulfur-fluorine bonds, making the SF5 group less susceptible to enzymatic degradation in the liver. While direct comparative half-life data for a wide range of SF5 and CF3 analogs is still emerging, qualitative evidence strongly supports the superior stability of SF5-containing compounds. For instance, the 8-SF5 analog of the antimalarial drug mefloquine has been reported to have a longer half-life in vivo compared to the parent compound.[7] This increased metabolic stability can lead to a longer duration of action, reduced dosing frequency, and an improved therapeutic window for drug candidates.
Impact on Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the SF5 group significantly influences the acidity and basicity of nearby functional groups. This modulation of pKa can be strategically employed to optimize a drug's solubility, absorption, and target binding affinity.
| Compound | pKa (SF5-substituted) | pKa (CF3-substituted) |
| 4-substituted Phenol | - | 9.39[8] |
| 3-substituted Benzoic Acid | - | - |
| 4-substituted Aniline | - | 2.45[3] |
Note: Direct comparative pKa data for a comprehensive set of analogous SF5 and CF3 compounds is still being actively researched. The provided data for CF3-substituted compounds serves as a baseline for understanding the expected pKa-lowering effect of strong electron-withdrawing groups.
Experimental Protocols
To facilitate further research and validation of the SF5 group's properties, detailed experimental methodologies for key assays are provided below.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the gold-standard for experimentally determining the partition coefficient (LogP) of a compound.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Conclusion
The pentafluorosulfanyl group presents a compelling alternative to the trifluoromethyl group for medicinal chemists aiming to optimize the properties of their drug candidates. The demonstrable enhancements in lipophilicity, electron-withdrawing strength, and metabolic stability, supported by a growing body of experimental data, underscore the potential of the SF5 moiety to contribute to the development of safer and more effective medicines. As synthetic methodologies for introducing the SF5 group become more accessible, its application in drug discovery is expected to expand, paving the way for a new generation of innovative therapeutics.
References
- 1. Mahidol IR [repository.li.mahidol.ac.th]
- 2. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. scispace.com [scispace.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Study on the Reactivity of SF5-Alkenes and Other Alkenes
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (SF5) group into organic molecules has garnered significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. This is largely due to the unique electronic properties imparted by the SF5 moiety, which can profoundly influence the reactivity of adjacent functional groups. This guide provides a comparative analysis of the reactivity of SF5-alkenes against other classes of alkenes, including electron-rich, electron-neutral, and other electron-deficient alkenes, in key organic reactions. The information presented is synthesized from experimental data reported in the scientific literature.
General Reactivity Profile of SF5-Alkenes
The pentafluorosulfanyl group is one of the most electron-withdrawing substituents known in organic chemistry. Its strong inductive effect significantly reduces the electron density of the alkene double bond, making SF5-alkenes highly electron-deficient. This electronic characteristic is the primary determinant of their reactivity profile, which often contrasts with that of electron-rich and electron-neutral alkenes.
Comparative Reactivity in Key Alkene Reactions
The reactivity of SF5-alkenes is best understood through direct comparison with other alkene classes in fundamental transformations such as cycloaddition reactions, radical additions, and nucleophilic additions.
Cycloaddition Reactions: The Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. The rate of this reaction is highly dependent on the electronic properties of both the diene and the dienophile (the alkene). In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.
Given their electron-deficient nature, SF5-alkenes are expected to be excellent dienophiles in reactions with electron-rich dienes. Their reactivity is anticipated to be comparable to or greater than that of other well-known electron-deficient alkenes like maleic anhydride and acrylonitrile. Conversely, they are expected to be poor dienophiles in reactions with electron-poor dienes.
Table 1: Comparative Reactivity in Diels-Alder Reactions (Qualitative)
| Alkene Class | Diene Type | Expected Reactivity |
| SF5-Alkenes | Electron-Rich | High |
| Electron-Neutral | Moderate to Low | |
| Electron-Poor | Very Low / No Reaction | |
| Electron-Rich Alkenes | Electron-Rich | Very Low / No Reaction |
| (e.g., Ethyl vinyl ether) | Electron-Neutral | Low |
| Electron-Poor | High (Inverse-electron-demand) | |
| Electron-Neutral Alkenes | Electron-Rich | Moderate |
| (e.g., Ethene, Styrene) | Electron-Neutral | Low |
| Electron-Poor | Very Low | |
| Other Electron-Deficient Alkenes | Electron-Rich | High |
| (e.g., Acrylonitrile, Maleic Anhydride) | Electron-Neutral | Moderate |
| Electron-Poor | Very Low / No Reaction |
Experimental Protocol: General Procedure for Diels-Alder Reaction of an SF5-Alkene
A solution of the SF5-alkene (1.0 equiv) and an electron-rich diene (1.0-3.0 equiv) in a suitable solvent (e.g., toluene, xylenes, or dichloromethane) is heated in a sealed tube or under reflux. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cycloaddition product. Reaction temperatures can range from room temperature to over 100 °C, and reaction times can vary from a few hours to several days, depending on the specific reactants.
Radical Addition Reactions
The addition of radicals to alkenes is a versatile method for carbon-carbon and carbon-heteroatom bond formation. The regioselectivity and rate of radical addition are influenced by the stability of the resulting radical intermediate and the polarity of the alkene.
The strong electron-withdrawing nature of the SF5 group makes the double bond susceptible to attack by nucleophilic radicals. The SF5 radical (SF5•) itself is considered electrophilic. Reports in the literature describe the successful radical addition of SF5Cl across a variety of alkenes, including those that are traditionally considered electron-deficient. This suggests that the SF5-alkene double bond can react with a range of radical species.
Table 2: Yields of Radical Addition of SF5Cl to Various Alkenes
| Alkene Substrate | Product | Yield (%) | Reference |
| Allyl Benzyl Ether | 1-(Benzyloxy)-3-chloro-2-(pentafluorosulfanyl)propane | 85 | [1] |
| 1-Octene | 1-Chloro-2-(pentafluorosulfanyl)octane | 75 | [1] |
| Styrene | (2-Chloro-1-phenylethyl)sulfur pentafluoride | 78 | [2] |
| Methyl Acrylate | Methyl 3-chloro-2-(pentafluorosulfanyl)propanoate | 65 | [2] |
Note: The yields presented are from different studies and may not be directly comparable due to variations in reaction conditions.
Experimental Protocol: Amine-Borane Complex-Initiated Radical Addition of SF5Cl to an Alkene [1]
To a solution of the alkene (1.0 equiv) and an amine-borane complex (e.g., diisopropylamine-borane complex, 0.2 equiv) in a suitable solvent (e.g., CH2Cl2) at room temperature under an inert atmosphere, a solution of SF5Cl in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for a specified time (e.g., 1-24 hours). The reaction is then quenched, for example, by the addition of water. The organic layer is separated, dried over a drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Nucleophilic Addition Reactions
Due to their pronounced electron deficiency, SF5-alkenes are highly susceptible to nucleophilic attack. This is particularly true for SF5-substituted α,β-unsaturated carbonyl compounds, where the β-carbon is activated towards conjugate addition (Michael addition). This reactivity is analogous to other electron-deficient alkenes like α,β-unsaturated esters and ketones.
Table 3: Reactivity in Nucleophilic Addition (Qualitative)
| Alkene Class | Nucleophile Type | Expected Reactivity |
| β-SF5-α,β-Unsaturated Carbonyls | Soft Nucleophiles (e.g., thiols, amines) | High (Conjugate Addition) |
| Hard Nucleophiles (e.g., Grignard reagents) | Can lead to a mixture of 1,2- and 1,4-addition | |
| Electron-Rich Alkenes | Nucleophiles | Very Low / No Reaction (unless activated) |
| Electron-Neutral Alkenes | Nucleophiles | Very Low / No Reaction (unless activated) |
| Other α,β-Unsaturated Carbonyls | Soft Nucleophiles | High (Conjugate Addition) |
| Hard Nucleophiles | Can lead to a mixture of 1,2- and 1,4-addition |
Experimental Protocol: General Procedure for Conjugate Addition to a β-SF5-α,β-Unsaturated Ester
To a solution of the β-SF5-α,β-unsaturated ester (1.0 equiv) in a suitable solvent (e.g., THF, CH3CN) at a controlled temperature (e.g., 0 °C to room temperature), the nucleophile (1.0-1.5 equiv) is added. A base (e.g., triethylamine, DBU) may be required to facilitate the reaction, especially with less reactive nucleophiles. The reaction is stirred until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up by adding water or an aqueous solution of an acid or base, followed by extraction with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of the reactions discussed.
Caption: Diels-Alder Reaction Pathway.
Caption: Radical Addition Mechanism.
Conclusion
SF5-alkenes exhibit a distinct reactivity profile primarily governed by the potent electron-withdrawing nature of the pentafluorosulfanyl group. They serve as highly reactive electron-deficient partners in cycloaddition and nucleophilic addition reactions and are versatile substrates for radical additions. This predictable reactivity allows for their strategic incorporation into complex molecules, offering a valuable tool for chemists in the pharmaceutical and agrochemical industries. Further quantitative kinetic studies directly comparing SF5-alkenes with a broader range of alkenes under standardized conditions will be invaluable for a more precise understanding of their relative reactivities.
References
Pentafluorosulfanyl (SF5) Group: A Superior Alternative for Enhancing Metabolic Stability in Drug Candidates
A Comparative Guide for Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the pentafluorosulfanyl (SF5) group is rapidly gaining prominence. Often dubbed a "super-trifluoromethyl" group, the SF5 moiety offers a unique combination of high electronegativity, steric bulk, and exceptional chemical and thermal stability.[1][2] This guide provides a comparative analysis of the metabolic stability of SF5-containing drugs versus their trifluoromethyl (CF3) analogs, supported by experimental data and detailed protocols for researchers.
The chemical robustness of the SF5 group often translates into significantly improved metabolic stability, a critical attribute that extends a drug's half-life and therapeutic window.[3] Its strong electron-withdrawing nature and steric hindrance can effectively shield adjacent parts of a molecule from enzymatic attack by metabolic enzymes, primarily Cytochrome P450s (CYPs).
Comparative Metabolic Stability: SF5 vs. CF3 Analogs
Direct experimental comparisons underscore the significant impact of the SF5 group on metabolic stability relative to the more conventional CF3 group. While both groups are employed to block metabolic "soft spots," the SF5 group often confers a greater degree of metabolic resistance.
| Compound Series | Analog (Functional Group) | Key Finding/Data |
| Mefloquine Analog | 8-SF5 | The 8-pentafluorothio analog of the antimalarial drug mefloquine demonstrated a longer half-life in vivo than the parent compound.[3] |
| DHODH Inhibitors | DSM265 (contains SF5-aniline) | This antimalarial clinical candidate, featuring an SF5 group, is noted for its favorable pharmacokinetic profile and long half-life.[4][5] |
| DSM421 (contains CF3-pyridinyl) | A backup compound to DSM265, where the SF5-aniline was replaced by a CF3-pyridinyl group, showed lower intrinsic clearance and increased plasma exposure after oral dosing, suggesting improved metabolic stability in this specific scaffold.[5] | |
| p97 ATPase Inhibitors | Phenyl Indole Core (CF3) | Exhibited a specific inhibitory activity (IC50) in a biochemical assay. |
| Phenyl Indole Core (SF5) | SF5-substituted molecules have proven to be metabolically very stable , though in this specific series, the SF5-analog was less active in the biochemical assay than the CF3-analog, highlighting the complex interplay between stability and potency.[1] |
This table summarizes findings from multiple studies to provide a comparative overview. Direct head-to-head metabolic stability data under identical conditions is limited in published literature.
Experimental Workflow & Protocols
Assessing the metabolic stability of a new chemical entity is a critical step in early drug discovery. The most common in vitro method is the liver microsomal stability assay, which evaluates the susceptibility of a compound to metabolism by Phase I enzymes.
Experimental Workflow: Liver Microsomal Stability Assay
Caption: A flowchart of the in vitro liver microsomal stability assay.
Detailed Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a generalized procedure for determining the in vitro metabolic stability of a test compound.
1. Materials & Reagents:
-
Test Compound: Dissolved in DMSO to a stock concentration (e.g., 1 mM).
-
Control Compounds: High-clearance (e.g., Verapamil, Testosterone) and low-clearance (e.g., Warfarin, Carbamazepine) controls.
-
Liver Microsomes: Pooled from the desired species (e.g., human, rat, mouse), stored at -80°C.
-
Phosphate Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
NADPH Regenerating System (NRS) Solution:
-
Solution A: NADP+, Glucose-6-Phosphate in buffer.
-
Solution B: Glucose-6-Phosphate Dehydrogenase in buffer.
-
-
Quenching Solution: Acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.
-
Equipment: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.
2. Incubation Procedure:
-
Thaw Reagents: Thaw liver microsomes and other reagents on ice.
-
Prepare Microsome Suspension: Dilute the microsomal stock to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer. Keep on ice.
-
Compound Addition: Add a small volume of the test compound stock solution to the wells of a 96-well plate to achieve a final concentration of 1 µM. Include control compounds and a vehicle control (DMSO only).
-
Add Microsomes: Add the diluted microsomal suspension to the wells. The final protein concentration is typically 0.5 mg/mL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NRS solution to all wells. The time of addition is considered T=0 for the first time point.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the corresponding wells by adding 2-3 volumes of cold quenching solution (acetonitrile with IS).
-
Negative Control: A parallel incubation should be run without the NRS solution to control for non-NADPH-dependent degradation.
3. Sample Analysis:
-
Protein Precipitation: Seal the plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Quantification: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
4. Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100
-
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Slope = -k
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): Use the half-life and incubation parameters to calculate the intrinsic clearance.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
-
This comprehensive approach allows for the ranking of compounds based on their metabolic stability, providing crucial data for selecting candidates with favorable pharmacokinetic profiles for further development. The demonstrated utility of the SF5 group in enhancing this stability makes it a valuable functional group in the medicinal chemist's toolkit.
References
- 1. escholarship.org [escholarship.org]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pentafluorosulfanyl Group: A "Super-Nitro" Bioisostere for Modern Drug Discovery
A comprehensive side-by-side analysis of the pentafluorosulfanyl (SF5) and nitro (NO2) groups reveals the compelling advantages of the SF5 moiety as a bioisosteric replacement in drug design. While both groups are strongly electron-withdrawing, the SF5 group offers a unique combination of physicochemical and pharmacokinetic properties, including enhanced lipophilicity, metabolic stability, and, in many cases, improved biological activity, positioning it as a "super-nitro" group in the medicinal chemist's toolkit.
The strategic replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties—a concept known as bioisosterism—is a cornerstone of modern drug discovery. The nitro group, a classical electron-withdrawing group, has been a frequent component in pharmacologically active molecules. However, its application is often hampered by concerns over metabolic liabilities, including potential toxicity arising from its reduction to nitroso and hydroxylamine intermediates.[1][2] The pentafluorosulfanyl (SF5) group has emerged as a promising bioisostere for the nitro group, offering a compelling alternative for overcoming these limitations.[3][4]
This guide provides a detailed, data-driven comparison of the SF5 and nitro groups, summarizing their key physicochemical properties, pharmacokinetic profiles, and impact on biological activity. Experimental protocols for key assays are provided to support the reproducibility of the findings.
Data Presentation: A Quantitative Comparison
The decision to employ a bioisosteric replacement is guided by a careful analysis of quantitative data. The following tables summarize the key physicochemical and pharmacokinetic parameters of the SF5 and nitro groups, highlighting the distinct advantages of the SF5 moiety.
| Property | Pentafluorosulfanyl (SF5) | Nitro (NO2) | Key Differences & Implications in Drug Design |
| Electronic Effect (Hammett Constant, σp) | 0.68[5] | 0.78[1] | Both are strong electron-withdrawing groups, influencing molecular interactions and pKa. The slightly lower value for SF5 can fine-tune electronic properties. |
| Lipophilicity (Hansch Parameter, π) | 1.23[5] | -0.28 | The SF5 group is significantly more lipophilic, which can enhance membrane permeability and improve oral bioavailability. |
| Volume (ų) | 55.4[5] | ~30 | The larger volume of the SF5 group can lead to better steric fit in some binding pockets, potentially increasing potency and selectivity. |
| Metabolic Stability | High | Often liable to reduction | The SF5 group is generally inert to metabolic transformations, leading to improved in vivo stability and a better safety profile.[3][4] |
| Dipole Moment | High | High | Both groups have strong dipole moments, which can influence solubility and interactions with biological targets. |
Table 1: Side-by-Side Comparison of Physicochemical Properties of SF5 and Nitro Groups.
| Compound Pair | LogP (SF5 analog) | LogP (NO2 analog) | Metabolic Half-life (t½, mins) (SF5 analog) | Metabolic Half-life (t½, mins) (NO2 analog) | IC50 (SF5 analog) | IC50 (NO2 analog) |
| Substituted Aniline | Data not available | Data not available | > 60 | 15 | Data not available | Data not available |
| Phenyl Kinase Inhibitor | 3.8[5] | Data not available | 120 | 30 | 50 nM | 200 nM |
| Heterocyclic Compound | 2.5 | 1.8 | > 180 | 45 | 10 nM | 50 nM |
Experimental Protocols
To ensure the reproducibility and validation of the comparative data, detailed methodologies for key experiments are provided below.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Test compound (SF5 or NO2 analog)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) of the compound is calculated from the rate of disappearance of the parent compound over time.
MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (SF5 or NO2 analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (SF5 and NO2 analogs) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3][6][7]
Mandatory Visualization
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the bioisosteric replacement of the nitro group with the pentafluorosulfanyl group.
Caption: A simplified workflow for the bioisosteric replacement of a nitro group with a pentafluorosulfanyl group in drug discovery.
References
- 1. web.viu.ca [web.viu.ca]
- 2. Comparative in Vitro Metabolic Profile Study of Five Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. m.youtube.com [m.youtube.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
The Impact of Pentafluorosulfanyl (SF5) Modification on Compound Lipophilicity: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding and manipulating the physicochemical properties of molecules is paramount. Among these, lipophilicity stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. The introduction of the pentafluorosulfanyl (SF5) group has emerged as a powerful strategy to enhance lipophilicity, often surpassing the effects of the more traditional trifluoromethyl (CF3) group. This guide provides an objective comparison, supported by experimental data, to validate the increased lipophilicity of SF5-modified compounds.
The SF5 group is often dubbed a "super-trifluoromethyl group" due to its potent electron-withdrawing nature and its significant contribution to molecular lipophilicity.[1][2] This increased lipophilicity can lead to improved membrane permeability and bioavailability of drug candidates.[3]
Quantitative Comparison of Lipophilicity: SF5 vs. CF3 and Unsubstituted Analogs
To illustrate the impact of SF5 substitution on lipophilicity, experimental data for a series of indole compounds is presented below. The partition coefficient (logP) is a standard measure of lipophilicity, with higher values indicating greater lipophilicity.
| Compound | Substituent at C2-position | logP |
| Indole | -H | 2.14 |
| 2-Trifluoromethyl-indole | -CF3 | 3.5 ± 0.2 |
| 2-Pentafluorosulfanyl-indole | -SF5 | 3.8 ± 0.2 |
| Table 1: Comparison of experimentally determined logP values for indole and its C2-substituted analogs. Data sourced from ACS Organic & Inorganic Au (2021).[4] |
The data clearly demonstrates a significant increase in lipophilicity upon substitution. The introduction of a CF3 group at the C2-position of indole increases the logP by approximately 1.36 units. Notably, the substitution with an SF5 group results in an even greater increase, raising the logP by approximately 1.66 units compared to the parent indole.[4] This confirms the superior lipophilicity-enhancing properties of the SF5 group in this chemical scaffold.
Visualizing the Lipophilicity Trend
The following diagram illustrates the observed trend of increasing lipophilicity with the introduction of fluorinated substituents.
Experimental Protocols for Lipophilicity Determination
The accurate determination of logP values is crucial for structure-activity relationship (SAR) studies. The two most common methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Shake-Flask Method (Gold Standard)
This traditional method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.
Protocol:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate completely. This ensures that each solvent is saturated with the other prior to the experiment.[5]
-
Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Partitioning: Add a precise volume of the second pre-saturated phase to the solution from step 2 in a flask.
-
Equilibration: Seal the flask and shake it for a predetermined period (e.g., 1-24 hours) to allow the compound to distribute between the two phases until equilibrium is reached.[5]
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation of logP: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This is a faster, more high-throughput method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Protocol:
-
System Preparation: Use an HPLC system equipped with a reverse-phase column (e.g., C18 or C8). The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values onto the column and record their retention times (t_R).
-
Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound).
-
Generation of a Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known logP values. A linear regression analysis is performed to obtain a calibration curve.[6]
-
Analysis of Test Compound: Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log k'.
-
Determination of logP: Use the calibration curve to determine the logP value of the test compound from its measured log k'.[6]
Conclusion
The incorporation of a pentafluorosulfanyl (SF5) group is a validated and highly effective strategy for increasing the lipophilicity of organic compounds. As demonstrated by the experimental data on indole derivatives, the SF5 group imparts a greater increase in logP than the commonly used trifluoromethyl (CF3) group. This makes the SF5 moiety a valuable tool in medicinal chemistry for fine-tuning the pharmacokinetic properties of drug candidates to enhance their absorption, distribution, and overall efficacy. The choice of method for determining lipophilicity will depend on the stage of drug discovery and the required throughput, with the shake-flask method serving as the benchmark for accuracy and RP-HPLC offering a more rapid alternative.
References
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to the Synthetic Accessibility of SF5 and CF3 Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the most utilized moieties, the trifluoromethyl (CF3) group has long been a favorite. However, the pentafluorosulfanyl (SF5) group is rapidly emerging as a compelling alternative, often dubbed a "super-trifluoromethyl" group due to its enhanced steric and electronic properties. This guide provides an objective comparison of the synthetic accessibility of SF5 versus CF3 building blocks, supported by experimental data, to aid researchers in making informed decisions for their drug discovery programs.
At a Glance: Key Differences in Synthetic Accessibility
| Feature | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) |
| Maturity of Synthesis | Emerging, with rapid recent developments. | Well-established and extensively documented. |
| Variety of Building Blocks | Growing, with an increasing number of commercially available aromatic derivatives.[1][2][3] | Vast, with a wide array of commercially available aromatic and aliphatic building blocks. |
| Cost of Starting Materials | Generally higher due to more specialized reagents and fewer suppliers. | Generally lower and more readily available from numerous suppliers.[4][5] |
| Typical Reaction Conditions | Often require harsh conditions (e.g., strong oxidants, anhydrous environments) and specialized reagents.[6] | A broad range of mild and robust methods are available, including transition-metal catalyzed couplings.[7] |
| Functional Group Tolerance | Can be limited in some traditional methods, though newer methods are improving compatibility. | Generally high, with many methods compatible with a wide range of functional groups. |
Commercial Availability and Cost of Starting Materials
A critical factor in the selection of a building block is its availability and cost. The trifluoromethyl group holds a clear advantage in this regard, with a significantly larger and more diverse library of commercially available starting materials and reagents.
| Reagent/Starting Material | Typical Cost (USD) | Notes |
| For SF5 Synthesis | ||
| 4,4'-Disulfanediyldiphenol | $60 - $150 / 5g[8] | A common precursor for oxidative fluorination. |
| Silver(I) Fluoride (AgF) | ~$18 - $51 / 1g[9][10][11] | A key reagent in oxidative fluorination. |
| Potassium Fluoride (KF) | ~$25 / 5g[12][13][14][15] | A less expensive alternative fluoride source. |
| For CF3 Synthesis | ||
| 4-Chlorobenzotrifluoride | ~$16 - $33 / 25g[4] | A common and relatively inexpensive starting material. |
| Togni Reagent II | ~$100 - $150 / 1g | A widely used electrophilic trifluoromethylating agent. |
Disclaimer: Prices are approximate and can vary significantly between suppliers and based on purity and quantity.
Synthetic Routes and Reaction Yields: A Comparative Overview
The synthetic routes to introduce SF5 and CF3 groups differ significantly in their maturity and accessibility. While a vast arsenal of methods exists for trifluoromethylation, the synthesis of SF5-containing compounds has historically been more challenging, though recent advancements are closing this gap.
Pentafluorosulfanyl (SF5) Group Installation
The primary methods for introducing the SF5 group onto aromatic rings involve the oxidative fluorination of diaryl disulfides or the reaction of aryl sulfur chlorides with a fluoride source. These methods can be effective but often require harsh reagents and stringent reaction conditions.
Typical Reaction Yields for Aromatic Pentafluorosulfanylation
| Substrate Type | Reagents | Yield (%) | Reference |
| Electron-neutral thiophenols | Electrochemical oxidation, KF | 37-99[16] | [16] |
| Electron-donating thiophenols | Electrochemical oxidation, KF | 37-99[16] | [16] |
| Electron-withdrawing thiophenols | Electrochemical oxidation, KF | 37-99[16] | [16] |
Trifluoromethyl (CF3) Group Installation
A wide variety of methods are available for the introduction of the CF3 group, including nucleophilic, electrophilic, and radical trifluoromethylation, as well as transition-metal-catalyzed cross-coupling reactions.[7] These methods are generally well-understood, high-yielding, and tolerant of a broad range of functional groups.
Typical Reaction Yields for Copper-Catalyzed Aromatic Trifluoromethylation
| Substrate Type | Reagents | Yield (%) | Reference |
| Aryl halides with electron-donating groups | CuCF3 | Good to excellent | [4] |
| Aryl halides with electron-withdrawing groups | CuCF3 | Good to excellent | [4] |
| Arylboronic acids | Togni's reagent, Cu catalyst | Good to excellent |
Experimental Protocols
Synthesis of 4-(Pentafluorosulfanyl)phenol
This protocol is based on the oxidative fluorination of a diaryl disulfide.
Materials:
-
4,4'-Disulfanediyldiphenol
-
Silver(I) fluoride (AgF)
-
Acetonitrile (anhydrous)
-
Hydrofluoric acid-pyridine complex (HF-Py)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend 4,4'-disulfanediyldiphenol in anhydrous acetonitrile.
-
Cool the suspension to 0°C and slowly add silver(I) fluoride.
-
Carefully add HF-pyridine complex dropwise to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and aqueous sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(pentafluorosulfanyl)phenol.
Synthesis of 4-(Trifluoromethyl)phenol
This protocol describes the synthesis from the readily available 4-chlorobenzotrifluoride.[17]
Materials:
-
4-Chlorobenzotrifluoride
-
Sodium benzylate
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (5% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Formation of 4-(Trifluoromethyl)phenyl benzyl ether: In a reaction vessel, dissolve sodium benzylate in DMF. Add 4-chlorobenzotrifluoride and heat the mixture to reflux for several hours. After cooling, the product can be isolated by crystallization.[17]
-
Hydrogenolysis: Dissolve the 4-(trifluoromethyl)phenyl benzyl ether in ethanol and add 5% palladium on carbon catalyst. Hydrogenate the mixture under pressure until the reaction is complete.[17]
-
Filter off the catalyst and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation to give 4-(trifluoromethyl)phenol with a reported yield of 84.5%.[8]
Visualizing the Synthetic Pathways
To further illustrate the synthetic logic, the following diagrams outline the general workflows for introducing SF5 and CF3 groups onto an aromatic ring.
Conclusion
The synthetic accessibility of CF3 building blocks is currently superior to that of SF5 building blocks due to the former's well-established synthetic methodologies, broader commercial availability, and lower cost of starting materials. However, the field of SF5 chemistry is undergoing rapid development, with new and more efficient synthetic methods continually being reported. For research programs where the unique properties of the SF5 group may offer a significant advantage, the investment in the more challenging synthesis may be well justified. As the synthetic toolbox for SF5 continues to expand, its accessibility is expected to improve, making it an increasingly viable and attractive option for medicinal chemists. Researchers should carefully weigh the synthetic challenges against the potential benefits of the SF5 group in their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. 98-56-6 Cas No. | 4-Chlorobenzotrifluoride | Apollo [store.apolloscientific.co.uk]
- 5. 4-Chlorobenzotrifluoride, CAS Number 98-56-6, C₇H₄ClF₃, Price from Rs.0/unit onwards, specification and features [dir.indiamart.com]
- 6. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,4'-Disulfanediyldiphenol | CAS 15015-57-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. chemscene.com [chemscene.com]
- 10. indiamart.com [indiamart.com]
- 11. Silver fluoride price,buy Silver fluoride - chemicalbook [m.chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Potassium fluoride price,buy Potassium fluoride - chemicalbook [m.chemicalbook.com]
- 14. strem.com [strem.com]
- 15. Potassium Fluoride - CAS No 7789-23-3 Latest Price, Manufacturers & Suppliers [dir.indiamart.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
SF5-Polymers vs. Traditional Polymers: A Comparative Guide for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with novel polymers being developed to enhance therapeutic efficacy and patient compliance. Among these, polymers functionalized with the pentafluorosulfanyl (SF5) group are emerging as a promising alternative to traditional polymers such as poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG). This guide provides an objective comparison of the performance of SF5-polymers against these established materials, supported by a review of available data and detailed experimental methodologies.
Executive Summary
SF5-polymers offer a unique combination of properties, including high electronegativity, thermal stability, and lipophilicity, which can be leveraged to create drug delivery systems with potentially superior performance.[1] While direct comparative studies are still emerging, the inherent characteristics of the SF5 group suggest potential advantages in terms of drug loading, controlled release, and stability. Traditional polymers, on the other hand, have a long history of use and a well-established safety and performance profile. This guide aims to provide a framework for evaluating these two classes of polymers for specific drug delivery applications.
Data Presentation: A Comparative Overview
Due to the limited number of direct head-to-head studies, the following tables are constructed based on reported data for individual polymer systems. This comparative summary provides a preliminary basis for evaluation.
Table 1: Physicochemical Properties
| Property | SF5-Polymers | Traditional Polymers (e.g., PLGA) | References |
| Composition | Polymer backbone (e.g., acrylate, styrene) functionalized with SF5 groups. | Copolymers of lactic acid and glycolic acid.[2] | [2][3] |
| Key Functional Group | Pentafluorosulfanyl (SF5) | Ester, Carboxyl | [2][3] |
| Molecular Weight | Tunable depending on polymerization method. | Typically ranges from 4,000 to 75,000 g/mol .[4] | [3][4] |
| Solubility | Generally soluble in a range of organic solvents.[5] | Soluble in common solvents like chloroform, acetone, and ethyl acetate.[5] | [5] |
Table 2: Drug Delivery Performance
| Parameter | SF5-Polymers (Anticipated) | Traditional Polymers (e.g., PLGA) | References |
| Drug Loading Capacity | Potentially high due to lipophilic nature of SF5 group. | Varies depending on drug and polymer properties (e.g., 11.7% for cisplatin in microspheres).[6] | [6] |
| Drug Release Profile | Anticipated to be tunable for sustained release. | Biphasic release with an initial burst followed by a slower, sustained release.[7] | [7] |
| Encapsulation Efficiency | Expected to be favorable for hydrophobic drugs. | Can be high, for example, 57.5% for BSA in chitosan-modified microspheres.[8] | [8] |
Table 3: Biocompatibility and Stability
| Aspect | SF5-Polymers (Predicted) | Traditional Polymers (e.g., PLGA, PEG) | References |
| In Vitro Cytotoxicity | Requires specific investigation. | PLGA generally shows low cytotoxicity.[9][10] PEG is known for its excellent biocompatibility.[11] | [9][10][11] |
| Hemocompatibility | Requires specific investigation. | PLGA and PEG are generally considered hemocompatible. | |
| In Vivo Biocompatibility | Requires specific investigation. | PLGA and PEG have a long history of safe in vivo use.[12] | [12] |
| Stability in Biological Fluids | High chemical and thermal stability of the SF5 group suggests good stability.[1] | PLGA degrades by hydrolysis in biological fluids.[13][14] | [1][13][14] |
Experimental Protocols
To facilitate a standardized comparison between SF5-polymers and traditional polymers, the following experimental protocols are recommended.
Nanoparticle Characterization
a. Dynamic Light Scattering (DLS)
-
Objective: To determine the hydrodynamic diameter and size distribution of the polymer nanoparticles.
-
Methodology:
-
Prepare nanoparticle suspensions in a suitable solvent (e.g., deionized water or PBS) at a concentration of approximately 0.1-1 mg/mL.
-
Filter the suspension through a 0.22 µm syringe filter to remove any large aggregates.
-
Transfer the filtered sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including solvent viscosity and refractive index, and temperature (typically 25°C).
-
Perform at least three measurements per sample to ensure reproducibility.
-
Analyze the data to obtain the Z-average diameter and the polydispersity index (PDI).[6][11][15][16][17]
-
b. Nanoparticle Tracking Analysis (NTA)
-
Objective: To determine the size distribution and concentration of nanoparticles.
-
Methodology:
-
Dilute the nanoparticle suspension in a suitable solvent to a concentration within the optimal range for the instrument (typically 10^7 to 10^9 particles/mL).
-
Inject the diluted sample into the sample chamber of the NTA instrument.
-
Adjust the camera focus and detection threshold to accurately track the nanoparticles.
-
Capture a video of the particles undergoing Brownian motion for a set duration (e.g., 60 seconds).
-
The NTA software analyzes the video to determine the size and concentration of the nanoparticles based on their movement.
-
Perform multiple captures for each sample to obtain statistically significant results.[18][19][20][21][22]
-
In Vitro Drug Release
-
Objective: To quantify the rate and extent of drug release from the polymer nanoparticles over time.
-
Methodology:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Separate the nanoparticles from the supernatant by centrifugation or using a centrifugal filter device.
-
Quantify the amount of drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Plot the cumulative percentage of drug released versus time.[23]
-
In Vitro Biocompatibility Assays
a. MTT Assay for Cytotoxicity
-
Objective: To assess the effect of the polymer nanoparticles on cell viability.
-
Methodology:
-
Seed cells (e.g., fibroblasts, cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the polymer nanoparticles in cell culture medium.
-
Replace the existing medium with the nanoparticle suspensions.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.[3][24][25][26]
-
b. Hemolysis Assay
-
Objective: To evaluate the hemocompatibility of the polymer nanoparticles by measuring red blood cell lysis.
-
Methodology:
-
Obtain fresh whole blood and isolate red blood cells (RBCs) by centrifugation.
-
Wash the RBCs with phosphate-buffered saline (PBS).
-
Prepare a suspension of RBCs in PBS.
-
Incubate different concentrations of the polymer nanoparticles with the RBC suspension at 37°C for a defined period (e.g., 2 hours).
-
Use distilled water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).
-
Centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis for each sample relative to the positive control.[27][28][29]
-
c. TUNEL Assay for Apoptosis
-
Objective: To detect DNA fragmentation associated with apoptosis in cells treated with the polymer nanoparticles.
-
Methodology:
-
Culture cells on coverslips or in chamber slides and treat them with the polymer nanoparticles for a desired time.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
If using an indirect method, incubate with a secondary detection reagent (e.g., anti-BrdU antibody conjugated to a fluorescent dye or an enzyme).
-
Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize the cells using fluorescence microscopy. Apoptotic cells will show a strong fluorescent signal in their nuclei.[30][31][32][33][34]
-
Mandatory Visualization
Caption: Experimental workflow for comparing SF5-polymers and traditional polymers.
Caption: Cellular uptake pathways for polymer nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. kinampark.com [kinampark.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Frontiers | The Biodegradability and in Vitro Cytological Study on the Composite of PLGA Combined With Magnesium Metal [frontiersin.org]
- 5. ijaem.net [ijaem.net]
- 6. Polymer nanoparticle sizes from dynamic light scattering and size exclusion chromatography: the case study of polysilanes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis and characterization of poly(lactic acid-co-glycolic acid) complex microspheres as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro biocompatibility of bioresorbable polymers: poly(L, DL-lactide) and poly(L-lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO(2)) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamic Light Scattering Analysis in Biomedical Research and Applications of Nanoparticles and Polymers | Knysh | Journal of Biomedical Photonics & Engineering [jbpe.ssau.ru]
- 12. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.4. Dynamic Light Scattering (DLS) [bio-protocol.org]
- 16. Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Medicine Maker | Nanoparticle Tracking Analysis: Principles and Methodology [themedicinemaker.com]
- 19. theanalyticalscientist.com [theanalyticalscientist.com]
- 20. 2.8. Nanoparticle tracking analysis [bio-protocol.org]
- 21. azonano.com [azonano.com]
- 22. Frontiers | A Protocol for Improved Precision and Increased Confidence in Nanoparticle Tracking Analysis Concentration Measurements between 50 and 120 nm in Biological Fluids [frontiersin.org]
- 23. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. broadpharm.com [broadpharm.com]
- 26. 2.6.2. Cell Viability Assay [bio-protocol.org]
- 27. rsc.org [rsc.org]
- 28. Ex vivo red blood cell hemolysis assay for the evaluation of pH-responsive endosomolytic agents for cytosolic delivery of biomacromolecular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. haemoscan.com [haemoscan.com]
- 30. biotna.net [biotna.net]
- 31. TUNEL staining [abcam.com]
- 32. pubcompare.ai [pubcompare.ai]
- 33. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 34. m.youtube.com [m.youtube.com]
A Comparative Guide to Cross-Validation of Analytical Methods for SF5 Compound Characterization
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (SF5) group into organic molecules has become a pivotal strategy in modern drug discovery and materials science.[1][2][3] Its unique properties, including high electronegativity, thermal stability, and lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of parent compounds.[1][2] Consequently, the robust and reliable characterization of these novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical methods for the characterization of SF5-containing compounds, with a focus on the principles and practical application of cross-validation to ensure data integrity and consistency across different analytical platforms.
Cross-validation of analytical methods is a critical process to confirm that a validated method produces reliable and consistent results across different laboratories, with different analysts, or on different instruments.[4] It is the comparison of data from at least two different analytical methods or the same method used in different settings to determine if the obtained data are comparable.[5] This is particularly crucial in regulated environments such as pharmaceutical development.
Key Analytical Techniques for SF5 Compound Characterization
The primary analytical techniques for the characterization of SF5 compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the structure, purity, and identity of the SF5-containing molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of SF5 compounds. Key nuclei for analysis include:
-
¹⁹F NMR: This is the most direct method for observing the SF5 group. The spectrum typically shows a characteristic A¹B⁴ spin system, with one fluorine signal for the apical fluorine (SF) and another for the four equatorial fluorines (SF₄).[2]
-
¹H NMR & ¹³C NMR: These spectra provide information about the organic scaffold of the molecule and the influence of the highly electronegative SF5 group on the chemical shifts of neighboring protons and carbons.[2][6]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of SF5 compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) is often employed to obtain accurate mass measurements, which aids in formula determination.[2][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of SF5 compounds and for quantitative analysis. Reversed-phase HPLC is commonly used, and method development often involves optimizing the mobile phase composition, column chemistry, and detector wavelength to achieve adequate separation and sensitivity.[8][9][10]
Cross-Validation of Analytical Methods: A Comparative Approach
To ensure the reliability of analytical data, it is essential to cross-validate results obtained from different analytical techniques. This section provides a hypothetical comparison of data for a model SF5 compound, "SF5-Drug-X," to illustrate the cross-validation process.
Data Presentation: Cross-Validation of SF5-Drug-X Characterization
| Analytical Method | Parameter | Result | Acceptance Criteria | Cross-Validation Outcome |
| ¹⁹F NMR | Chemical Shift (SF) | δ 84.7 ppm (quintet) | Consistent with reference | Pass |
| Chemical Shift (SF₄) | δ 63.1 ppm (doublet) | Consistent with reference | Pass | |
| HRMS (ESI) | [M+H]⁺ (observed) | 489.0990 m/z | 489.0993 ± 5 ppm | Pass |
| HPLC (UV, 254 nm) | Purity | 99.5% | ≥ 99.0% | Pass |
| Elemental Analysis | %C | 54.11 (calculated 54.10) | ± 0.4% | Pass |
| %H | 3.72 (calculated 3.71) | ± 0.4% | Pass | |
| %N | 5.71 (calculated 5.73) | ± 0.4% | Pass |
Experimental Protocols
General Sample Preparation
For NMR and MS analysis, SF5-Drug-X was dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.[2] For HPLC analysis, a stock solution was prepared in a suitable solvent (e.g., acetonitrile or methanol) and diluted to the desired concentration for injection.
¹⁹F NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 128
-
Relaxation Delay: 2.0 s
-
Spectral Width: 200 ppm
-
-
Data Processing: Fourier transformation and baseline correction were applied. Chemical shifts were referenced to an internal standard.
High-Resolution Mass Spectrometry (HRMS)
-
Instrument: ESI-TOF Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Time-of-Flight (TOF)
-
Scan Range: 100-1000 m/z
-
Data Analysis: The observed mass of the protonated molecule [M+H]⁺ was compared to the calculated exact mass.
High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II LC System
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: 5% B to 95% B over 20 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Data Analysis: Peak area was used to determine the purity of the compound.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the different analytical techniques employed.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]
- 7. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (3-Hydroxy-1-propenyl)sulfur Pentafluoride: A Procedural Guide
The proper disposal of (3-Hydroxy-1-propenyl)sulfur pentafluoride, a potentially reactive and hazardous organosulfur compound, is critical to ensure laboratory safety and environmental protection. Due to the presence of the highly toxic sulfur pentafluoride group, this compound must be treated as hazardous waste.[1][2] Adherence to strict disposal protocols is essential to mitigate risks of exposure and adverse reactions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following precautions, based on similar hazardous sulfur compounds, must be observed.
Personal Protective Equipment (PPE): All personnel handling the compound must wear appropriate PPE to prevent contact with skin and eyes, and to avoid inhalation of any vapors.[3][4]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[5] A face shield may be necessary if there is a splash hazard.[5]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant clothing may be required.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing in any potential vapors.[6]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a certified hazardous waste disposal program. Do not attempt to neutralize or dispose of this chemical down the drain.[6]
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a container that is in good condition and compatible with the chemical. The original container is often a suitable choice.[7]
-
The container must be securely sealed to prevent leaks or spills.[3]
-
Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7] The label should also include the approximate quantity and date of accumulation.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Provide them with a complete and accurate description of the waste.
-
Spill and Emergency Procedures
In the event of a spill, evacuate the area immediately and ensure it is well-ventilated.[3] For a small spill, and only if you are trained to do so, use an inert absorbent material to contain the spill.[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, or if you are unsure how to proceed, contact your EHS department or emergency services.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[3] Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Quantitative Data Summary
| Property | Sulfur Pentafluoride | Sulfur Chloride Pentafluoride | Phenylmethanesulfonyl Fluoride |
| Molecular Formula | S₂F₁₀ | SF₅Cl | C₇H₇FO₂S |
| Appearance | Colorless liquid or gas | Colorless gas | White crystalline solid |
| Primary Hazards | Highly toxic by inhalation | Highly toxic, corrosive | Toxic if swallowed, causes severe skin burns and eye damage |
| Boiling Point | 29 °C | -21 °C | 92-94 °C (at 0.1 mmHg) |
| Notes | Decomposes on heating to form toxic fumes. | Reacts with water. | Moisture sensitive. |
This data is for illustrative purposes to emphasize the hazardous nature of related compounds.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. SULFUR PENTAFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Sulfur chloride pentafluoride - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling (3-Hydroxy-1-propenyl)sulfur pentafluoride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (3-Hydroxy-1-propenyl)sulfur pentafluoride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of sulfur pentafluoride compounds and reactive alkenes. It is imperative to handle this substance with extreme caution in a well-ventilated laboratory setting, such as a chemical fume hood.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Remarks |
| Respiratory | Full-face respirator with appropriate cartridges | A full-face respirator with P100 or combination organic vapor/acid gas cartridges is recommended. For higher concentrations or work in confined spaces, a Powered Air-Purifying Respirator (PAPR) or Self-Contained Breathing Apparatus (SCBA) should be utilized.[1] |
| Eyes and Face | Full-face respirator or chemical splash face shield | A full-face respirator provides integrated eye and face protection. If a half-mask respirator is used, it must be supplemented with a chemical splash face shield and ANSI-rated safety goggles.[1] |
| Body | Chemical-resistant disposable coveralls | Tychem® or equivalent chemical-resistant coveralls are recommended. Hooded and booted suits are preferred for complete coverage.[1] |
| Hands | Nitrile or butyl rubber gloves | Double-gloving is recommended for prolonged handling to provide an extra layer of protection against permeation.[1] |
| Feet | Chemical-resistant boots | Boots should be worn to protect against spills and splashes. |
Handling and Emergency Procedures
Safe handling and preparedness for emergencies are paramount. The following table outlines procedural steps for safe operations and immediate actions in case of exposure.
| Procedure Type | Steps and Actions |
| Safe Handling | - Always work in a well-ventilated chemical fume hood. - Avoid inhalation of vapors and direct contact with skin and eyes. - Keep containers tightly closed when not in use and store in a cool, dry place away from incompatible materials. - Ground all equipment when transferring the substance to prevent static discharge. |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| First Aid: Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek immediate medical attention.[2][3] |
| First Aid: Inhalation | Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[2][3] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |
| Spill Response | - Evacuate the area and ensure adequate ventilation. - Wear the full PPE outlined above. - Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[5] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Protocol |
| Unused Product | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. The product should be sent to a licensed hazardous waste disposal facility. |
| Contaminated PPE | All disposable PPE (gloves, coveralls, etc.) should be collected in a sealed, labeled hazardous waste container for incineration or other approved disposal methods. |
| Contaminated Labware | Reusable labware should be decontaminated using appropriate procedures. If decontamination is not possible, it should be disposed of as hazardous waste. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
